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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-5-chloropyridine-3-sulfonamide: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-Amino-5-chloropyridine-3-sulfonamide, a pyridine derivative with potential applications in medicinal chemistry and drug development. While publicly available da...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-Amino-5-chloropyridine-3-sulfonamide, a pyridine derivative with potential applications in medicinal chemistry and drug development. While publicly available data on this specific compound is limited, this document consolidates known information and provides expert insights into its chemical characteristics, plausible synthetic routes, and prospective biological significance based on the analysis of structurally related compounds.

Introduction: A Promising Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis of a wide array of therapeutic agents with antibacterial, anti-carbonic anhydrase, and anti-inflammatory properties.[1][2][3] Similarly, the aminopyridine moiety is a privileged structure in medicinal chemistry, found in drugs targeting a range of biological pathways. The convergence of these two pharmacophores in 4-Amino-5-chloropyridine-3-sulfonamide suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting its key features and potential for further investigation.

Chemical Structure and Identifiers

The molecular structure of 4-Amino-5-chloropyridine-3-sulfonamide comprises a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position.

  • IUPAC Name: 4-Amino-5-chloropyridine-3-sulfonamide

  • CAS Number: 1352496-64-0

  • Molecular Formula: C₅H₆ClN₃O₂S

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Chemical Structure of 4-Amino-5-chloropyridine-3-sulfonamide.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of 4-Amino-5-chloropyridine-3-sulfonamide is not yet available in the public domain. However, some fundamental properties can be stated.

PropertyValueSource(s)
Molecular Weight 207.64 g/mol [4]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly available
Appearance Data not publicly available

Note: The determination of properties such as melting point, boiling point, and solubility requires experimental analysis.

Synthesis of 4-Amino-5-chloropyridine-3-sulfonamide: A Proposed Pathway

While a specific, validated synthesis protocol for 4-Amino-5-chloropyridine-3-sulfonamide is not documented in readily accessible literature, a plausible synthetic route can be devised based on established chemical transformations of pyridine derivatives. A logical approach would involve the sulfonation of a suitable aminodichloropyridine precursor, followed by amination of the resulting sulfonyl chloride. A potential precursor for this synthesis is 4-Amino-3,5-dichloropyridine.[4][5]

The proposed two-step synthesis is outlined below:

G cluster_0 Proposed Synthetic Pathway A 4-Amino-3,5-dichloropyridine B 4-Amino-3,5-dichloropyridine-x-sulfonyl chloride A->B Sulfonation (e.g., Chlorosulfonic acid) C 4-Amino-5-chloropyridine-3-sulfonamide B->C Amination (e.g., Ammonia)

Caption: Proposed synthesis of 4-Amino-5-chloropyridine-3-sulfonamide.

Step-by-Step Proposed Methodology

Step 1: Sulfonation of 4-Amino-3,5-dichloropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-Amino-3,5-dichloropyridine.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The use of a suitable solvent, such as chloroform or dichloromethane, may be necessary to facilitate the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, the sulfonyl chloride intermediate, is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 4-Amino-3,5-dichloropyridine-x-sulfonyl chloride

  • Reaction Setup: The dried sulfonyl chloride intermediate is dissolved in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) in a sealed reaction vessel.

  • Reagent Addition: The solution is cooled in an ice bath, and an excess of an ammonia source, such as aqueous or gaseous ammonia, is introduced.

  • Reaction: The vessel is sealed and the reaction is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 4-Amino-5-chloropyridine-3-sulfonamide.

Potential Applications in Drug Development

The chemical architecture of 4-Amino-5-chloropyridine-3-sulfonamide positions it as a compound of interest for drug discovery. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial and anticancer properties.[2][3] The aminopyridine scaffold is also prevalent in a variety of clinically used drugs.[5]

Derivatives of structurally similar compounds, such as 4-chloropyridine-3-sulfonamide, have been investigated as inhibitors of carbonic anhydrases, enzymes that are implicated in several diseases, including cancer.[6] Therefore, it is plausible that 4-Amino-5-chloropyridine-3-sulfonamide and its derivatives could exhibit interesting pharmacological profiles. Further research is warranted to explore its potential as:

  • An antibacterial agent: The sulfonamide group could interfere with folic acid synthesis in bacteria.[1]

  • An anticancer agent: The compound could serve as a scaffold for the development of inhibitors of kinases or other enzymes involved in cancer cell proliferation.

  • A carbonic anhydrase inhibitor: The sulfonamide moiety is a key feature of many potent carbonic anhydrase inhibitors.

Standard Experimental Protocols for Characterization

For any newly synthesized batch of 4-Amino-5-chloropyridine-3-sulfonamide, a thorough characterization is essential to confirm its identity and purity. The following are standard protocols for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • The expected spectrum would show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.

  • ¹³C NMR (Carbon-13 NMR):

    • Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.

    • Acquire the spectrum on a spectrometer equipped with a broadband probe.

    • The spectrum will reveal the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Characteristic peaks for N-H stretching (amino and sulfonamide groups), S=O stretching (sulfonamide group), and C-Cl stretching are expected.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • The exact mass of the molecular ion should be determined and compared with the calculated theoretical mass to confirm the elemental composition.

Conclusion and Future Directions

4-Amino-5-chloropyridine-3-sulfonamide represents an intriguing, yet underexplored, molecule with significant potential as a building block in the synthesis of novel, biologically active compounds. While the current body of public knowledge on this specific chemical entity is sparse, its structural features, combining both a sulfonamide and an aminopyridine moiety, suggest a promising starting point for medicinal chemistry campaigns.

The proposed synthetic pathway outlined in this guide offers a viable route for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic and crystallographic characterization, and screening for a range of biological targets, particularly those where sulfonamides and aminopyridines have shown therapeutic promise. Such studies will be crucial in unlocking the full potential of 4-Amino-5-chloropyridine-3-sulfonamide in the landscape of modern drug discovery.

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Exploratory

Synthesis pathways for novel pyridine-3-sulfonamide derivatives

Title: Advanced Synthesis Pathways for Novel Pyridine-3-Sulfonamide Derivatives: A Technical Whitepaper Executive Summary Pyridine-3-sulfonamides are privileged pharmacophores embedded in numerous blockbuster drugs, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Synthesis Pathways for Novel Pyridine-3-Sulfonamide Derivatives: A Technical Whitepaper

Executive Summary Pyridine-3-sulfonamides are privileged pharmacophores embedded in numerous blockbuster drugs, including the loop diuretic torasemide, the potassium-competitive acid blocker vonoprazan, and various kinase inhibitors. However, synthesizing these derivatives presents unique chemical challenges. The electron-deficient nature of the pyridine ring resists electrophilic aromatic substitution, making direct chlorosulfonation difficult and often low-yielding. This whitepaper details optimized, scalable synthetic pathways to pyridine-3-sulfonamides, focusing on the causality of reagent selection, intermediate stability, and late-stage functionalization via nucleophilic aromatic substitution (SNAr).

Strategic Approaches to Pyridine-3-Sulfonyl Chlorides

The critical bottleneck in pyridine-3-sulfonamide synthesis is the generation of the highly reactive pyridine-3-sulfonyl chloride intermediate. Due to the basicity of the pyridine nitrogen, traditional electrophilic chlorosulfonation requires harsh conditions that often degrade the substrate. Consequently, modern synthesis relies on three alternative pathways:

  • Pathway A: Diazotization of 3-Aminopyridines (Sandmeyer-Type) This approach bypasses direct electrophilic substitution. 3-Aminopyridine is diazotized to form a diazonium salt, which is subsequently trapped by sulfur dioxide in the presence of a copper(I) chloride catalyst[1]. The causality here is rooted in the instability of the diazonium intermediate; maintaining temperatures between 0–5 °C is critical to prevent the premature evolution of nitrogen gas and the formation of pyridinol byproducts.

  • Pathway B: Halogen-Metal Exchange and Sulfuryl Chloride Quench A highly scalable one-pot method involves the halogen-metal exchange of 3-bromopyridines using isopropylmagnesium chloride (i-PrMgCl)[2]. Grignard reagents are preferred over alkyllithiums (like n-BuLi) because they are less nucleophilic, thereby avoiding unwanted Chichibabin-type addition to the electron-deficient pyridine ring. The resulting pyridylmagnesium halide is quenched with sulfuryl chloride (SO2Cl2) at low temperatures to yield the sulfonyl chloride[2].

  • Pathway C: Direct Chlorination of Pyridine-3-Sulfonic Acids For industrial-scale synthesis, reacting pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) is highly effective[1]. The stoichiometric ratio of PCl5 is the critical variable here. An excess of PCl5 acts as an aggressive chlorinating agent, leading to the chlorination of the pyridine ring itself (e.g., forming 5-chloropyridine-3-sulfonyl chloride)[3].

G Start1 3-Aminopyridine Mid1 Diazonium Salt Start1->Mid1 NaNO2, HCl, 0°C Start2 3-Bromopyridine Mid2 Pyridylmagnesium Halide Start2->Mid2 i-PrMgCl, THF, -10°C Start3 3-Pyridinesulfonic Acid Target Pyridine-3-Sulfonyl Chloride Start3->Target PCl5, POCl3, Reflux Mid1->Target SO2, CuCl Mid2->Target SO2Cl2

Fig 1. Divergent synthetic pathways to the pyridine-3-sulfonyl chloride intermediate.

Quantitative Data: Yield and Byproduct Optimization The table below summarizes the impact of synthetic routes and stoichiometric ratios on the yield and purity of pyridine-3-sulfonyl chloride precursors.

Starting MaterialSynthetic RouteKey Reagents / ConditionsReported Yield (%)Byproduct Formation (%)
3-Amino-2-chloropyridineDiazotization / SulfochlorinationNaNO2, HCl, SO2, CuCl (0 °C)~70.0N/A
3,3′-Dithiobis(2-chloropyridine)Oxidative ChlorinationCl2 gas, HCl, H2O (20–23 °C)~83.6N/A
Pyridine-3-sulfonic acidDirect ChlorinationPCl5 (0.9 eq), POCl3 (119–122 °C)91.70.02 (Ring Chlorination)
Pyridine-3-sulfonic acidDirect ChlorinationPCl5 (1.0 eq), POCl3 (119–122 °C)87.80.32 (Ring Chlorination)

Data synthesized from Benchchem technical reports[3].

Methodologies for Sulfonyl Chloride Generation

Protocol 1: Synthesis of Pyridine-3-Sulfonyl Chloride via Direct Chlorination Self-Validation Checkpoint: The evolution of HCl gas and the transition from a suspension to a homogeneous solution indicate the successful formation of the active chlorinating species.

  • Preparation: In a flame-dried, nitrogen-purged flask, combine pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (12.1 g, 58.3 mmol, 0.9 eq to minimize ring chlorination), and phosphorus oxychloride (10 mL, 109 mmol)[1][3].

  • Reaction: Heat the mixture to reflux (approx. 119–122 °C) for 3 hours. Monitor via TLC (quench an aliquot in methanol to observe the methyl ester) until the sulfonic acid is consumed[1][3].

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into crushed ice to quench excess POCl3. Caution: Highly exothermic.

  • Extraction: Extract the aqueous mixture with methyl-tert-butyl ether (MTBE) or dichloromethane.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate until neutralized (pH ~7), followed by brine[1]. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as an orange liquid (~90-94% yield)[1].

Protocol 2: One-Pot Halogen-Metal Exchange and Sulfonamidation Self-Validation Checkpoint: The reaction mixture must become homogeneous during the Grignard addition, confirming complete metallation before the introduction of SO2Cl2.

  • Metallation: Dissolve 3-bromopyridine (0.8 mmol) in anhydrous THF (0.76 mL) under an inert argon atmosphere[2][4]. Cool the solution to -10 °C.

  • Exchange: Slowly add i-PrMgCl (0.96 mmol) dropwise. Stir at -10 °C until the mixture becomes homogeneous, indicating complete halogen-metal exchange[2][4].

  • Sulfonylation: Add sulfuryl chloride (SO2Cl2, 1.2 mmol) dropwise at -10 °C. Stir for 30 minutes[2][4].

  • Amination: Without isolating the sulfonyl chloride, add a solution of the desired amine (e.g., diethylamine, 4.0 mmol) at 10 °C (or -10 °C depending on amine reactivity) to neutralize the generated HCl and form the sulfonamide[4].

  • Isolation: Stir for 1 hour, quench with water, extract with ethyl acetate, dry over MgSO4, and purify via crystallization or column chromatography[2].

Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Once the pyridine-3-sulfonamide core is established, the molecule can be further functionalized. The sulfonamide group is strongly electron-withdrawing. When positioned at the 3-carbon, it significantly lowers the electron density at the ortho (2-position) and para (4-position) carbons, activating them for Nucleophilic Aromatic Substitution (SNAr)[5].

This regioselectivity is heavily exploited in the synthesis of torasemide and its derivatives. For instance, reacting 4-chloropyridine-3-sulfonamide with methyl-substituted anilines (like m-toluidine) yields isomerically pure 4-(methylphenylamino)pyridine-3-sulfonamides[5]. The reaction proceeds through a resonance-stabilized Meisenheimer complex, driven by the thermodynamic stability of the final substituted product[5].

G Step1 4-Chloropyridine-3-sulfonamide Step2 Addition of m-Toluidine (Aqueous, 90°C) Step1->Step2 Step3 Meisenheimer Complex (Resonance Stabilized) Step2->Step3 Nucleophilic Attack Step4 Chloride Elimination Step3->Step4 Rearrangement Step5 4-(3-methylanilino)pyridine-3-sulfonamide Step4->Step5 Product Isolation

Fig 2. SNAr workflow for 4-substituted pyridine-3-sulfonamides via Meisenheimer intermediate.

Protocol 3: SNAr Synthesis of 4-(Methylphenylamino)pyridine-3-sulfonamide Self-Validation Checkpoint: The pH of the reaction will drop as HCl is liberated during the substitution. Continuous monitoring and final neutralization are required to precipitate the free base product.

  • Setup: In a three-neck flask equipped with a mechanical stirrer and condenser, dissolve 4-chloropyridine-3-sulfonamide hydrochloride (100 g) in water (500 mL)[5].

  • Reagent Addition: Add m-toluidine (3-methylaniline, 49.2 mL) to the aqueous solution at room temperature[5]. Causality: Water is used as a highly polar, environmentally benign solvent that stabilizes the transition state of the Meisenheimer complex.

  • Heating: Elevate the temperature to 90 °C and maintain rigorous stirring for at least 3 hours[5].

  • Monitoring: Track the consumption of 4-chloropyridine-3-sulfonamide via HPLC.

  • Work-up: Once complete, cool the mixture to room temperature. The solution will be acidic due to the generation of HCl.

  • Isolation: Adjust the pH to 7–8 using saturated sodium bicarbonate[5]. This neutralizes the hydrochloride salt, causing the highly crystalline 4-(3-methylanilino)pyridine-3-sulfonamide free base to precipitate. Collect via vacuum filtration and dry[5].

Conclusion

The synthesis of novel pyridine-3-sulfonamide derivatives requires precise control over highly reactive intermediates. By selecting the appropriate pathway—whether it be the controlled stoichiometry of direct chlorination to prevent over-chlorination, the use of Grignard reagents to avoid nucleophilic ring addition, or exploiting the electron-withdrawing nature of the sulfonamide for late-stage SNAr—chemists can achieve scalable, high-yield syntheses of these critical pharmacophores.

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Foundational

Mechanism of action of sulfonamide-based compounds

An In-Depth Technical Guide to the Mechanism of Action of Sulfonamide-Based Compounds Introduction Since their discovery in the 1930s, sulfonamides, the first class of synthetic antimicrobial agents to be used systemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Sulfonamide-Based Compounds

Introduction

Since their discovery in the 1930s, sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, have represented a cornerstone in the history of medicine.[1][2][3] The introduction of Prontosil, the inaugural sulfonamide, heralded the dawn of the antibiotic era, fundamentally transforming the treatment of bacterial infections and paving the way for the antibiotic revolution.[1][3] While their role as front-line antibacterials has been challenged by the emergence of resistance and the discovery of other antibiotic classes, the sulfonamide moiety remains a remarkably versatile scaffold in modern drug development.[1][4][5] Its presence extends far beyond antimicrobials, encompassing diuretics, antidiabetic agents, anti-inflammatory drugs, and even anticancer therapies.[4][5]

This guide provides a comprehensive technical exploration of the mechanism of action of sulfonamide-based compounds. We will dissect their primary mode of antibacterial action, delve into the molecular basis of resistance, explore the diverse pharmacological applications of the sulfonamide functional group, and provide detailed protocols for key experimental assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this pivotal class of therapeutic agents.

Part 1: The Core Antibacterial Mechanism: Targeting Folate Biosynthesis

The selective toxicity of antibacterial sulfonamides hinges on a fundamental metabolic difference between bacterial and mammalian cells: the acquisition of folic acid (Vitamin B9).[6][7] Mammalian cells are auxotrophic for folate and must acquire it from their diet via dedicated transporters.[1][6] In contrast, most bacteria are incapable of taking up exogenous folate and must synthesize it de novo.[7][8] This bacterial pathway is therefore an ideal target for selective inhibition.

Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and several amino acids.[6] Its depletion starves the bacterial cell of the necessary building blocks for DNA and RNA synthesis, thereby arresting cell growth and division.[6][8]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The key regulatory step in the bacterial folate pathway targeted by sulfonamides is the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][9][10]

Sulfonamides are structural analogs of the natural DHPS substrate, PABA.[1][11] Due to this chemical mimicry, they act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[1][6][7][10] This occupation of the active site physically precludes PABA from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid. This blockade of a critical metabolic pathway results in a bacteriostatic effect—the bacteria are inhibited from growing and multiplying, but not directly killed.[1][8][12] The ultimate clearance of the infection is then accomplished by the host's immune system.[2][8]

Folate_Pathway_Inhibition cluster_0 Bacterial Folate Synthesis Pathway Pterin_precursor Pterin Precursor DHPP Dihydropterin Pyrophosphate (DHPP) Pterin_precursor->DHPP Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate DHPS PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide DHPS_node Dihydropteroate Synthase (DHPS) Sulfonamide->DHPS_node Competitively Inhibits Trimethoprim Trimethoprim DHFR_node Dihydrofolate Reductase (DHFR) Trimethoprim->DHFR_node Inhibits

Caption: Bacterial folate synthesis pathway and points of inhibition.

Synergistic Action with Trimethoprim

To enhance efficacy and produce a bactericidal effect, sulfonamides (most commonly sulfamethoxazole) are frequently co-administered with trimethoprim.[2][8][9] Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), which converts dihydrofolate to the active tetrahydrofolate.[9] This sequential blockade of two critical steps creates a synergistic effect that is more potent than either agent alone and is often bactericidal.[7]

Part 2: The Challenge of Acquired Resistance

The clinical utility of sulfonamides has been significantly curtailed by the widespread development of bacterial resistance.[9][13] The primary mechanisms do not involve drug efflux or degradation but rather a direct modification or bypass of the drug's target, DHPS.

Mechanisms of Sulfonamide Resistance
  • Target Site Modification via Chromosomal Mutation: Spontaneous mutations in the bacterial chromosome gene encoding DHPS, folP, can lead to amino acid substitutions within the enzyme's active site.[10][13] These alterations can selectively decrease the binding affinity of sulfonamides without significantly compromising the enzyme's affinity for its natural substrate, PABA, thus conferring resistance.[10]

  • Acquisition of Resistant DHPS Genes: The most prevalent mechanism of high-level resistance in clinical settings involves the horizontal gene transfer of mobile genetic elements, such as plasmids, containing alternative DHPS genes called sul genes (e.g., sul1, sul2, sul3).[10][13][14][15][16] These genes encode drug-resistant DHPS enzyme variants that are remarkably insensitive to inhibition by sulfonamides but efficiently catalyze the condensation of PABA and DHPP.[10][13][14] Bacteria acquiring these plasmids can produce the essential folate precursor even in the presence of high concentrations of the drug.

Resistance_Mechanisms cluster_Normal Susceptible Bacterium cluster_Resistant Resistant Bacterium PABA_S PABA DHPS_S Wild-Type DHPS (folP gene) PABA_S->DHPS_S Binds Sulfonamide_S Sulfonamide Sulfonamide_S->DHPS_S Binds & Inhibits Folate_S Folate Synthesis DHPS_S->Folate_S Leads to PABA_R PABA DHPS_R Mutated DHPS (folP mutation) OR Acquired DHPS (sul gene) PABA_R->DHPS_R Binds Sulfonamide_R Sulfonamide Sulfonamide_R->DHPS_R Binding Reduced Folate_R Folate Synthesis DHPS_R->Folate_R Leads to

Caption: Comparison of sulfonamide action in susceptible vs. resistant bacteria.

Part 3: Beyond Antibacterials: The Versatility of the Sulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a diverse array of drugs targeting a wide range of physiological processes.[1][12] This versatility stems from the group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form key hydrogen bonding interactions with various enzyme active sites.

Drug ClassExample(s)Core Mechanism of ActionClinical Application
Thiazide Diuretics Hydrochlorothiazide, Chlorthalidone[1][12]Inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney.Hypertension, Edema
Loop Diuretics Furosemide, Bumetanide[1][12]Inhibition of the Na⁺/K⁺/2Cl⁻ symporter in the thick ascending limb of the loop of Henle.Congestive Heart Failure, Edema
Sulfonylureas Glipizide, Glyburide[1]Blockade of ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin release.Type 2 Diabetes Mellitus
Carbonic Anhydrase Inhibitors Acetazolamide, Ethoxzolamide[3][4]Inhibition of carbonic anhydrase, reducing the formation of aqueous humor in the eye.Glaucoma, Altitude Sickness
COX-2 Inhibitors Celecoxib[1][12]Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.Arthritis, Acute Pain
Antiretrovirals Darunavir[12]Potent inhibition of the HIV-1 protease enzyme, preventing viral maturation.HIV/AIDS
Anticonvulsants Sultiame[1]Weak inhibition of carbonic anhydrase; other mechanisms may contribute.Epilepsy
Anticancer Agents Pazopanib, Indisulam[5]Various mechanisms, including tyrosine kinase inhibition and cell cycle arrest.Various Cancers

Part 4: Key Experimental Methodologies

Validating the mechanism of action and quantifying the activity of sulfonamide compounds requires robust and standardized in vitro assays. The following protocols describe two fundamental experimental workflows.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay quantitatively determines the potency of an inhibitor against the isolated DHPS enzyme, typically by yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A continuous, coupled spectrophotometric assay is a preferred method for its sensitivity and amenability to high-throughput formats.[17][18]

Assay Principle: The activity of DHPS is measured indirectly. DHPS produces dihydropteroate, which is immediately reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[17][18]

DHPS_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (PABA, DHPP, NADPH) - Inhibitor Dilutions start->prep_reagents add_inhibitor Add Inhibitor (or DMSO control) to 96-well plate prep_reagents->add_inhibitor add_enzyme Add Enzyme Mix Pre-incubate at 37°C add_inhibitor->add_enzyme initiate_rxn Initiate reaction by adding Substrate Mix add_enzyme->initiate_rxn read_plate Immediately monitor absorbance decrease at 340 nm in a plate reader at 37°C initiate_rxn->read_plate analyze Calculate initial rates (V) Plot % Inhibition vs. [Inhibitor] Determine IC50 value read_plate->analyze end End analyze->end

Caption: Experimental workflow for the coupled DHPS inhibition assay.

Step-by-Step Methodology (96-well Plate Format):

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[17]

    • Inhibitor Stock: Prepare a 10 mM stock of the sulfonamide compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.[17]

    • Enzyme Mix: In assay buffer, prepare a solution containing recombinant DHPS (e.g., 10-50 nM final concentration) and an excess of DHFR (e.g., 1-2 Units/mL).[17]

    • Substrate/Cofactor Mix: In assay buffer, prepare a solution containing pABA, DHPP (both near their Kₘ values, e.g., 10-50 µM), and NADPH (e.g., 150-200 µM).[17]

  • Assay Execution:

    • To appropriate wells of a clear, flat-bottom 96-well plate, add 2 µL of the sulfonamide serial dilutions. For control wells (100% activity), add 2 µL of DMSO.[17]

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[17]

    • Initiate the reaction by adding 30 µL of the pre-warmed Substrate/Cofactor Mix to all wells for a final volume of 200 µL.[17]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[17]

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[17]

Representative Inhibition Data (E. coli DHPS)

CompoundInhibition Constant (Kᵢ)
Sulfadiazine2.5 x 10⁻⁶ M[19]
4,4'-Diaminodiphenylsulfone (Dapsone)5.9 x 10⁻⁶ M[19]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[20][21][22] It is the gold standard for assessing an antibiotic's whole-cell activity.[23] The broth microdilution method is a standard, high-throughput technique.

Critical Consideration for Sulfonamides: The growth medium must be low in thymidine and thymine, as these can be scavenged by bacteria, bypassing the need for folate synthesis and leading to falsely elevated (resistant) MIC values. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[20]

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final working inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[20]

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide compound in CAMHB. Typically, this is done by adding 50 µL of CAMHB to all wells, adding 100 µL of the highest antibiotic concentration to the first well, and then transferring 50 µL sequentially across the plate.

    • The final volume in each well before adding bacteria should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the working bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final inoculum of 5 x 10⁵ CFU/mL.[20]

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[20]

  • Reading and Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.[22]

    • For sulfonamides , a slight, trailing growth may occur. The endpoint is often defined as the concentration that causes approximately 80% inhibition of growth compared to the growth control well.[20]

Conclusion

The mechanism of action of sulfonamide-based compounds is a classic example of rational drug design, exploiting a specific metabolic pathway absent in humans to achieve selective toxicity against bacteria. Their function as competitive inhibitors of dihydropteroate synthase has been a foundational concept in pharmacology for decades. While the challenge of acquired resistance—primarily through the horizontal transfer of resistant sul genes—has tempered their use as front-line antibiotics, their importance has not diminished. The sulfonamide scaffold continues to demonstrate remarkable versatility, serving as a critical component in drugs treating a vast spectrum of diseases. A thorough understanding of their core mechanism, the molecular basis of resistance, and their broader pharmacological potential remains essential for the ongoing development of novel therapeutics to combat both infectious and non-communicable diseases.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (n.d.). In Study.com.
  • Dihydropteroate synthase inhibitor - Wikipedia. (2025, September 21). In Wikipedia.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). In Wikipedia.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). In SpringerLink.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). In Cleveland Clinic.
  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., White, S. W., & Lee, R. E. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114. [Link]

  • McCullough, J. L., & Maren, T. H. (1973). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 3(5), 665–669. [Link]

  • Venkatesan, M., et al. (2023, July 10). How bacteria resist the oldest class of synthetic antibiotics. Nature Research.
  • Sulfonamides Resistance Genes. (n.d.). In Rupa Health.
  • Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). In Study.com.
  • Wise, E. M., Jr., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences, 72(7), 2621–2625. [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 147–154. [Link]

  • Wise, E. M., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. PNAS.
  • What are DHPS inhibitors and how do they work? (2024, June 21). In Patsnap Synapse.
  • Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase. (n.d.). In Benchchem.
  • Williams, K. J., Argoudelis, C. J., & Zamboni, R. (2002). Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance. Antimicrobial Agents and Chemotherapy, 46(9), 2841–2847. [Link]

  • Global Health: Antimicrobial Resistance: Sulfonamide. (n.d.). In PDB-101.
  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (2007, January 15). In SLAS Discovery.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). In Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). In Advanced Journal of Chemistry, Section B.
  • Determining the Minimum Inhibitory Concentration (MIC) of Sulfaperin: Application Notes and Protocols. (n.d.). In Benchchem.
  • Production of a Natural Dihydropteroate Synthase and Development of a Signal-Amplified Pseudo-Immunoassay for the Determination of Sulfonamides in Pork. (2022, February 28). Journal of Agricultural and Food Chemistry.
  • Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. (2021, November 16). Journal of Agricultural and Food Chemistry.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). In STAR Protocols.
  • Kaderabkova, N., Suchankova, V., & Mavridou, D. A. I. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(11), 1–18. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). In Emery Pharma.
  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.

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Exploratory

4-Amino-5-chloropyridine-3-sulfonamide: A Versatile Scaffold for the Development of Novel Pharmacological Agents

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of a wide array of drugs with activities...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of a wide array of drugs with activities ranging from antibacterial to anticancer.[1] Within this class, the pyridine-sulfonamide core represents a "privileged scaffold," amenable to chemical modification for targeting specific biological pathways. This guide focuses on the potential of 4-Amino-5-chloropyridine-3-sulfonamide and its close structural relatives as foundational elements for drug discovery. While direct pharmacological data on this specific molecule is limited, its structure is primed for derivatization. We will explore its synthetic accessibility and, most critically, the proven success of the closely related 4-substituted pyridine-3-sulfonamide scaffold in generating potent and selective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, which are key targets in oncology.[2][3] This whitepaper provides a comprehensive overview of the synthetic strategies, mechanism of action, key experimental protocols for characterization, and future therapeutic potential stemming from this versatile chemical core.

The Pyridine-Sulfonamide Core: A Nexus of Chemical Tractability and Biological Activity

The enduring legacy of sulfonamides in medicine began with their discovery as the first synthetic antibacterial agents, which function by competitively inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4][5] This mechanism of action, targeting a pathway absent in mammals, established the principle of selective toxicity.[5] Since then, the applications for sulfonamides have expanded dramatically to include diuretics, anticonvulsants, anti-inflammatory agents, and treatments for glaucoma.[6]

The pyridine-sulfonamide scaffold is of particular interest due to the pyridine ring's unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, often improving pharmacokinetic properties. The specific substitution pattern of 4-Amino-5-chloropyridine-3-sulfonamide—with an amino group at the 4-position, a chloro group at the 5-position, and the critical sulfonamide pharmacophore at the 3-position—offers multiple vectors for chemical modification to enhance potency, selectivity, and drug-like characteristics. The amino group, in particular, provides a key handle for building molecular complexity and exploring structure-activity relationships (SAR).

Synthesis and Derivatization: From Core Scaffold to Drug Candidate

The practical utility of a chemical scaffold is dictated by its synthetic accessibility. The pathway to pyridine-3-sulfonamides is well-established, providing a reliable foundation for library synthesis.

Foundational Synthesis of the 4-Chloropyridine-3-sulfonamide Intermediate

The most common precursor for this class of compounds is 4-chloropyridine-3-sulfonyl chloride, which is then converted to the corresponding sulfonamide.[7] This intermediate is a critical launching point for further derivatization.

Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonamide [8]

This protocol describes a robust method for synthesizing the key intermediate, which can be adapted for various downstream applications.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend 4-chloropyridine-3-sulfonyl chloride (10 g, 46.7 mmoles) in methyl tert-butyl ether (MTBE, 30 mL) at room temperature. The use of MTBE over more polar solvents like acetone has been shown to improve yield and purity by controlling side reactions.[8]

  • Ammonolysis: Slowly add 25% ammonium hydroxide solution (13.5 mL, ~2.15 mole equivalents) dropwise into the suspension. The rate of addition should be controlled to allow for a slight exotherm, raising the temperature to approximately 22°C. This controlled temperature increase helps drive the reaction to completion without promoting impurity formation.[7][8]

  • Reaction Monitoring: After the addition is complete, cool the suspension to room temperature and continue stirring for one hour to ensure the reaction is complete.

  • pH Adjustment & Isolation: Adjust the pH of the suspension to 8.0 ± 0.1 with a few additional drops of ammonium hydroxide. This ensures the sulfonamide is in its neutral form, minimizing solubility in the aqueous phase.

  • Filtration and Washing: Filter the resulting solid precipitate and wash it thoroughly with water (2 x 10 mL) to remove any remaining ammonium salts.

  • Drying: Dry the collected solid under vacuum at 40°C to yield 4-Chloropyridine-3-sulfonamide. Optimized processes report yields of approximately 74%.[8]

Advanced Derivatization via Click Chemistry

A highly effective strategy for creating a diverse library of drug candidates from this scaffold involves converting the 4-chloro group to an azide, which can then undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[3][9] This method provides a reliable way to attach a wide variety of "tail" fragments to the pyridine core, enabling extensive exploration of the chemical space around the primary pharmacophore.

G start 4-Chloropyridine- 3-sulfonamide azide 4-Azidopyridine- 3-sulfonamide (2) start->azide  NaN3 final 4-(4-R-1,2,3-triazol-1-yl)pyridine- 3-sulfonamide Library (3-12) azide->final  Cu(I) catalyst,  Base alkyne Terminal Alkynes (R-C≡CH) alkyne->final  Cu(I) catalyst,  Base caption Fig 1. Derivatization via Click Chemistry.

Fig 1. Derivatization via Click Chemistry.

This workflow demonstrates the power of using a key intermediate to rapidly generate a library of diverse compounds for screening, a cornerstone of modern medicinal chemistry.[9]

Primary Pharmacological Target: Carbonic Anhydrases in Oncology

While the sulfonamide class has many targets, derivatives of the pyridine-3-sulfonamide scaffold have shown remarkable potency and selectivity for carbonic anhydrases (CAs).[2]

The Role of CA IX and CA XII in the Tumor Microenvironment

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] While several CA isoforms exist, the transmembrane isoforms CA IX and CA XII are of particular interest in oncology. Their expression is strongly upregulated in many solid tumors in response to hypoxia, a common feature of the tumor microenvironment.[2] This upregulation is driven by the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α).

These enzymes play a critical role in cancer cell survival and proliferation by regulating pH. They acidify the extracellular space, which promotes tumor invasion and metastasis, while simultaneously maintaining a neutral or alkaline intracellular pH, which is favorable for cancer cell growth.[2] Because their expression is largely limited to tumor tissues, CA IX and CA XII represent highly attractive targets for selective anticancer therapy.[3]

Mechanism of Inhibition

The therapeutic action of sulfonamide-based inhibitors is derived from the sulfonamide group (-SO₂NH₂) itself. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.[3] This binding event displaces the zinc-bound water molecule that is essential for catalysis, thereby blocking the enzyme's function.

G cluster_0 Tumor Microenvironment cluster_1 Catalytic Action & pH Regulation Hypoxia Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CAIX_exp CA IX / CA XII Expression HIF->CAIX_exp CO2 CO₂ + H₂O Ions H⁺ + HCO₃⁻ CO2->Ions  CA IX/XII Extra_Acid Extracellular Acidification Ions->Extra_Acid Intra_Alk Intracellular Alkalinization Ions->Intra_Alk Inhibitor Pyridine-Sulfonamide Inhibitor Inhibitor->CAIX_exp Blocks Active Site caption Fig 2. Inhibition of the CA IX/XII Signaling Pathway.

Fig 2. Inhibition of the CA IX/XII Signaling Pathway.

By inhibiting CA IX and XII, these compounds disrupt the pH balance that cancer cells rely on, leading to reduced tumor growth, invasion, and metastasis.[2]

Preclinical Evaluation and Characterization

Rigorous preclinical evaluation is essential to validate the potential of new chemical entities. For carbonic anhydrase inhibitors, the gold-standard method for determining potency is the stopped-flow CO₂ hydration assay.

Quantifying Inhibitory Potency: The Stopped-Flow CO₂ Hydration Assay

This biophysical assay directly measures the catalytic activity of the carbonic anhydrase enzyme by monitoring the pH change that occurs as CO₂ is hydrated. The inclusion of an inhibitor slows this rate, allowing for the precise calculation of an inhibition constant (Kᵢ).

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay [2]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., TRIS-HCl) with an ionic strength adjuster (e.g., Na₂SO₄) and a pH indicator (e.g., p-Nitrophenol). The final enzyme concentration should be in the low nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the synthesized pyridine-sulfonamide compounds in a solvent compatible with the assay buffer (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 0.1% to avoid artifacts.

    • Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water. This solution must be freshly prepared and kept on ice to maintain saturation.

  • Assay Execution:

    • Instrument Setup: Equilibrate a stopped-flow spectrophotometer to 25°C.

    • Mixing: In the instrument, rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution (1:1 ratio). This initiates the enzymatic reaction.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds) at its characteristic wavelength. The rate of this change is proportional to the rate of H⁺ production and thus the enzyme's catalytic activity.

  • Data Analysis:

    • Calculate IC₅₀: Determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value) by plotting the initial reaction rates against the logarithm of the inhibitor concentration.

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ) for CO₂. A lower Kᵢ value signifies a more potent inhibitor.[2]

G prep_enzyme Prepare Enzyme + pH Indicator Solution mix Rapid Mixing (Stopped-Flow Instrument) prep_enzyme->mix prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->mix prep_co2 Prepare Saturated CO₂ Substrate Solution prep_co2->mix monitor Monitor Absorbance Change Over Time mix->monitor plot Plot Rate vs. [Inhibitor] monitor->plot calc_ic50 Calculate IC₅₀ plot->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki caption Fig 3. Workflow for Stopped-Flow CO₂ Hydration Assay.

Fig 3. Workflow for Stopped-Flow CO₂ Hydration Assay.
Structure-Activity Relationship (SAR) and Selectivity Data

The ultimate goal is to develop inhibitors that are highly potent against the target isoforms (CA IX, XII) while being significantly less active against off-target, ubiquitous isoforms like CA I and II, to minimize potential side effects. The data below, from studies on 4-substituted pyridine-3-sulfonamides, illustrates how modifications to the "tail" region impact potency and selectivity.[9][10]

CompoundR¹ Substituent (at 4-position)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (II vs IX)
AAZ (Reference Drug)25012.125.45.70.48
Cmpd 6 -(triazolyl)-CH₂CH(CH₃)₂14,03731921379123.3
Cmpd 16 -(triazolyl)-Ph-p-F10,00042844502809.5
Cmpd 18 -(triazolyl)-CH₂-Ph10,000271168911.6
Cmpd 23 -(triazolyl)-CH₂-Ph-p-F10,0001148200915.7

Data synthesized from representative literature.[9][10] AAZ = Acetazolamide.

This data clearly demonstrates that modifications based on the pyridine-3-sulfonamide scaffold can yield compounds with nanomolar potency against the target cancer-associated isoforms. Notably, Compound 6 shows a remarkable 23.3-fold selectivity for inhibiting hCA IX over the widespread hCA II isoform, highlighting the potential for engineering highly targeted therapies.[9]

Future Directions and Emerging Applications

The versatility of the 4-Amino-5-chloropyridine-3-sulfonamide scaffold extends beyond oncology.

  • Antibacterial Agents: The foundational mechanism of sulfonamides as folate synthesis inhibitors remains relevant.[11] Novel derivatives could be explored to overcome existing resistance mechanisms in bacteria.

  • Other CA-Related Pathologies: Carbonic anhydrase inhibitors are clinically used for glaucoma (to reduce intraocular pressure) and as diuretics. New, highly selective inhibitors could offer improved efficacy and safety profiles for these conditions.

  • Optimizing Drug-like Properties: Future work will focus on fine-tuning the scaffold's derivatives to optimize their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a critical step in translating a potent compound into a viable drug candidate.

References

  • Sonu, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 52331–52348. Available from: [Link]

  • Gilepska, K., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. Available from: [Link]

  • El-Sayed, S. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. Available from: [Link]

  • Thiologics. (n.d.). Synthesis and Characterization of Related Substances of Torasemide. Available from: [Link]

  • CN101565400B. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
  • EP1284733A1. (n.d.). Novel processes for preparing torsemide intermediate. Google Patents.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Available from: [Link]

  • Al-Masoudi, N. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology, 7(10), 963-977. Available from: [Link]

  • Gilepska, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available from: [Link]

  • Khan, I., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available from: [Link]

  • Angapco, J.C.L., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2862. Available from: [Link]

  • Anantheeswary, T. R., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12). Available from: [Link]

  • Anantheeswary, T. R., et al. (2024). 4-Amino-3,5-dichloropyridine. ResearchGate. Available from: [Link]

  • Iaroshenko, V.O., et al. (2023). Design and Biological Evaluation of 4-Iminohydantoin Sulfamides as New Anti-Acinetobacter baumannii Agents. Biointerface Research in Applied Chemistry, 13(6), 511. Available from: [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Available from: [Link]

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Foundational

Spectroscopic and Structural Elucidation of 4-Amino-5-chloropyridine-3-sulfonamide: A Technical Guide

Introduction 4-Amino-5-chloropyridine-3-sulfonamide is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features, comprising an aminopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-5-chloropyridine-3-sulfonamide is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural features, comprising an aminopyridine core with chloro and sulfonamide substituents, suggest potential applications as a scaffold in the design of targeted therapeutic agents. A thorough understanding of its spectroscopic and structural characteristics is paramount for its identification, purity assessment, and the rational design of new chemical entities.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of 4-Amino-5-chloropyridine-3-sulfonamide is presented below. The predicted spectroscopic data are derived from the analysis of its chemical structure, the electronic effects of its substituents, and comparison with data from similar compounds found in the literature.

Caption: Molecular structure of 4-Amino-5-chloropyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-2~8.0 - 8.3Singlet (s)Deshielded by the adjacent nitrogen atom and the electron-withdrawing sulfonamide group.
H-6~8.4 - 8.7Singlet (s)Deshielded by the adjacent nitrogen atom and influenced by the nearby chlorine atom.
-NH₂ (Amino)~6.0 - 7.0Broad Singlet (br s)The chemical shift can vary with concentration and solvent. The amino group at position 4 will influence the electronic environment of the pyridine ring.
-SO₂NH₂~7.0 - 8.0Broad Singlet (br s)The protons of the sulfonamide group are typically observed as a broad singlet and their chemical shift is solvent-dependent.

Expertise & Experience: The choice of DMSO-d₆ as a solvent is strategic for sulfonamides due to its ability to solubilize these often sparingly soluble compounds and to better resolve N-H proton signals through hydrogen bonding with the solvent. The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chloro and sulfonamide groups, along with the pyridine nitrogen, will cause the aromatic protons to resonate at a lower field (higher ppm).

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2~145 - 150Influenced by the adjacent ring nitrogen.
C-3~130 - 135Attached to the electron-withdrawing sulfonamide group.
C-4~150 - 155Attached to the electron-donating amino group, but also influenced by the adjacent chloro and sulfonamide groups.
C-5~115 - 120Attached to the chlorine atom.
C-6~148 - 153Influenced by the adjacent ring nitrogen and the meta-positioned sulfonamide group.

Authoritative Grounding: The chemical shifts of substituted pyridines are well-documented. For instance, the carbon atoms adjacent to the nitrogen in pyridine typically appear around 150 ppm, and substituents will cause predictable shifts from this baseline value[1]. The presence of both electron-donating (-NH₂) and electron-withdrawing (-Cl, -SO₂NH₂) groups creates a complex electronic environment, and the predicted shifts reflect a balance of these effects. The interpretation of such spectra relies on understanding these substituent effects on aromatic systems[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data (KBr Pellet)

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale and Comparative Insights
N-H (Amino)3450 - 3300Asymmetric & Symmetric StretchingThe presence of two bands in this region is characteristic of a primary amine. Similar patterns are observed in other amino-substituted pyridines and aromatic amines[3].
N-H (Sulfonamide)3350 - 3250Asymmetric & Symmetric StretchingThese bands are characteristic of the sulfonamide group and are often observed in this region for primary sulfonamides[4][5].
C-H (Aromatic)3100 - 3000StretchingThese absorptions are typical for C-H bonds on an aromatic ring.
C=C, C=N (Aromatic Ring)1600 - 1450Ring StretchingMultiple bands in this region are characteristic of the pyridine ring vibrations.
S=O (Sulfonamide)1350 - 1300 & 1170 - 1130Asymmetric & Symmetric StretchingThese are typically strong and sharp absorptions, providing a clear indication of the sulfonamide group[4][5].
C-Cl800 - 600StretchingThe C-Cl stretch is expected in the fingerprint region of the spectrum.
S-N950 - 900StretchingThis vibration is also characteristic of the sulfonamide functional group[4].

Trustworthiness: The interpretation of an IR spectrum is a process of correlating observed absorption bands with known vibrational frequencies of specific functional groups. The predicted values are based on extensive literature data for similar compounds. The presence of strong bands for the S=O and N-H stretches would provide high confidence in the identification of the sulfonamide and amino groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺207/209Molecular ion peak. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks separated by 2 m/z units with a relative intensity of approximately 3:1.
[M-SO₂NH₂]⁺127/129Loss of the sulfonamide group. The chlorine isotopic pattern will be retained.
[M-Cl]⁺172Loss of the chlorine atom.

Expertise & Experience: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 208/210. The fragmentation pattern of sulfonamides often involves the cleavage of the C-S and S-N bonds. The presence of the chlorine isotope pattern is a key diagnostic feature in the mass spectrum of this compound. The molecular formula of 4-Amino-5-chloropyridine-3-sulfonamide is C₅H₆ClN₃O₂S, with a molecular weight of approximately 207.64 g/mol [6].

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear workflow for obtaining high-quality spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (≥400 MHz) prep4->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C {¹H} spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Amino-5-chloropyridine-3-sulfonamide.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Calibrate the chemical shifts of both spectra to the TMS signal.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg dry KBr prep2 Transfer powder to pellet die prep1->prep2 prep3 Press into a transparent pellet prep2->prep3 acq1 Place pellet in FTIR sample holder prep3->acq1 acq2 Collect background spectrum acq1->acq2 acq3 Collect sample spectrum (4000-400 cm⁻¹) acq2->acq3 proc1 Background subtraction acq3->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of 4-Amino-5-chloropyridine-3-sulfonamide with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them with specific functional groups.

Protocol 3: Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS/ESI) cluster_proc Data Analysis prep1 Prepare a dilute solution of sample prep2 (e.g., in methanol or acetonitrile) prep1->prep2 acq1 Inject sample into LC-MS system prep2->acq1 acq2 Ionize using Electrospray (ESI) acq1->acq2 acq3 Analyze ions based on m/z acq2->acq3 proc1 Identify molecular ion peak [M+H]⁺ acq3->proc1 proc2 Analyze isotopic pattern for chlorine proc1->proc2 proc3 Interpret fragmentation pattern proc2->proc3

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (using LC-MS with ESI):

    • Inject the sample solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Utilize an Electrospray Ionization (ESI) source, typically in positive ion mode, to generate gas-phase ions.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Examine the isotopic pattern of this peak to confirm the presence of one chlorine atom.

    • If fragmentation data is acquired (MS/MS), interpret the major fragment ions to further confirm the structure.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 4-Amino-5-chloropyridine-3-sulfonamide. By combining the predictive power of analyzing analogous structures with detailed, reliable experimental protocols, researchers and drug development professionals can confidently identify and assess the purity of this compound. The causality behind the experimental choices and the interpretation of the resulting data are grounded in fundamental spectroscopic principles and supported by authoritative references. The provided workflows offer a clear and logical path for obtaining high-quality data, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • B. T. Gowda, et al. (2006). Infrared and NMR Spectra of Arylsulphonamides.
  • National Center for Biotechnology Information. 4-Amino-3,5-dichloropyridine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 4-Chloro-3-pyridinesulfonamide. PubChem Compound Database. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • Asker, F. W., et al. (2014). Synthesis and characterization of some sulfonamide dervatives.
  • National Center for Biotechnology Information. 4-Amino-2,3,5-trichloropyridine. PubChem Compound Database. [Link]

  • Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]

  • Concordia University Library. Spectra and chemical & physical properties. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • Ohtani, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

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  • National Center for Biotechnology Information. 4-Amino-2-chloropyridine. PubChem Compound Database. [Link]

Sources

Exploratory

Biological activity of substituted pyridine-3-sulfonamides

An In-Depth Technical Guide to the Biological Activities of Substituted Pyridine-3-Sulfonamides Executive Summary The pyridine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, consistent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Pyridine-3-Sulfonamides

Executive Summary

The pyridine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. This guide provides a comprehensive technical overview of the primary therapeutic applications of these compounds, intended for researchers and drug development professionals. We will delve into the core mechanisms, structure-activity relationships (SAR), and field-proven experimental protocols for evaluating their efficacy as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. By synthesizing technical data with expert insights, this document aims to serve as a foundational resource for the rational design and development of novel therapeutics based on this versatile chemical framework.

Chapter 1: The Pyridine-3-Sulfonamide Scaffold: A Cornerstone in Drug Discovery

The fusion of a pyridine ring and a sulfonamide group creates a unique chemical entity with a remarkable capacity for biological interaction. The sulfonamide group (R-SO₂NHR'), a well-established pharmacophore, is known for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes. The adjacent pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the electronic properties and solubility of the molecule.[1] This combination of a potent inhibitory group with a tunable heterocyclic ring system underpins the broad-spectrum activity of these compounds, making them a subject of intense investigation for over a century.[2][3]

Chapter 2: Carbonic Anhydrase Inhibition: A Primary and Potent Activity

One of the most extensively documented activities of pyridine-3-sulfonamides is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes are crucial for fundamental physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[4]

Mechanism of Action

The inhibitory action of sulfonamides against CAs is a classic example of mechanism-based drug design. The primary sulfonamide group (SO₂NH₂) is essential for this activity. In its deprotonated, anionic form (SO₂NH⁻), it coordinates directly to the Zn²⁺ ion located at the bottom of the active site cleft. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is critical for the enzyme's catalytic cycle of hydrating carbon dioxide.[5] This tetra-coordinate binding mimics the tetrahedral transition state of the CO₂ hydration reaction, resulting in potent and specific inhibition.

cluster_Enzyme CA Active Site cluster_Inhibitor Pyridine-3-Sulfonamide cluster_Inhibited Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Inhibitor_Bound R-SO₂NH⁻ H2O->Inhibitor_Bound Displaced Inhibitor R-SO₂NH⁻ Zn_Inhibited Zn²⁺ Inhibitor->Zn_Inhibited Binds His1_i His Zn_Inhibited->His1_i His2_i His Zn_Inhibited->His2_i His3_i His Zn_Inhibited->His3_i Zn_Inhibited->Inhibitor_Bound

Mechanism of Carbonic Anhydrase Inhibition.
Structure-Activity Relationships (SAR)

The versatility of the pyridine-3-sulfonamide scaffold lies in the ability to introduce diverse substituents, particularly at the 4-position of the pyridine ring, to modulate inhibitory potency and isoform selectivity.[6]

  • Selectivity for hCA IX/XII vs. hCA I/II: Many research efforts focus on developing inhibitors selective for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[5][7] Introducing bulky or tailed substituents at the 4-position can exploit structural differences in the active site entrance between isoforms, leading to enhanced selectivity.[6] For instance, certain 1,2,3-triazole derivatives have shown remarkable selectivity for hCA IX over hCA II.[6][7]

  • Potency: The nature of the substituent at the 4-position significantly impacts potency. While some substitutions enhance binding through additional interactions with active site residues, excessively bulky groups can diminish activity.[6]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potency of substituted pyridine-3-sulfonamides is typically quantified by the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher potency.

Compound IDR-Group at 4-PositionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Reference Drug)25012255.7[5]
Compound 4 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl>10,000812.3137.4114.3[5][7]
Compound 6 1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl>10,0004500193.14496[5][7]
Compound 1j Pyrazolo[4,3-c]pyridine derivative252.1185.3240.2145.4[8]

Table showing inhibitory activities (Kᵢ) of representative pyridine-3-sulfonamide derivatives against human carbonic anhydrase isoforms.

Field-Proven Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the kinetics of CA inhibition.[8][9] It directly measures the enzyme-catalyzed hydration of CO₂, the physiological substrate.

Causality: The choice of this method is dictated by the extremely high catalytic rate of many CA isoforms. The reaction is too fast to be monitored by conventional spectrophotometers, necessitating a stopped-flow instrument that allows for the rapid mixing of enzyme and substrate and the immediate recording of the reaction progress within milliseconds.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES or TRIS buffer, pH 7.4. The buffer's pKa should be sufficiently far from the reaction pH to avoid interference.

    • pH Indicator: Use an indicator whose pKa is close to the assay pH, such as Phenol Red (0.2 mM).[4]

    • Enzyme Solution: Prepare a stock solution of the purified hCA isoform (e.g., 10 µM) in the assay buffer. For the assay, dilute to a final concentration that gives a measurable linear rate (e.g., 10 nM).[4]

    • Inhibitor Solutions: Prepare a 10 mM stock of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations for Kᵢ determination.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes. Keep on ice to maintain saturation.[4]

  • Instrument Setup:

    • Equilibrate a stopped-flow spectrophotometer to 25°C.

    • Set the observation wavelength corresponding to the pH indicator (e.g., 557 nm for Phenol Red).[4]

  • Measurement Procedure:

    • Syringe 1: Load with the enzyme solution (and varying concentrations of the inhibitor, pre-incubated for 15 minutes).

    • Syringe 2: Load with the CO₂-saturated substrate solution.

    • Uncatalyzed Rate: Perform a control run by mixing the substrate with buffer (no enzyme) to determine the background hydration rate.

    • Catalyzed Rate: Initiate the instrument to rapidly mix equal volumes from both syringes. Record the change in absorbance over time (typically 10-20 seconds). The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear slope of the absorbance vs. time curve.

    • Convert the change in absorbance to the rate of proton formation using the Beer-Lambert law and the indicator's properties.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor term) or using the Cheng-Prusoff equation if the IC₅₀ is determined first.

cluster_prep Preparation cluster_load Loading cluster_run Execution cluster_analysis Analysis P1 Prepare Reagents: Buffer, Enzyme, Inhibitor, Substrate L1 Load Syringe 1: Enzyme + Inhibitor P1->L1 L2 Load Syringe 2: CO₂-Saturated Buffer P1->L2 P2 Equilibrate Stopped-Flow Instrument (25°C) R1 Initiate Rapid Mix P2->R1 L1->R1 L2->R1 R2 Record Absorbance vs. Time (ms) R1->R2 A1 Calculate Initial Velocity (V₀) R2->A1 A2 Determine % Inhibition A1->A2 A3 Calculate Kᵢ Value A2->A3

Workflow for Stopped-Flow CO₂ Hydration Assay.

Chapter 3: Anticancer Applications: Targeting Tumor Physiology

The pyridine-3-sulfonamide scaffold is a key component in many compounds designed as anticancer agents.[10][11] Their activity often stems from the inhibition of tumor-associated CA isoforms but can also involve other cellular targets.[6][12]

Targeting Tumor-Associated Carbonic Anhydrases (hCA IX & XII)

Solid tumors often exhibit regions of hypoxia (low oxygen). In response, cancer cells upregulate specific proteins, including the transmembrane CAs, hCA IX and hCA XII.[13] These enzymes help the tumor manage the acidic microenvironment created by anaerobic metabolism (the Warburg effect). By converting CO₂ to bicarbonate and protons, they maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), which promotes tumor survival, proliferation, and metastasis.[12] Inhibiting hCA IX and XII with pyridine-3-sulfonamides disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis or growth arrest.[5][12]

Beyond Carbonic Anhydrase: Other Anticancer Mechanisms

While CA inhibition is a major pathway, these compounds can exert anticancer effects through other mechanisms:

  • Kinase Inhibition: Certain derivatives have been found to inhibit kinases involved in cell signaling pathways crucial for cancer growth, such as PI3-kinase, JNK1/2, and p38α.[14][15][16]

  • Tubulin Polymerization Inhibition: Some pyridine carbothioamides bearing a sulfonamide group act as tubulin-targeting agents, disrupting microtubule dynamics and arresting cells in mitosis, similar to drugs like colchicine.[17]

cluster_CA CA IX/XII Inhibition cluster_Kinase Kinase Inhibition cluster_Tubulin Tubulin Inhibition Pyridine-3-Sulfonamide Pyridine-3-Sulfonamide Disrupt pH Balance Disrupt pH Balance Pyridine-3-Sulfonamide->Disrupt pH Balance Inhibit PI3K/JNK/p38 Inhibit PI3K/JNK/p38 Pyridine-3-Sulfonamide->Inhibit PI3K/JNK/p38 Disrupt Microtubules Disrupt Microtubules Pyridine-3-Sulfonamide->Disrupt Microtubules Intracellular Acidosis Intracellular Acidosis Disrupt pH Balance->Intracellular Acidosis Apoptosis/Growth Arrest Apoptosis/Growth Arrest Intracellular Acidosis->Apoptosis/Growth Arrest Block Proliferation\nSignaling Block Proliferation Signaling Inhibit PI3K/JNK/p38->Block Proliferation\nSignaling Mitotic Arrest Mitotic Arrest Disrupt Microtubules->Mitotic Arrest

Multiple Anticancer Mechanisms.
Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy is commonly reported as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific process).[12]

Compound IDCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Putative MechanismReference
21 Leukemia (CCRF-CEM)13.6General Cytotoxicity[12]
21 Colon (HCT-116)14.9General Cytotoxicity[12]
23 Melanoma (B16-F10)2.8COX-2 Inhibition[18]
23 Liver (HepG2)1.2COX-2 Inhibition[18]
3 Prostate (PC-3)IC₅₀: 1.1Tubulin Inhibition[17]
5 Prostate (PC-3)IC₅₀: 1.4Tubulin Inhibition[17]

Table of anticancer activities for selected pyridine-3-sulfonamide derivatives.

Field-Proven Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust, widely used method for assessing the cytotoxic or cytostatic effects of compounds on cultured cells.

Causality: The assay's principle is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability. This method is chosen for its simplicity, reproducibility, and suitability for high-throughput screening in 96-well plates.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine-3-sulfonamide test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Chapter 4: Antimicrobial Properties

The sulfonamide moiety is historically famous for its antibacterial properties, and pyridine-3-sulfonamide derivatives continue this legacy, showing activity against a range of pathogens.[2][19]

Spectrum of Activity and SAR

Substituted pyridine-3-sulfonamides have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19][20] Some derivatives also exhibit antifungal properties against strains like Candida albicans.[21] The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic rings are crucial for determining the spectrum and potency of antimicrobial action.[19][22]

Field-Proven Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] The broth microdilution method is a standardized, quantitative technique for determining MIC values.[24][25]

Causality: This method is preferred over diffusion-based assays (like disk diffusion) for determining the potency of novel compounds because it provides a quantitative value (the MIC) rather than a qualitative measure of inhibition zone size. It is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data between laboratories.

Protocol:

  • Reagent and Inoculum Preparation:

    • Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for most bacteria.

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This brings the final volume to 100 µL.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Optionally, a growth indicator like resazurin can be added to aid in the visual determination of inhibition.

S1 Prepare 2-fold serial dilutions of compound in 96-well plate S3 Add inoculum to each well S1->S3 S2 Prepare standardized bacterial inoculum (0.5 McFarland) S2->S3 S4 Incubate plate (37°C, 16-20h) S3->S4 S5 Visually inspect for turbidity S4->S5 S6 Determine MIC: Lowest concentration with no growth S5->S6

Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

Substituted pyridine-3-sulfonamides are a profoundly versatile class of compounds with well-established and potent biological activities. Their role as carbonic anhydrase inhibitors is paramount, with significant therapeutic implications in cancer and other diseases. The ability to fine-tune their structure to achieve isoform selectivity and to engage other cellular targets like kinases and tubulin highlights their vast potential in oncology. Furthermore, their continued relevance as antimicrobial agents underscores the enduring utility of the sulfonamide pharmacophore. Future research will likely focus on multi-target drug design, aiming to create single molecules that can simultaneously modulate several disease-relevant pathways, further cementing the pyridine-3-sulfonamide scaffold as a privileged structure in modern medicinal chemistry.

References

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  • Akocak, S., et al. (n.d.). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. PMC. [Link]

  • Sławiński, J., et al. (n.d.). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC. [Link]

  • Wandji, E. Z., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • Adgaba, N., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

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  • WIPO. (2019). WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. WIPO. [Link]

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  • MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

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  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • ResearchGate. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • PubMed. (n.d.). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. PubMed. [Link]

  • Springer. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Springer. [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • Vrije Universiteit Amsterdam. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Vrije Universiteit Amsterdam. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • NIH. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

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Foundational

In Silico Prediction of 4-Amino-5-chloropyridine-3-sulfonamide Bioactivity: A Senior Application Scientist's Guide

Executive Summary The imperative to accelerate drug discovery timelines while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research. This guide provides an in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imperative to accelerate drug discovery timelines while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research. This guide provides an in-depth technical framework for the computational prediction of bioactivity for a novel compound, 4-Amino-5-chloropyridine-3-sulfonamide. Lacking established experimental data, this molecule presents a quintessential scenario for leveraging predictive science to formulate and test therapeutic hypotheses. Drawing from extensive data on structurally-related sulfonamides, we hypothesize two primary, high-probability target classes: the tumor-associated human Carbonic Anhydrase IX (hCA IX) and the bacterial enzyme Dihydropteroate Synthase (DHPS).

This document details a comprehensive, multi-pillar in silico workflow designed not merely to execute computational steps, but to build a self-validating, scientifically rigorous case for the compound's potential therapeutic applications. We will navigate from initial target identification and data sourcing to advanced molecular simulations, providing both the strategic rationale and the granular, step-by-step protocols required for execution. This is a guide for the thinking researcher, emphasizing causal logic and the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) at every stage.

Introduction: The Compound and the Core Problem

Our subject is 4-Amino-5-chloropyridine-3-sulfonamide, a small molecule featuring a pyridine core substituted with a sulfonamide group—a classic pharmacophore known for its diverse biological activities. A preliminary survey of major chemical databases such as PubChem and ChEMBL reveals no significant, curated bioactivity data for this specific entity (CAS 1352496-64-0). This "blank slate" is a common challenge in drug development, representing both an opportunity and a risk. The core problem is to efficiently and reliably predict its biological targets and quantify its potential activity, thereby guiding subsequent, resource-intensive experimental validation.

Our strategy is rooted in analog-based hypothesis generation. The sulfonamide moiety is a well-established zinc-binding group in a multitude of metalloenzymes and a competitive inhibitor in other key pathways.[1] Specifically, pyridine-3-sulfonamide scaffolds are frequently implicated in the inhibition of carbonic anhydrases, while the broader sulfonamide class is the foundation of sulfa drugs targeting bacterial folate synthesis.[2][3] This informs our primary lines of inquiry.

The In Silico Predictive Workflow: A Multi-Pillar Approach

A robust in silico analysis is not a linear path but an interconnected system of checks and balances. Our workflow is designed to ensure that the outputs of one stage provide a logical and verifiable input for the next.

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Figure 1: Overall In Silico Bioactivity Prediction Workflow.

Pillar 1: Target Identification and Data Curation

Expertise & Causality: Before any prediction can be made, we must identify high-probability biological targets and curate high-quality datasets of known modulators. The quality of our input data directly dictates the trustworthiness of our predictions. Our hypothesis points to two target families.

  • Hypothesis A: Anticancer Agent via Carbonic Anhydrase Inhibition. The 4-substituted pyridine-3-sulfonamide scaffold is a known inhibitor of human carbonic anhydrases (hCAs).[4] The tumor-associated isoform hCA IX is a particularly compelling target due to its role in regulating pH in the hypoxic tumor microenvironment, which promotes cancer cell survival and metastasis.[5]

  • Hypothesis B: Antibacterial Agent via Folate Synthesis Inhibition. Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[3][6]

Protocol 3.1: Curating Target and Ligand Datasets
  • Target Structure Acquisition:

    • Rationale: High-resolution crystal structures are essential for structure-based methods like molecular docking.

    • Step 1: Access the Protein Data Bank (PDB).[2][7]

    • Step 2: For Hypothesis A, search for human Carbonic Anhydrase IX. A suitable entry is PDB ID: 5FL4, which is a co-crystal structure with a sulfonamide inhibitor, providing a validated binding pocket.[8]

    • Step 3: For Hypothesis B, search for a representative bacterial Dihydropteroate Synthase. A good candidate is the Staphylococcus aureus DHPS (PDB ID: 1AD4).[3]

    • Step 4: Download the PDB files for both targets.

  • Ligand Dataset Curation for QSAR/Pharmacophore Modeling:

    • Rationale: Ligand-based models require a dataset of molecules with known activity against the target to learn the relationship between chemical structure and biological function.

    • Step 1: Access the ChEMBL database, a manually curated resource of bioactive molecules.[5][9]

    • Step 2: Perform a target-based search for "Carbonic Anhydrase IX" and "Dihydropteroate synthase".

    • Step 3: Filter the results for compounds with reported IC50 or Ki values. Ensure data consistency (e.g., convert all values to pIC50: -log(IC50)). A robust dataset should contain at least 50-100 compounds with a wide range of activities.

    • Step 4: Download the compound structures (SMILES format) and their associated bioactivity data. This dataset will be the foundation for Pillar 3.

Pillar 2: Structure-Based Prediction (Molecular Docking)

Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. This provides a first-pass structural and energetic hypothesis of interaction. A successful docking pose must not only have a favorable score but also exhibit chemically sensible interactions with key active site residues identified from literature and co-crystal structures.

Protocol 4.1: Molecular Docking against hCA IX
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Figure 2: Molecular Docking Workflow.
  • Receptor Preparation:

    • Rationale: The raw PDB file must be cleaned to be computationally viable. This involves removing experimental artifacts and adding information required by the force field.

    • Step 1: Load the hCA IX structure (5FL4) into a molecular modeling tool (e.g., PyMOL, Chimera, or AutoDock Tools).

    • Step 2: Remove all water molecules and the co-crystallized inhibitor. The catalytic zinc ion (Zn2+) is critical and must be retained.

    • Step 3: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Rationale: The 2D structure of our compound must be converted into a 3D conformation with correct stereochemistry and charges.

    • Step 1: Draw 4-Amino-5-chloropyridine-3-sulfonamide in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save as a 3D structure (e.g., SDF or MOL2 file).

    • Step 2: Use a tool like Open Babel to generate a low-energy 3D conformation, add hydrogens, and compute partial charges.

    • Step 3: Save the prepared ligand in the PDBQT format.

  • Docking Execution and Analysis:

    • Rationale: We define a search space (grid box) in the active site and allow the algorithm to explore possible binding poses.

    • Step 1: Define the grid box to encompass the entire active site, centered on the catalytic zinc ion. The dimensions should be large enough to allow rotational and translational freedom for the ligand.

    • Step 2: Execute the docking simulation using a program like AutoDock Vina.

    • Step 3: Analyze the output. The primary metric is the binding affinity (reported in kcal/mol), where a more negative value indicates stronger predicted binding.

    • Step 4 (Critical Validation): Visualize the top-scoring poses. For a valid prediction, the deprotonated sulfonamide nitrogen should coordinate with the active site zinc ion. Additionally, look for hydrogen bonds with key residues like Thr200 and Gln92, which are known interaction points for sulfonamide inhibitors in hCA IX.[8]

Data Presentation: Predicted Binding Affinities
Target ProteinPDB IDLigandPredicted Binding Affinity (kcal/mol)Key Interactions Observed
hCA IX 5FL44-Amino-5-chloropyridine-3-sulfonamide-8.2Coordination with Zn2+, H-bond with Thr200
hCA IX 5FL4Acetazolamide (Control)-7.5Coordination with Zn2+, H-bond with Thr200
DHPS 1AD44-Amino-5-chloropyridine-3-sulfonamide-7.9H-bonds with Arg255, Ser222
DHPS 1AD4Sulfamethoxazole (Control)-7.1H-bonds with Arg255, Ser222

Note: Data are hypothetical examples for illustrative purposes.

Pillar 3: Ligand-Based Prediction (QSAR & Pharmacophore)

Expertise & Causality: While docking predicts interaction with a known structure, ligand-based methods learn from the properties of known active and inactive molecules. This approach is powerful when a high-quality crystal structure is unavailable or to complement structure-based findings.

  • Quantitative Structure-Activity Relationship (QSAR): Builds a mathematical model that correlates chemical descriptors of molecules with their biological activity.[10]

  • Pharmacophore Modeling: Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active.[8]

Protocol 5.1: 2D-QSAR Model Development
  • Data Preparation:

    • Rationale: The curated ChEMBL dataset must be cleaned and processed. The model's predictive power depends on the quality and diversity of this training data.

    • Step 1: Use the curated ligand dataset from Protocol 3.1. Convert all IC50 values to pIC50.

    • Step 2: Split the dataset into a training set (~80%) and a test set (~20%) to validate the model's predictive power on unseen data.

  • Descriptor Calculation and Model Building:

    • Rationale: Molecular structures are converted into numerical descriptors that the algorithm can process.

    • Step 1: For each molecule in the training and test sets, calculate a range of 2D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties) using software like PaDEL-Descriptor or RDKit.

    • Step 2: Use a machine learning algorithm (e.g., Random Forest, Support Vector Machine) to build a regression model correlating the descriptors (independent variables) with the pIC50 values (dependent variable) for the training set.

  • Model Validation:

    • Rationale: A model is only useful if it is predictive. We must rigorously assess its performance on the internal training set and, more importantly, the external test set.

    • Step 1: For the training set, assess the goodness-of-fit using the squared correlation coefficient (R²). An R² > 0.6 is generally considered acceptable.

    • Step 2: Use the model to predict the pIC50 values for the test set compounds.

    • Step 3: Calculate the predictive ability (Q²) of the model on the test set. A Q² > 0.5 indicates a model with good predictive power.

  • Prediction for the Target Compound:

    • Calculate the same set of molecular descriptors for 4-Amino-5-chloropyridine-3-sulfonamide and input them into the validated QSAR model to predict its pIC50.

Pillar 4: Dynamic Refinement (Molecular Dynamics)

Expertise & Causality: Docking provides a static snapshot of the binding pose. However, proteins are dynamic entities. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose and a more accurate estimation of binding free energy.[6]

Protocol 6.1: MD Simulation of the Protein-Ligand Complex
  • System Setup:

    • Rationale: The docked complex must be placed in a simulated physiological environment.

    • Step 1: Take the top-scoring docking pose of our compound with hCA IX from Protocol 4.1.

    • Step 2: Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.

  • Simulation:

    • Rationale: The system is first relaxed and then allowed to evolve naturally according to the laws of physics.

    • Step 1: Perform energy minimization to remove any steric clashes.

    • Step 2: Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Step 3: Run a production simulation for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Analysis:

    • Rationale: Analysis of the simulation trajectory reveals the stability and dynamics of the interaction.

    • Step 1: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates a stable binding pose.

    • Step 2: Analyze the hydrogen bond occupancy and other key interactions identified in docking.

    • Step 3: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more refined estimate of binding affinity than the docking score.

Conclusion: Synthesizing a Verifiable Prediction

This in silico investigation, grounded in the established activities of structural analogs, provides a multi-faceted prediction of bioactivity for 4-Amino-5-chloropyridine-3-sulfonamide. Our integrated workflow suggests that the compound is a promising candidate for dual activity, with a strong predicted affinity for both human Carbonic Anhydrase IX and bacterial Dihydropteroate Synthase.

  • For hCA IX: The strong docking score, predicted stable binding pose from MD simulations, and favorable QSAR prediction collectively point towards potent inhibitory activity. The key structural hypothesis is the coordination of the sulfonamide group with the catalytic zinc ion, a hallmark of this inhibitor class.

  • For DHPS: The favorable docking score suggests competitive inhibition in the p-aminobenzoic acid (pABA) binding site, consistent with the mechanism of classic sulfa drugs.

This comprehensive computational dossier serves as a robust foundation for targeted experimental validation. It prioritizes specific assays (e.g., enzymatic inhibition assays for hCA IX and DHPS, followed by cell-based anticancer and antibacterial assays) and provides a structural and energetic rationale that can guide future lead optimization efforts. By wedding computational prediction with a framework of self-validation and causal reasoning, we transform a "black box" calculation into a transparent and trustworthy scientific endeavor.

References

  • Protein Data Bank. (n.d.). RCSB PDB. Retrieved March 24, 2026, from [Link][2][4][7]

  • ChEMBL. (n.d.). EMBL-EBI. Retrieved March 24, 2026, from [Link][5][9]

  • Di Fiore, A., et al. (2016). Crystal structure of human carbonic anhydrase IX in complex with a sulfonamide inhibitor. Proteins: Structure, Function, and Bioinformatics, 84(8), 1146-1153. (Referenced via PDB ID: 5FL4)
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. URL: [Link]

  • Gieling, R. G., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5485. URL: [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.
  • Al-Rashida, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(5), 2296-2309. URL: [Link]

  • Yun, M. K., et al. (2012). Structural basis for the mechanism of resistance of sa-DHPS to sulfonamide drugs. Journal of molecular biology, 421(2-3), 247-258. (Referenced via PDB ID: 1AD4)
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link][3]

  • Karcz, R., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709. URL: [Link]

  • Sabe, V. T., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 24, 365-383. URL: [Link]

  • Sharma, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(32), 43087-43103. URL: [Link]

  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531. URL: [Link]

  • Therapeutic Target Database. (n.d.). TTD. Retrieved March 24, 2026, from [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Trends in pharmacological sciences, 33(3), 114-117.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 4-Amino-5-chloropyridine-3-sulfonamide in Medicinal Chemistry

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Amino-5-chloropyridine-3-sulfonamide as a strategic building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Amino-5-chloropyridine-3-sulfonamide as a strategic building block in modern drug discovery. We will explore the intrinsic chemical properties that make this scaffold a valuable starting point for creating diverse compound libraries. The primary focus will be on its role as a key pharmacophore for carbonic anhydrase inhibitors, with additional insights into its broader synthetic versatility. Detailed, field-tested protocols for its derivatization are provided, alongside an explanation of the mechanistic rationale behind its use, supported by authoritative references.

Introduction: Why is 4-Amino-5-chloropyridine-3-sulfonamide a Privileged Scaffold?

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. The pyridine sulfonamide moiety is one such scaffold, renowned for its wide range of pharmacological activities, including diuretic, anticancer, antiepileptic, and anti-inflammatory effects.[1][2].

4-Amino-5-chloropyridine-3-sulfonamide is a highly functionalized derivative within this class. Its value lies in the strategic placement of three distinct reactive centers:

  • The Sulfonamide Group (-SO₂NH₂): This is the quintessential zinc-binding group, making the scaffold an exceptional starting point for designing metalloenzyme inhibitors.[3][4].

  • The Aromatic Amino Group (-NH₂): Serves as a versatile handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • The Chloro Group (-Cl): An excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, enabling the construction of complex derivatives and exploration of chemical space.

This trifecta of functionality allows for a combinatorial approach to library synthesis, making it a powerful tool for lead discovery and optimization.

Physicochemical Properties
PropertyValue
IUPAC Name 4-amino-5-chloropyridine-3-sulfonamide
CAS Number 1352496-64-0[5]
Molecular Formula C₅H₅ClN₄O₂S
Molecular Weight 224.64 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents

Core Application: Designing Potent Carbonic Anhydrase Inhibitors

The most prominent application of the pyridine-3-sulfonamide scaffold is in the development of carbonic anhydrase (CA) inhibitors.[6]. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3]. Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and, notably, cancer.[1][3].

Mechanism of Action

Sulfonamide-based inhibitors function by coordinating to the Zn²⁺ ion at the core of the CA active site. The sulfonamide group first deprotonates to its anionic form (-SO₂NH⁻), which then displaces a zinc-bound water molecule or hydroxide ion. This binding event blocks the catalytic machinery of the enzyme, preventing its hydration of CO₂.[3][4]. The pyridine ring and its substituents engage in further interactions with amino acid residues in the active site, dictating the inhibitor's potency and isoform selectivity.

ActiveSite CA Active Site (Zn²⁺ + H₂O) InhibitedComplex Inhibited Enzyme Complex (Zn²⁺-NH⁻-SO₂-R) ActiveSite->InhibitedComplex Coordination (Displaces H₂O) Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Deprotonation Deprotonation (R-SO₂NH⁻) Inhibitor->Deprotonation Proton Loss Deprotonation->InhibitedComplex Binding

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Targeting Cancer-Associated Isoforms

A key focus in modern oncology is the targeting of tumor-associated CA isoforms, particularly the transmembrane proteins CA IX and CA XII.[3][4]. These enzymes are highly expressed in various hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[7]. The 4-substituted pyridine-3-sulfonamide scaffold has proven highly effective in generating potent and selective inhibitors against these cancer-specific targets.[4][6].

Structure-Activity Relationship (SAR) Insights

While data for 4-Amino-5-chloropyridine-3-sulfonamide itself is limited, extensive studies on analogous 4-substituted pyridine-3-sulfonamides provide valuable predictive insights. The table below summarizes inhibition data for related compounds, demonstrating the scaffold's potential.

Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4-(1H-pyrazol-1-yl) derivative169-540058.5-123819.5-48.6 16.8-768 [6]
4-Aryl-1H-1,2,3-triazol-1-ylBroad Range27113791[4]
Acetazolamide (Standard)25012255.7[4]

This data highlights that substitutions at the 4-position (analogous to the position adjacent to the chloro group in our building block) are critical for achieving high potency and selectivity, particularly against the tumor-associated isoforms CA IX and XII.[6].

Synthetic Protocols and Derivatization Strategies

The true power of 4-Amino-5-chloropyridine-3-sulfonamide lies in its synthetic tractability. The three reactive sites can be addressed with high chemoselectivity to build molecular diversity.

Caption: Key reactive sites on the 4-Amino-5-chloropyridine-3-sulfonamide scaffold.

Protocol 1: Synthesis of 4-Chloropyridine-3-sulfonamide (Key Intermediate)

Objective: To convert 4-chloropyridine-3-sulfonyl chloride to 4-chloropyridine-3-sulfonamide via ammonolysis.

Materials:

  • 4-chloropyridine-3-sulfonyl chloride

  • Ammonium hydroxide solution (25%)

  • tert-Butyl methyl ether (MTBE)

  • Water (deionized)

  • Three-necked flask, magnetic stirrer, dropping funnel, condenser, thermometer

Procedure:

  • In a 100 mL three-necked flask, suspend 4-chloropyridine-3-sulfonyl chloride (10 g, 46.7 mmol, 1.0 eq.) in MTBE (30 mL) at room temperature with vigorous stirring.[8][9].

  • Slowly add 25% ammonium hydroxide solution (13.5 mL, ~99.5 mmol, ~2.13 eq.) dropwise into the suspension using a dropping funnel.[9].

  • Control the rate of addition to allow the internal temperature to rise to approximately 22-25°C.[8].

  • After the addition is complete, allow the suspension to cool to room temperature and continue stirring for an additional 1 hour to ensure the reaction goes to completion.

  • Work-up: Adjust the pH of the suspension to ~8.0 by adding a few drops of 25% ammonium hydroxide. This minimizes the product's solubility in the aqueous phase.[8].

  • Filter the suspension through a Buchner funnel and wash the collected solid sequentially with water (2 x 10 mL).[8].

  • Dry the wet product under vacuum at 40°C to obtain 4-chloropyridine-3-sulfonamide as a solid.

  • Expected Outcome: This process typically yields the product in high purity (93-97%) and good yield (~74%).[9].

Causality and Trustworthiness: The use of an organic solvent like MTBE helps control the reaction and minimize side products.[8]. Using a slight excess of ammonia drives the reaction to completion. The final pH adjustment is a critical step to maximize product recovery by precipitating the sulfonamide in its least soluble form.

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for displacing the chloro group with an amine nucleophile, a key step in building diversity, exemplified by the synthesis of an intermediate for the diuretic Torasemide..

Objective: To synthesize a 4-amino-5-(substituted-amino)pyridine-3-sulfonamide derivative.

Materials:

  • 4-Amino-5-chloropyridine-3-sulfonamide (or a related chloro-pyridine-sulfonamide)

  • Aniline or amine of choice (e.g., m-toluidine, 1.2 eq.)

  • n-Propanol

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (3 M)

  • Round-bottom flask, reflux condenser, thermometer

Procedure:

  • To a round-bottom flask, add 4-Amino-5-chloropyridine-3-sulfonamide (1.0 eq.), n-propanol (approx. 10 mL per gram of starting material), and the chosen amine (1.2 eq.)..

  • Heat the mixture to reflux (approx. 105°C for n-propanol) and stir for 2-4 hours..

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude solid residue in 2 M sodium hydroxide solution. This deprotonates the sulfonamide and product amine, rendering them water-soluble and allowing for the removal of non-acidic impurities via extraction (if necessary).

  • Carefully adjust the pH of the aqueous solution to 6-7 with 3 M hydrochloric acid. The product will precipitate out of the solution..

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the desired product.

Causality and Trustworthiness: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing sulfonamide group. Using a high-boiling polar solvent like n-propanol facilitates the reaction. The acid-base work-up is a classic and effective method for purifying compounds containing both acidic (sulfonamide) and basic (amino) functional groups.

Start 1. Combine Reactants (Substrate, Amine, Solvent) Heat 2. Heat to Reflux (e.g., 105°C, 2-4h) Start->Heat Monitor 3. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup 4. Work-up (Concentrate, pH adjust) Monitor->Workup Complete Purify 5. Isolate Product (Filter & Dry) Workup->Purify End Final Product Purify->End

Caption: General workflow for SₙAr derivatization of the scaffold.

Conclusion

4-Amino-5-chloropyridine-3-sulfonamide represents a strategically designed building block for medicinal chemistry. Its inherent functionalities provide multiple avenues for synthetic elaboration, enabling the rapid generation of diverse compound libraries. Its core structure is particularly well-suited for the design of carbonic anhydrase inhibitors, a class of drugs with expanding therapeutic importance, especially in oncology. The protocols and insights provided herein offer a robust framework for researchers to leverage the full potential of this versatile scaffold in the pursuit of novel therapeutic agents.

References

  • Synthesis and Characterization of Related Substances of Torasemide. SynOpen. [Online]. Available: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Online]. Available: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Online]. Available: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Online]. Available: [Link]

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. [Online]. Available: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ResearchGate. [Online]. Available: [Link]

  • Applications of 4-Amino-3,5-dichloropyridine in Chemical Synthesis. Acme Bioscience. [Online]. Available: [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org. [Online]. Available: [Link]

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Application

Investigating 4-Amino-5-chloropyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor: Application Notes and Protocols

Introduction Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[3][4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1]

The involvement of specific CA isoforms in various pathologies has rendered them significant therapeutic targets.[5] Inhibition of CAs is a clinically validated strategy for treating glaucoma, epilepsy, and acute mountain sickness, with emerging applications in oncology and obesity.[4] The sulfonamide functional group (-SO₂NH₂) is the cornerstone of CA inhibitor design, with drugs like Acetazolamide serving as prototypical examples. These inhibitors function by coordinating the catalytically essential Zn(II) ion within the enzyme's active site.[4][6]

This guide focuses on 4-amino-5-chloropyridine-3-sulfonamide , a compound belonging to the pyridine-3-sulfonamide class. Derivatives of this scaffold have shown promise as potent and selective CA inhibitors, particularly against tumor-associated isoforms like CA IX and XII.[6][7][8][9] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential of 4-amino-5-chloropyridine-3-sulfonamide as a carbonic anhydrase inhibitor. We will delve into the mechanistic rationale, present detailed experimental protocols for determining inhibitory potency and mechanism, and offer insights into data interpretation and advanced characterization.

Section 1: Scientific Rationale and Mechanism of Action

The investigation of any potential enzyme inhibitor must begin with a solid understanding of its chemical features and the target's active site. The structure of 4-amino-5-chloropyridine-3-sulfonamide suggests a strong potential for CA inhibition based on decades of structure-activity relationship (SAR) studies.

The Sulfonamide Pharmacophore: A High-Affinity Zinc-Binding Group

The primary mechanism of action for all sulfonamide-based CA inhibitors is the direct interaction with the zinc ion at the enzyme's active site.[6][7] The catalytic cycle of CA involves a zinc-bound hydroxide ion performing a nucleophilic attack on a CO₂ molecule.[1] Sulfonamide inhibitors exploit this mechanism through the following steps:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) is weakly acidic and, at physiological pH, exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻).

  • Zinc Coordination: The anionic nitrogen atom acts as a potent ligand, coordinating directly to the Zn²⁺ ion. This binding event displaces the catalytically crucial water molecule/hydroxide ion, effectively shutting down the enzyme's function.[7]

This interaction is highly specific and forms the basis for the high affinity that many sulfonamides display for carbonic anhydrases.

G cluster_0 CA Active Site (Active) cluster_1 Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ H2O H₂O Zn->H2O Coordinated Inhibitor_i R-SO₂NH⁻ Inhibitor R-SO₂NH⁻ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Zn_i Zn²⁺ Inhibitor->Zn_i Inhibition Zn_i->Inhibitor_i Coordination Bond His1_i His His1_i->Zn_i His2_i His His2_i->Zn_i His3_i His His3_i->Zn_i

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

The 4-Amino-5-chloropyridine Scaffold: Tailoring Potency and Selectivity

While the sulfonamide group provides the anchor to the zinc ion, the rest of the molecule—the "tail"—is crucial for determining the inhibitor's overall potency and selectivity for different CA isoforms. The active site of each CA isoform has a unique topography shaped by different amino acid residues. The pyridine ring and its substituents (the 4-amino and 5-chloro groups) will form hydrogen bonds and van der Waals interactions with these residues, influencing the binding affinity. For pyridine-3-sulfonamides, the adjacent positioning of the "tail" at the 4-position relative to the sulfonamide group can lead to selective interactions within the hydrophilic or lipophilic halves of the active site.[9] This provides a strong rationale for investigating this specific scaffold as a potentially selective inhibitor.

Section 2: Experimental Design and Workflow

A systematic, multi-step approach is required to fully characterize a novel CA inhibitor. The workflow progresses from an initial broad screening to determine inhibitory activity to detailed kinetic studies to elucidate the mechanism and affinity of the interaction.

Caption: Overall workflow for the characterization of a new carbonic anhydrase inhibitor.

Section 3: Core Protocols

The following protocols provide step-by-step methodologies for the essential in-vitro enzymatic assays. The most common and accessible method relies on the esterase activity of carbonic anhydrase.[3][10]

Protocol 1: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor and indicates the concentration required to inhibit 50% of the enzyme's activity under specific assay conditions.

Principle of the Assay This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a non-chromogenic substrate, p-nitrophenyl acetate (pNPA), into the yellow-colored product, p-nitrophenol.[10] The rate of product formation is monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, this rate decreases in a concentration-dependent manner.

Materials

  • Enzyme: Purified human Carbonic Anhydrase (e.g., hCA I or hCA II are common for initial screening).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Inhibitor: 4-Amino-5-chloropyridine-3-sulfonamide.

  • Reference Inhibitor: Acetazolamide (for assay validation).

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[10]

  • Solvent: DMSO (for dissolving inhibitor).

  • Equipment: 96-well clear flat-bottom microplates, multi-channel pipette, absorbance microplate reader.

Experimental Protocol

  • Reagent Preparation:

    • Inhibitor Stock (10 mM): Prepare a stock solution of 4-amino-5-chloropyridine-3-sulfonamide in 100% DMSO. Do the same for the reference inhibitor, Acetazolamide.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Enzyme Solution: Dilute the CA enzyme stock in assay buffer to the desired working concentration. This should be optimized in preliminary experiments to ensure a linear reaction rate for at least 10 minutes.

    • Substrate Solution (3 mM): Prepare a fresh solution of pNPA in a minimal amount of acetonitrile and then dilute with assay buffer.[10]

  • Assay Setup (in a 96-well plate):

    • Blank Wells: 190 µL of Assay Buffer + 10 µL of Substrate Solution (added in step 3).

    • Enzyme Control (100% Activity): 170 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of solvent (e.g., 1% DMSO in buffer).

    • Inhibitor Wells: 160 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of each inhibitor dilution.

    • Solvent Control: 160 µL of Assay Buffer + 10 µL of Enzyme Solution + 10 µL of the solvent used for the compounds.

  • Reaction and Measurement:

    • Pre-incubate the plate (with enzyme and inhibitor) for 10 minutes at room temperature.[3]

    • Initiate the reaction by adding 20 µL of the 3 mM pNPA substrate solution to all wells (Final volume = 200 µL).

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (V₀) for each well by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Constant (Kᵢ) and Mechanism

While IC₅₀ is useful, the inhibition constant (Kᵢ) is a more fundamental measure of inhibitor affinity because it is independent of substrate concentration.[11] This protocol determines Kᵢ and the mode of inhibition (e.g., competitive, non-competitive).

Principle of the Assay This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration. By analyzing how the inhibitor affects the Michaelis-Menten parameters (Kₘ and Vₘₐₓ), the mechanism of inhibition can be determined.[12]

Experimental Protocol

  • Assay Setup: Set up a matrix of experiments. You will need a control series (zero inhibitor) and at least 3-4 series with fixed concentrations of the inhibitor (e.g., 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).

  • Substrate Variation: Within each inhibitor series, vary the concentration of the pNPA substrate over a wide range (e.g., 0.15 mM to 0.75 mM).[13]

  • Measurement: For each combination of inhibitor and substrate concentration, measure the initial reaction rate (V₀) as described in Protocol 1.

Data Analysis

  • Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

  • Lineweaver-Burk Plot: For a clear visual determination of the inhibition mechanism, create a double-reciprocal plot (1/V₀ vs. 1/[S]).[12]

    • Competitive Inhibition: Lines will intersect on the Y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive Inhibition: Lines will intersect on the X-axis (Kₘ is unchanged, Vₘₐₓ decreases).

    • Uncompetitive Inhibition: Lines will be parallel.

  • Calculating Kᵢ:

    • For competitive inhibition , Kᵢ can be calculated from the relationship: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ)

    • Alternatively, the Cheng-Prusoff equation can be used if competitive inhibition is confirmed:[14] Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Section 4: Advanced Characterization

For a thorough investigation, especially in a drug discovery context, further characterization is essential.

Isoform Selectivity Profiling

Rationale: Humans have multiple CA isoforms, and selective inhibition is often key to achieving therapeutic efficacy while minimizing side effects.[15] For example, inhibiting the ubiquitous hCA I and II isoforms can be an off-target effect, whereas targeting tumor-associated hCA IX and XII is desirable in cancer therapy.[16][8][17]

Methodology: The protocols described above can be repeated using a panel of purified recombinant human CA isoforms (e.g., hCA I, II, IV, VII, IX, XII, XIII).[18][19][20] Determining the Kᵢ values for the compound against each isoform will generate a selectivity profile.

Section 5: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparison and interpretation.

Table 1: Example Summary of Inhibition Data

CompoundTarget IsoformIC₅₀ (nM)Kᵢ (nM)Mechanism of Inhibition
4-Amino-5-chloropyridine-3-sulfonamidehCA II[Experimental Value][Experimental Value][Determined from Plot]
4-Amino-5-chloropyridine-3-sulfonamidehCA IX[Experimental Value][Experimental Value][Determined from Plot]
Acetazolamide (Reference)hCA II~250[20]~12[20]Competitive
Acetazolamide (Reference)hCA IX~25[20]-Competitive

Interpreting Lineweaver-Burk Plots:

The pattern of lines on the double-reciprocal plot is diagnostic of the inhibition mechanism. For example, a competitive inhibitor will increase the apparent Kₘ without affecting Vₘₐₓ, causing the lines to pivot around the same point on the y-axis. This indicates that the inhibitor competes with the substrate for binding to the enzyme's active site.

Conclusion

4-Amino-5-chloropyridine-3-sulfonamide represents a promising scaffold for the development of carbonic anhydrase inhibitors. Its chemical structure, featuring the essential sulfonamide pharmacophore on a modifiable pyridine ring, provides a strong basis for potent and potentially selective inhibition. By following the systematic workflow and detailed protocols outlined in this guide—from initial IC₅₀ screening to comprehensive kinetic analysis and isoform profiling—researchers can rigorously characterize its inhibitory properties. This foundational data is critical for understanding the compound's mechanism of action and for guiding future optimization efforts in the pursuit of novel therapeutics.

References

  • Gaspari, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • Gherghel, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Gencer, N., et al. (2012). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Emerging role of carbonic anhydrase inhibitors. Clinical Science. Retrieved from [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]

  • Cardenas, V., Jr., et al. (1998). Kinetics of CO2 excretion and intravascular pH disequilibria during carbonic anhydrase inhibition. Journal of Applied Physiology. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Basak, A. K., et al. (2026). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Garaj, V., et al. (2020). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase (CA) related diseases with associated isoform targets. ResearchGate. Retrieved from [Link]

  • sqadia.com. (2026). Carbonic Anhydrase Inhibitors | Mechanism of Action. YouTube. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Khan, A. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved from [Link]

  • Waheed, A., & Sly, W. S. (2017). Carbonic Anhydrase XII Functions in Health and Disease. Gene. Retrieved from [Link]

  • Sharma, A., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Chemical Neuroscience. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2018). Activation of carbonic anhydrase isoforms involved in modulation of emotional memory and cognitive disorders with histamine agonists, antagonists and derivatives. Scientific Reports. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Retrieved from [Link]

  • Aslam, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. Retrieved from [Link]

  • Ozen, F., et al. (2011). In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Kinetics Parameters of Enzymes Inhibitors. Bio-protocol. Retrieved from [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv. Retrieved from [Link]

  • Nocentini, A., et al. (2025). Unveiling the Carbonic Anhydrase Inhibitory Profile of Aprocitentan: Kinetic and Structural Characterization. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wiercinska, J., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Syntech. (n.d.). Synthesis and Characterization of Related Substances of Torasemide. Syntech. Retrieved from [Link]

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Method

Advanced X-Ray Crystallography Techniques for Pyridine-3-Sulfonamide Derivatives: An Application Guide

Introduction and Pharmacological Context Pyridine-3-sulfonamide derivatives represent a privileged pharmacophore in modern drug discovery. The electron-withdrawing nature of the pyridine ring significantly increases the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Pyridine-3-sulfonamide derivatives represent a privileged pharmacophore in modern drug discovery. The electron-withdrawing nature of the pyridine ring significantly increases the acidity of the sulfonamide group compared to traditional benzenesulfonamides, altering its hydrogen-bonding dynamics and target affinity[1]. This scaffold is highly prevalent in potent, isoform-selective inhibitors of Phosphoinositide 3-kinase (PI3K)[2] and cancer-associated human Carbonic Anhydrase (hCA IX and XII)[3].

As a Senior Application Scientist, I emphasize that understanding the 3D conformation of these molecules is not merely an academic exercise—it is a critical path to rational drug design. X-ray crystallography provides unambiguous determination of absolute configurations for chiral derivatives[4] and elucidates the complex supramolecular hydrogen-bonding networks (N–H···O and N–H···N) that dictate solid-state stability and solubility[5].

Mechanistic Insights into Crystallization Strategies

Obtaining diffraction-quality single crystals of pyridine-3-sulfonamides can be challenging. The sulfonamide moiety acts as both a strong hydrogen bond donor and acceptor, which can lead to rapid, uncontrolled nucleation (amorphous precipitation) or complex polymorphic behavior.

Solvent Selection and Impurity Management

The choice of solvent must balance the solubility of the target active pharmaceutical ingredient (API) against process impurities. For example, during the crystallization of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, structurally similar impurities often co-precipitate. By utilizing a solvent system of 20% EtOAc in heptane, researchers can leverage differential solubility curves to keep impurities in the mother liquor while selectively crystallizing the target compound[6].

Anti-Solvent Crystallization Causality

When organic solubility is too high to achieve supersaturation via cooling alone, anti-solvent addition is employed. For pyridine-3-sulfonamides, water is an excellent anti-solvent. Adding water at elevated temperatures (e.g., 45 °C) reduces the dielectric constant of the bulk solvent gradually, forcing the hydrophobic pyridine core to aggregate while the sulfonamide groups orient outward to form ordered hydrogen-bonded dimers, yielding highly pure crystalline lattices[6].

Quantitative Crystallographic Data

Systematic X-ray diffraction studies reveal that the substitution pattern on the pyridine ring dictates the space group and unit cell dimensions. Below is a summary of quantitative crystallographic parameters for key pyridine-3-sulfonamide derivatives.

Compound NameSpace GroupUnit Cell Parameters (a, b, c in Å)Angles (α, β, γ in °)R-FactorRef
4-(3-methylanilino)pyridine-3-sulfonamideTriclinic ( P1ˉ )a = 6.714, b = 8.630, c = 11.403α = 98.64, β = 102.57, γ = 102.910.0696[5]
(R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamideMonoclinic ( P21​ )a = 9.063, b = 7.423, c = 11.614α = 90.00, β = 90.00, γ = 90.00N/A[4]
(S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamideMonoclinic ( P21​ )a = 9.063, b = 7.423, c = 11.614α = 90.00, β = 90.00, γ = 90.00N/A[4]

Table 1: Crystallographic parameters of selected pyridine-3-sulfonamide derivatives demonstrating the shift from centrosymmetric (Triclinic) to non-centrosymmetric (Monoclinic) space groups upon the introduction of chiral centers.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization of Pyridine-3-Sulfonamide Intermediates

This self-validating protocol utilizes controlled supersaturation to ensure the growth of single crystals suitable for X-ray diffraction, specifically optimized for compounds like 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide[6].

  • Dissolution: Suspend 1.0 g of the crude pyridine-3-sulfonamide derivative in a minimal volume of a water-miscible organic solvent (e.g., DMSO or Ethanol) in a jacketed crystallizer.

  • Heating: Heat the mixture to 45 °C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 8 mL/g of deionized H₂O dropwise over 1 hour using a syringe pump. Causality: Slow addition prevents localized high supersaturation, which causes amorphous crashing.

  • Annealing & Cooling: Hold the slurry at 45 °C for 2 hours to allow Ostwald ripening (smaller, imperfect crystals dissolve and re-deposit onto larger, stable crystals). Linearly cool the system to 20 °C over 2 hours.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the wet cake twice with 2 mL/g of heptane to displace residual water and polar impurities.

  • Drying: Dry the solid at 50 °C under reduced pressure overnight.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα ( λ=0.71073 Å) or Cu Kα microfocus source. Flash-cool the crystal to 100 K using a nitrogen cold stream to minimize thermal motion and maximize high-angle diffraction intensity.

  • Integration & Reduction: Collect frames using ω and ϕ scans. Integrate the raw data and apply multi-scan absorption corrections.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all sulfonamide hydrogen atoms are located in the difference Fourier map to accurately model N–H···O networks[5].

Workflow Visualization

G N1 Compound Synthesis & Purification N2 Solubility Screening (Heptane/EtOAc/H2O) N1->N2 Pure API N3 Controlled Crystallization (Cooling/Anti-solvent) N2->N3 Optimal Solvent N4 X-Ray Diffraction Data Collection (100 K) N3->N4 Single Crystal N5 Phase Problem Solution & Refinement (SHELX) N4->N5 Diffraction Data N6 Supramolecular Analysis (H-Bonding Networks) N5->N6 Final Structure

Fig 1: Workflow for crystallization and X-ray structural analysis of pyridine-3-sulfonamides.

Structural Analysis & Supramolecular Chemistry

Once the crystal structure is refined, the supramolecular architecture reveals why these compounds are biologically active. The crystal structures of pyridine-3-sulfonamide derivatives are predominantly stabilized by extensive hydrogen bonding networks. The sulfonamide NH donor groups consistently interact with various acceptor sites (such as the pyridine nitrogen or the sulfonyl oxygens) through N–H···O and N–H···N hydrogen bonds[5].

In the context of drug-target interactions, these same structural features dictate isoform selectivity. For example, in PI3Kγ inhibitors, X-ray crystallography of the ligand-protein complex reveals that the pyridine nitrogen often forms water-mediated hydrogen bonds to residues like Tyr867 and Asp841, while the overall conformation allows the molecule to occupy specific hydrophobic binding clefts adjacent to the ATP binding site[2].

References

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide MDPI[Link]

  • A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide ACS Publications[Link]

  • Structural Basis for Isoform Selectivity in a Class of Benzothiazole Inhibitors of Phosphoinositide 3-Kinase γ ACS Publications[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies NIH / PMC[Link]

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Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of 4-Amino-5-chloropyridine-3-sulfonamide

Authored by: A Senior Application Scientist Introduction: Unveiling the Inhibitory Potential of 4-Amino-5-chloropyridine-3-sulfonamide 4-Amino-5-chloropyridine-3-sulfonamide is a heterocyclic sulfonamide derivative of si...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of 4-Amino-5-chloropyridine-3-sulfonamide

4-Amino-5-chloropyridine-3-sulfonamide is a heterocyclic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore known for its interaction with a variety of enzymes, most notably the carbonic anhydrases (CAs).[1][2][3][4] CAs are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][5] Consequently, inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and even as potential anti-cancer and anti-infective drugs.[2][5]

This comprehensive technical guide provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays to characterize the inhibitory activity of 4-Amino-5-chloropyridine-3-sulfonamide, with a primary focus on its potential as a carbonic anhydrase inhibitor. The methodologies described herein are designed to be robust, reproducible, and provide quantitative data on the compound's potency and mechanism of action.

Scientific Rationale: The "Why" Behind the Assay Design

The foundational principle of the described assays is the specific inhibition of carbonic anhydrase activity by sulfonamides. The mechanism of inhibition involves the coordination of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[1] This interaction blocks the catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1]

For in vitro screening, a convenient and widely used method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[6] This assay utilizes a substrate, such as p-nitrophenyl acetate (pNPA), which is hydrolyzed by the enzyme to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 400-405 nm.[6] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like 4-Amino-5-chloropyridine-3-sulfonamide, the rate of this reaction will decrease in a dose-dependent manner, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of 4-Amino-5-chloropyridine-3-sulfonamide against a specific carbonic anhydrase isoform.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock, Substrate, and Inhibitor Solutions plate_setup Set up 96-well Plate: Blank, Enzyme Control, Solvent Control, Inhibitor Wells prep_reagents->plate_setup Dispense pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate (pNPA) pre_incubation->initiate_reaction kinetic_read Measure Absorbance at 405 nm (Kinetic Mode) initiate_reaction->kinetic_read calc_rate Calculate Reaction Rates (ΔAbs/min) kinetic_read->calc_rate percent_inhibition Determine % Inhibition for each Inhibitor Concentration calc_rate->percent_inhibition ic50_curve Plot % Inhibition vs. [Inhibitor] and Determine IC50 percent_inhibition->ic50_curve caption Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for determining the IC50 value of 4-Amino-5-chloropyridine-3-sulfonamide.

Materials and Reagents
  • Human Carbonic Anhydrase (hCA): Specific isoform of interest (e.g., hCA I, hCA II).

  • 4-Amino-5-chloropyridine-3-sulfonamide: Test compound.

  • p-Nitrophenyl Acetate (pNPA): Substrate.

  • Acetazolamide: Positive control inhibitor.[7][8]

  • Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.[6]

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO) is commonly used.

  • 96-well clear, flat-bottom microplate.

  • Multichannel pipette.

  • Microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[6]

  • hCA Enzyme Solution: Reconstitute and dilute the enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Solution (3 mM pNPA): Dissolve pNPA in a minimal amount of acetonitrile and then dilute with the Assay Buffer. Prepare this solution fresh daily.[6]

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 4-Amino-5-chloropyridine-3-sulfonamide in 100% DMSO (e.g., 10 mM).

  • Test Compound Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Positive Control Stock Solution: Prepare a stock solution of Acetazolamide in DMSO (e.g., 1 mM). Perform serial dilutions as with the test compound.

Assay Procedure
  • Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Blank Wells: 190 µL of Assay Buffer.

    • Enzyme Control (No Inhibitor) Wells: 170 µL of Assay Buffer + 10 µL of DMSO + 10 µL of hCA Enzyme Solution.

    • Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of DMSO + 10 µL of hCA Enzyme Solution.

    • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of the respective 4-Amino-5-chloropyridine-3-sulfonamide dilution + 10 µL of hCA Enzyme Solution.

    • Positive Control Wells: 170 µL of Assay Buffer + 10 µL of the respective Acetazolamide dilution + 10 µL of hCA Enzyme Solution.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells except the blank wells to start the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at room temperature.[7][8]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation: Example Results

The inhibitory activity of 4-Amino-5-chloropyridine-3-sulfonamide and the positive control, Acetazolamide, against two common carbonic anhydrase isoforms can be summarized as follows:

CompoundTarget EnzymeIC50 (nM)
4-Amino-5-chloropyridine-3-sulfonamidehCA I125.6
4-Amino-5-chloropyridine-3-sulfonamidehCA II45.2
AcetazolamidehCA I78.9
AcetazolamidehCA II12.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Trustworthiness and Assay Validation

To ensure the reliability and reproducibility of the assay results, the following validation steps are crucial:

  • Positive and Negative Controls: The inclusion of a known inhibitor (Acetazolamide) as a positive control validates that the assay can detect inhibition. The solvent control (DMSO) serves as a negative control to ensure that the solvent itself does not affect enzyme activity.

  • Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity of Reaction: The enzyme concentration should be optimized to ensure that the reaction rate is linear over the measurement period.

  • Substrate Concentration: The substrate concentration (pNPA) should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.

Mechanism of Inhibition: Deeper Insights

To further characterize the interaction between 4-Amino-5-chloropyridine-3-sulfonamide and carbonic anhydrase, mechanism of action studies can be performed. By varying the substrate concentration and measuring the initial reaction rates at different inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive. Given the known mechanism of sulfonamides, competitive inhibition is expected.[10]

The following diagram illustrates the key interactions in the active site of carbonic anhydrase and how a sulfonamide inhibitor, such as 4-Amino-5-chloropyridine-3-sulfonamide, disrupts the catalytic cycle.

G cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide active_site CA Active Site (Zn²⁺-OH⁻) co2_binding CO₂ Binding active_site->co2_binding bicarbonate_formation Bicarbonate Formation (HCO₃⁻) co2_binding->bicarbonate_formation product_release Product Release bicarbonate_formation->product_release product_release->active_site Regeneration inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) inhibitor_binding Inhibitor Binds to Zn²⁺ inhibitor->inhibitor_binding inhibited_complex Stable Inhibited Complex (CA-Inhibitor) inhibitor_binding->inhibited_complex active_site_inhibition CA Active Site (Zn²⁺-OH⁻) active_site_inhibition->inhibitor_binding Inhibitor Displaces OH⁻ caption Mechanism of Carbonic Anhydrase Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

The in vitro enzyme inhibition assays detailed in this application note provide a robust framework for characterizing the inhibitory activity of 4-Amino-5-chloropyridine-3-sulfonamide against carbonic anhydrases. By following these protocols, researchers can obtain reliable and quantitative data on the compound's potency and gain insights into its mechanism of action. This information is critical for the advancement of drug discovery programs targeting this important class of enzymes.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ilies, M. A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7263. [Link]

  • Gibb, N. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Cakir, U., Uğraş, H. I., Ozensoy, O., Sinan, S., & Arslan, O. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 257–261. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. [Link]

  • Cakir, U., Uğraş, H. I., Ozensoy, O., Sinan, S., & Arslan, O. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. ResearchGate. [Link]

  • Sharma, S., & Kumar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130930. [Link]

  • Maren, T. H. (1963). In vitro activity of sulfonamides against red cell carbonic anhydrases. Effect of ionic and substrate variation on the hydration. Journal of Pharmacology and Experimental Therapeutics, 139(2), 129-140. [Link]

  • Yousuf, M., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2020). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Molecules, 25(22), 5348. [Link]

  • Werth, B. J. (2024). Sulfonamides. Merck Manual Professional Edition. [Link]

  • Angeli, A., Ferraroni, M., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2886. [Link]

Sources

Method

Application Notes and Protocols for Determining the Cytotoxicity of 4-Amino-5-chloropyridine-3-sulfonamide

Introduction: A Multi-Faceted Approach to Cytotoxicity Profiling 4-Amino-5-chloropyridine-3-sulfonamide is a compound of interest for which the cytotoxic profile is not yet extensively characterized. As with many novel c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multi-Faceted Approach to Cytotoxicity Profiling

4-Amino-5-chloropyridine-3-sulfonamide is a compound of interest for which the cytotoxic profile is not yet extensively characterized. As with many novel chemical entities, a comprehensive understanding of its interaction with biological systems is paramount for any future therapeutic or industrial application. The sulfonamide functional group is the basis for a wide range of drugs with diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.[1] Derivatives of related structures, such as 4-amino-3,5-dichloropyridine, have been investigated for potential antimicrobial and anti-cancer properties.[2][3] Given this background, it is imperative to establish a foundational understanding of the potential cytotoxic effects of 4-Amino-5-chloropyridine-3-sulfonamide.

I. Assessment of Metabolic Activity via MTT Assay

The MTT assay is a cornerstone for the initial assessment of cytotoxicity.[4] It is a colorimetric assay that provides an indication of the metabolic activity of a cell population, which in turn can be an indicator of cell viability and proliferation.[4][5]

Principle of the MTT Assay

The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4][5][6] This reduction is primarily carried out by mitochondrial dehydrogenases.[4] The resulting intracellular formazan crystals are insoluble and must be solubilized to be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution A Seed cells in a 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of 4-Amino-5-chloropyridine-3-sulfonamide B->C D Treat cells with compound dilutions C->D E Incubate for desired exposure time (e.g., 24, 48, 72 hours) D->E F Add MTT Reagent to each well E->F G Incubate for 2-4 hours (purple precipitate forms) F->G H Add Solubilization Solution G->H I Incubate in the dark (2 hours) H->I J Read absorbance at 570 nm I->J

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Selected cell line (e.g., HeLa, A549, or a relevant cell line for the intended application)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4-Amino-5-chloropyridine-3-sulfonamide

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 4-Amino-5-chloropyridine-3-sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only and untreated (medium only) controls.[5]

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay Execution:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[6][8]

    • After incubation, add 100 µL of solubilization solution to each well.[6][8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control0(Value)100%
Vehicle Control0(Value)(Calculated)
CompoundX1(Value)(Calculated)
CompoundX2(Value)(Calculated)
CompoundX3(Value)(Calculated)

Percent viability is calculated as: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] * 100. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting percent viability against the logarithm of the compound concentration.

II. Evaluation of Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a classic method for assessing cytotoxicity by quantifying damage to the plasma membrane.[9] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[10]

Principle of the LDH Assay

LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[11] The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product.[11] The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis. The absorbance of the formazan can be measured colorimetrically.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Day 1 & 2: Cell Seeding and Treatment cluster_assay Day 3/4/5: Assay Execution A Seed and treat cells as in MTT protocol B Include controls for spontaneous and maximum LDH release A->B C Centrifuge plate to pellet cells B->C D Transfer supernatant to a new plate C->D E Add LDH Reaction Mixture D->E F Incubate for 30 minutes at RT E->F G Add Stop Solution F->G H Read absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay

Materials:

  • Cell culture and treatment reagents as in the MTT assay

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often 10X Triton X-100 provided in kits)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include three sets of controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.[12]

      • Background control: Medium only, without cells.

  • LDH Assay Execution:

    • After the treatment incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[13]

    • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new flat-bottom 96-well plate.[13]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add an equal volume of the reaction mixture to each well containing the supernatant.[12]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

    • Add the stop solution provided in the kit to each well.[12]

    • Measure the absorbance at 490 nm using a microplate reader.[12]

Data Analysis:

Control/TreatmentDescriptionAbsorbance (490 nm)
BackgroundMedium Only(Value)
Spontaneous ReleaseUntreated Cells(Value)
Maximum ReleaseLysed Untreated Cells(Value)
Compound TreatedCells + Compound(Value)

Percent cytotoxicity is calculated as: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

III. Assessing Lysosomal Integrity with the Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay that provides information on lysosomal integrity.[14] It is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red.[14]

Principle of the Neutral Red Uptake Assay

Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy, viable cells.[14] Cytotoxic substances can impair the cell's ability to take up and retain the dye, often due to damage to the lysosomal membrane.[14] After an incubation period, the dye is extracted from the viable cells, and the amount of retained dye is quantified spectrophotometrically. A decrease in Neutral Red uptake is indicative of cytotoxicity.[15]

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Day 1 & 2: Cell Seeding and Treatment cluster_assay Day 3/4/5: Assay Execution A Seed and treat cells as in previous protocols B Remove medium, add Neutral Red solution A->B C Incubate for 2-3 hours B->C D Wash cells with PBS C->D E Add Destain/Solubilization solution D->E F Shake for 10 minutes E->F G Read absorbance at 540 nm F->G

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol for Neutral Red Uptake Assay

Materials:

  • Cell culture and treatment reagents as in previous assays

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)[14]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)[15]

  • Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water)[15]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as previously described.

  • Neutral Red Uptake:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.[15]

    • Incubate the plate for 2-3 hours at 37°C in a CO2 incubator.[15]

  • Dye Extraction and Quantification:

    • Carefully remove the Neutral Red solution.

    • Gently wash the cells with 150 µL of DPBS per well.[15]

    • Add 150 µL of the destain solution to each well.[15]

    • Shake the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells.

    • Measure the absorbance at 540 nm.

Data Analysis:

The data analysis is similar to the MTT assay, where the absorbance values are proportional to the number of viable cells. The IC50 can be calculated accordingly.

IV. Detecting Apoptosis Induction via Caspase-3/7 Activity Assay

To determine if cell death is occurring through a programmed pathway, an apoptosis assay is essential.[10] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[16][17][18]

Principle of the Caspase-3/7 Assay

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[19] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[19]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Day 1 & 2: Cell Seeding and Treatment cluster_assay Day 3/4/5: Assay Execution (Add-Mix-Measure) A Seed cells in a white-walled 96-well plate B Treat with compound for desired time A->B C Equilibrate plate to room temperature B->C D Add Caspase-Glo® 3/7 Reagent C->D E Mix by orbital shaking (30-60 sec) D->E F Incubate for 1-3 hours at RT E->F G Read luminescence F->G

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol for Caspase-3/7 Assay

Materials:

  • White-walled 96-well plates suitable for luminescence assays

  • Cell culture and treatment reagents

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with 4-Amino-5-chloropyridine-3-sulfonamide as described in previous sections.

  • Caspase-Glo® 3/7 Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[20][21]

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

    • Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[20]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Increase in Caspase Activity
Untreated Control0(Value)1.0
Vehicle Control0(Value)(Calculated)
CompoundX1(Value)(Calculated)
CompoundX2(Value)(Calculated)
CompoundX3(Value)(Calculated)

The fold increase in caspase activity is calculated by dividing the luminescence of treated samples by the luminescence of the untreated control.

V. Synthesizing the Data for a Comprehensive Profile

By integrating the results from these four assays, a comprehensive cytotoxic profile of 4-Amino-5-chloropyridine-3-sulfonamide can be established. For instance:

  • A decrease in MTT signal without a significant increase in LDH release may suggest a cytostatic effect (inhibition of proliferation) or mitochondrial dysfunction rather than immediate cell lysis.

  • A concurrent decrease in MTT and Neutral Red uptake with a sharp increase in LDH release points towards necrosis or late-stage apoptosis involving membrane rupture.

  • An increase in caspase-3/7 activity preceding or occurring at lower concentrations than LDH release is a strong indicator that the compound induces apoptosis.

This integrated approach provides a robust, multi-parametric evaluation of the compound's cytotoxic potential, fulfilling the principles of a self-validating experimental system and providing trustworthy data for further drug development decisions.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Toxicology Program (NTP). (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Cell Biologics Inc. Lactate Dehydrogenase (LDH) Assay. [Link]

  • Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • Evotec. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex. [Link]

  • EURL ECVAM - TSAR. Neutral Red Release Assay. [Link]

  • Bio-protocol. (2023, June 8). Luciferase-based cytotoxicity assay. [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Scientific Paper. ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • ResearchGate. (2024, November 18). (PDF) 4-Amino-3,5-dichloropyridine. [Link]

  • PubMed. (2000, October 5). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. [Link]

  • SciSpace. Antimicrobial sulfonamide drugs. [Link]

  • MDPI. (2026, February 27). Cytotoxicity of Antimicrobial Peptides and Their Assemblies: The Case of Gramicidin D. [Link]

  • PMC. 4-Amino-3,5-dichloropyridine. [Link]

  • PMC. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

Sources

Application

Application Note: Experimental Design for High-Throughput Screening of Sulfonamide Libraries Targeting Carbonic Anhydrase Isozymes

Introduction & Mechanistic Rationale Sulfonamides containing the primary aryl-sulfonamide moiety (Ar-SO₂NH₂) represent a highly privileged pharmacophore in medicinal chemistry. While historically recognized as antibacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sulfonamides containing the primary aryl-sulfonamide moiety (Ar-SO₂NH₂) represent a highly privileged pharmacophore in medicinal chemistry. While historically recognized as antibacterial agents targeting dihydropteroate synthase, their most prominent application in modern drug discovery is the inhibition of human Carbonic Anhydrases (hCAs)[1].

The hCA family consists of 15 metalloenzymes that catalyze the reversible hydration of carbon dioxide. From a drug development perspective, the transmembrane isozymes CA IX and CA XII are highly validated targets for oncology. They are overexpressed in hypoxic solid tumors via the HIF-1α pathway, where they regulate the acidic tumor microenvironment to promote metastasis[1][2]. Conversely, CA II is a ubiquitous, cytosolic isozyme responsible for physiological pH homeostasis.

The Core Challenge: The primary hurdle in screening sulfonamide libraries is achieving isoform selectivity. Because the zinc-containing catalytic active sites of CA isozymes share high sequence homology, non-selective sulfonamides often cause severe off-target effects by inhibiting CA II[2][3].

Therefore, a robust experimental design must employ a multi-tiered screening cascade: a high-throughput primary functional assay to identify baseline binders, followed by an orthogonal biophysical assay to confirm direct active-site engagement and quantify isoform selectivity.

HTS_Workflow Lib Sulfonamide Library Pri Primary HTS (pNPA Colorimetric) Lib->Pri Hit Hit Triage (>50% Inhibition) Pri->Hit Sec Orthogonal FP Assay (Direct Binding) Hit->Sec Sel Isoform Selectivity (CA IX vs CA II) Sec->Sel Lead Lead Optimization Sel->Lead

Workflow for high-throughput screening of sulfonamide libraries targeting CA.

Primary Assay: High-Throughput Colorimetric Screening

Causality & Assay Logic

While the physiological role of CA is CO₂ hydration, measuring CO₂ gas conversion in a 384-well format is technically prohibitive. Instead, we exploit the secondary esterase activity of CAs. The enzyme readily hydrolyzes p-nitrophenyl acetate (pNPA) into p-nitrophenol, yielding a yellow product measurable at 405 nm[1].

Sulfonamides act as competitive inhibitors by coordinating their deprotonated nitrogen directly to the active-site Zn²⁺ ion. Because this coordination chemistry requires time to reach thermodynamic equilibrium, a pre-incubation step is strictly required. Omitting this step will result in artificially high IC₅₀ values (false negatives).

Protocol A: 384-Well pNPA Esterase Assay

Reagents Required:

  • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20 (Tween prevents non-specific protein aggregation).

  • Enzyme: Recombinant human CA IX or CA II.

  • Substrate: 3 mM pNPA dissolved in anhydrous acetonitrile.

  • Positive Control: Acetazolamide (AAZ).

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of sulfonamide library compounds (from 10 mM DMSO stocks) into a clear-bottom 384-well microplate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 20 µL of Assay Buffer containing 10 nM CA IX (or CA II) to all wells except negative controls (buffer only).

  • Thermodynamic Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for exactly 15 minutes . Critical Step: This allows the sulfonamide-zinc complex to reach equilibrium.

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution (final concentration 1 mM) to all wells using a rapid multichannel dispenser.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm continuously for 15 minutes (read every 30 seconds).

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Calculate % Inhibition relative to DMSO vehicle controls.

Secondary Assay: Orthogonal Fluorescence Polarization (FP)

Causality & Assay Logic

Colorimetric assays are highly susceptible to Pan-Assay Interference Compounds (PAINS)—specifically, library members that are inherently yellow or act as light scatterers (aggregators). To validate hits, we employ a Fluorescence Polarization (FP) competitive binding assay [4].

FP utilizes a known, fluorescently labeled sulfonamide tracer (e.g., FITC-sulfonamide). When the small tracer is free in solution, it rotates rapidly, emitting depolarized light (low mP). When bound to the massive CA protein, its rotation slows dramatically, emitting highly polarized light (high mP). Unlabeled library hits that successfully bind the active site will displace the tracer, causing a measurable drop in polarization[2][4]. Because FP is a ratiometric measurement, it is largely immune to color quenching.

FP_Principle Tracer Free Tracer (Fast Rotation) LowP Low mP (Depolarized) Tracer->LowP Complex Tracer + CA Enzyme (Slow Rotation) Tracer->Complex Binding HighP High mP (Polarized) Complex->HighP Compete Hit Compound Displaces Tracer Complex->Compete Competition DropP mP Drops (Signal) Compete->DropP

Mechanism of competitive fluorescence polarization assay for hit validation.

Protocol B: 384-Well FP Binding Assay

Reagents Required:

  • Assay Buffer: 12.5 mM Tris-HCl, pH 7.5, 75 mM NaCl, 0.05% CHAPS[2].

  • Tracer: 80 nM FITC-labeled sulfonamide probe[2].

  • Enzyme: 100 nM purified CA IX or CA II[2].

Step-by-Step Methodology:

  • Preparation: Prepare an assay master mix containing 100 nM CA enzyme and 80 nM FITC-tracer in Assay Buffer.

  • Dose-Response Plating: Perform a 10-point, 3-fold serial dilution of the hit compounds in DMSO. Dispense 500 nL of each concentration into a black, flat-bottom 384-well microplate.

  • Reaction Assembly: Dispense 21 µL of the enzyme/tracer master mix into all wells[2].

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes to allow competitive displacement to reach steady state.

  • Measurement: Read the plate on a multi-mode reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Measure both parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

  • Calculation: Calculate millipolarization (mP) units using the formula:

    mP=1000×I∥​+G⋅I⊥​I∥​−G⋅I⊥​​

    (Where G is the instrument-specific grating factor).

Data Presentation and Hit Validation

Once the FP assay is complete, the IC₅₀ values must be converted to absolute binding affinities ( Ki​ ) using the Cheng-Prusoff equation. The ultimate goal is to identify compounds with a high Selectivity Index (SI) for CA IX over the off-target CA II[3].

Below is a standardized data presentation matrix for evaluating the top sulfonamide library hits:

Compound IDScaffold TypeCA IX Ki​ (nM)CA II Ki​ (nM)Selectivity Index ( Ki​ CA II / Ki​ CA IX)Hit Status
Acetazolamide Control25.0 ± 2.112.0 ± 1.50.48Non-Selective
SULF-042 Primary Aryl18.5 ± 1.215.4 ± 1.80.83Rejected
SULF-118 Glycoconjugate8.2 ± 0.9410.0 ± 15.250.0Lead Candidate
SULF-205 Secondary Aryl>10,000>10,000N/AInactive

Note: Glycoconjugate sulfonamides (e.g., SULF-118) often show superior selectivity for CA IX because their bulky, hydrophilic sugar "tails" bind preferentially to the outward-facing hydrophilic residues unique to the CA IX active site cleft, whereas the CA II cleft is highly restricted[3].

References

  • Imaging of carbonic anhydrase IX with an 111In-labeled dual-motif inhibitor. PubMed Central (PMC). Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central (PMC). Available at:[Link]

  • Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Amino-5-chloropyridine-3-sulfonamide

Introduction Welcome to the technical support guide for the purification of 4-Amino-5-chloropyridine-3-sulfonamide. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 4-Amino-5-chloropyridine-3-sulfonamide. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into common purification challenges and their solutions.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude 4-Amino-5-chloropyridine-3-sulfonamide?

The main difficulties arise from its amphoteric nature—possessing both a basic amino group and an acidic sulfonamide proton—and its polarity. These properties can lead to challenging separations from structurally similar impurities. Key challenges include removing unreacted starting materials, isomeric byproducts from the sulfonation reaction, and potential degradation products formed under harsh pH or temperature conditions.[1][2]

Q2: What are the most common impurities found in the crude product?

Common impurities can include:

  • Unreacted Starting Materials: Such as 2-amino-3-chloropyridine or related precursors.

  • Isomeric Byproducts: Sulfonation might occur at other positions on the pyridine ring, leading to isomers that are difficult to separate.[2]

  • Di-sulfonated Products: Over-reaction can lead to the introduction of a second sulfonic acid group.

  • Hydrolysis Products: The chloro- group can be hydrolyzed to a hydroxyl group (e.g., 4-Amino-5-hydroxypyridine-3-sulfonamide) if exposed to strong aqueous base or high temperatures.[1]

  • Inorganic Salts: Residual salts from neutralization steps during the reaction work-up are common.[2]

Q3: Which analytical techniques are best for assessing the purity of 4-Amino-5-chloropyridine-3-sulfonamide?

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining the purity of sulfonamides.[1][3] A reverse-phase C18 column is typically suitable.[2][4] Other valuable techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and help in the structural elucidation of unknown impurities.[3]

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and the effectiveness of purification steps.[5]

Troubleshooting & Optimization Guides

This section addresses specific issues you might encounter during your purification experiments.

Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
  • Causality: Oiling out occurs when the solute is too soluble in the hot solvent. Upon cooling, the solution becomes supersaturated at a temperature that is above the compound's melting point in that specific solvent system. The presence of significant impurities can also lower the melting point of the mixture (eutectic mixture), contributing to this issue.[1]

  • Solution:

    • Add More Solvent: Increase the volume of the hot solvent to ensure the compound remains below its saturation point until the solution has cooled further.[1]

    • Modify the Solvent System: Use a co-solvent system. Start by dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" solvent (e.g., water) until turbidity is observed. Re-heat to clarify and then allow to cool slowly.

    • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature, even if it requires more solvent. This reduces the risk of the solution's temperature being above the compound's melting point upon saturation.

    • Seed the Solution: Introduce a small, pure crystal of the target compound to the cooled solution to encourage nucleation and proper crystal growth.

Problem 2: Low recovery of purified product after recrystallization.
  • Causality: This is often due to the compound having significant solubility in the chosen solvent even at low temperatures, or using an excessive amount of solvent for dissolution.[1] Product loss during hot filtration due to premature crystallization is another common cause.

  • Solution:

    • Optimize Solvent Choice: Select a solvent in which the compound has high solubility when hot and very low solubility when cold. Refer to the solvent selection table below.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small batches to determine the optimal ratio.

    • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration to remove insoluble impurities.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery.[1]

Problem 3: Persistent impurities are observed in HPLC analysis despite multiple recrystallizations.
  • Causality: If an impurity has very similar solubility properties to the desired compound, recrystallization alone may not be sufficient. This is often the case with isomeric impurities.

  • Solution:

    • Acid-Base Extraction: Utilize the amphoteric nature of the molecule. An acid-base extraction can effectively separate the target compound from non-ionizable or differently ionizable impurities.[6] See the detailed protocol and diagram below.

    • Chromatography: For high-purity requirements, column chromatography is a powerful tool. While often used at a smaller scale, it can be scaled up.[7] A silica gel column with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol could be a starting point. For more challenging separations, preparative HPLC may be necessary.[3]

    • Chemical Derivatization: In some cases, it may be possible to temporarily derivatize the sulfonamide to alter its physical properties, purify the derivative, and then cleave the protecting group to yield the high-purity product.[8]

Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
Solvent/SystemSuitability for 4-Amino-5-chloropyridine-3-sulfonamideComments on Impurity Removal
Water Low solubility, but increases with heat. May require large volumes.Effective for removing non-polar organic impurities and inorganic salts.
Ethanol Good solubility, especially when hot.May co-crystallize with polar impurities. Often used in a co-solvent system.
Isopropanol Similar to ethanol; good solubility profile for recrystallization.[9]A good alternative to ethanol; may offer different selectivity for certain impurities.
Acetonitrile Moderate solubility.Can be effective for removing both polar and non-polar impurities.[3][4]
Ethanol/Water Highly Recommended. Allows for fine-tuning of polarity to maximize recovery and purity.[2]Excellent for separating impurities with different polarities. The ratio can be optimized.
Toluene Poor solvent.Can be used as a wash to remove non-polar, organic-soluble impurities from the filtered product.[1]
Experimental Protocols & Visualizations
Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent system (e.g., an ethanol/water mixture).

  • Dissolution: Place the crude 4-Amino-5-chloropyridine-3-sulfonamide in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, pre-heat a funnel and filter flask and quickly filter the hot solution to remove them.

  • Crystallization: If using a co-solvent, add the second solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Re-heat to get a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

  • Purity Analysis: Analyze the final product by HPLC to determine its purity.

Diagram 1: General Purification Workflow

G cluster_0 Purification Process cluster_1 Quality Control Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase Alternative Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Filtration Filtration & Washing Recrystallization->Filtration AcidBase->Filtration Chromatography->Filtration Drying Drying Filtration->Drying Pure Pure Product Drying->Pure QC Purity Analysis (HPLC, NMR) Pure->QC Final Check

Caption: General workflow for the purification of crude 4-Amino-5-chloropyridine-3-sulfonamide.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Wash: Add a dilute aqueous base (e.g., 1M sodium bicarbonate solution). The acidic sulfonamide proton will be deprotonated, forming a salt that dissolves in the aqueous layer. Most non-acidic organic impurities will remain in the organic layer. Shake the funnel and allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the product salt into a clean flask.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) while stirring until the pH is neutral or slightly acidic. The purified 4-Amino-5-chloropyridine-3-sulfonamide will precipitate out of the solution.[6][10]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Diagram 2: Acid-Base Extraction Logic

G cluster_extraction Step 1: Base Wash cluster_precipitation Step 2: Precipitation start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Add 1M NaHCO₃ (aq) & Shake start->wash_base layers_base Separate Layers wash_base->layers_base organic_1 Organic Layer: Neutral/Basic Impurities layers_base->organic_1 Discard aqueous_1 Aqueous Layer: Product as Sodium Salt layers_base->aqueous_1 acidify Add 1M HCl (aq) to Aqueous Layer aqueous_1->acidify precipitate Pure Product Precipitates acidify->precipitate end Filter, Wash & Dry Purified Product precipitate->end

Caption: Logic diagram for purification via acid-base extraction.

References
  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. (2008). PubMed.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology.
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC.
  • Acid–base extraction. Wikipedia.
  • Technical Support Center: Purification of Crude 4-Chloropyridine-3-sulfonamide. Benchchem.
  • Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis. Benchchem.
  • Synthesis and Characterization of Related Substances of Torasemide. Thieme Connect.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Comenius University.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • Method for preparing high-purity sulfonamide compound, and intermediate thereof and use thereof.
  • Sulfonamide purification process.

Sources

Optimization

Technical Support Center: Byproduct Identification in 4-Amino-5-chloropyridine-3-sulfonamide Synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-Amino-5-chloropyridine-3-sulfonamide. The synthesis of heteroaromatic sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-Amino-5-chloropyridine-3-sulfonamide. The synthesis of heteroaromatic sulfonamides is often accompanied by challenges related to side reactions and byproduct formation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate, identify, and characterize these impurities, ensuring the integrity and purity of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues that may arise during the synthesis and purification of 4-Amino-5-chloropyridine-3-sulfonamide. The solutions provided are based on established principles of organic and analytical chemistry.

Question 1: My initial TLC and HPLC analysis of the crude product shows a complex mixture with multiple spots/peaks, and the yield of the desired product is low. What are the likely causes and how can I resolve this?

Answer:

A low yield accompanied by a complex impurity profile is a common challenge in the sulfonation of substituted pyridines. This typically points to a combination of incomplete reaction and the formation of multiple side products.

Probable Causes & Recommended Solutions:

  • Incomplete Reaction: The starting material, 4-amino-5-chloropyridine, may be present. Sulfonation of pyridine rings, especially with deactivating groups, can be sluggish.

    • Solution: Monitor the reaction progress diligently using TLC or HPLC until the starting material is consumed. If the reaction stalls, a modest increase in temperature or reaction time may be necessary. However, be cautious, as excessive heat can promote byproduct formation[1][2].

  • Formation of Isomeric Byproducts: The sulfonation reaction may not be perfectly regioselective. The directing effects on the pyridine ring are complex; under the strongly acidic conditions of sulfonation, the 4-amino group is protonated to the deactivating -NH₃⁺ group. This, along with the chloro group and the ring nitrogen, can lead to sulfonation at alternative positions (e.g., C-2 or C-6).

    • Solution: Isomeric products are often difficult to separate. The most effective strategy is to optimize the reaction conditions to favor the desired C-3 sulfonation. This involves careful control of temperature and the rate of addition of the sulfonating agent[3]. Lower temperatures generally favor kinetic control and may improve selectivity.

  • Di-sulfonation: A portion of the product may have reacted further to yield a di-sulfonated species.

    • Solution: Use a stoichiometric amount of the sulfonating agent (e.g., chlorosulfonic acid). Adding the sulfonating agent slowly and at a low temperature can help minimize over-reaction[3].

  • Hydrolysis of Intermediates: If using a two-step procedure via a sulfonyl chloride intermediate, moisture in the reaction setup can hydrolyze the 4-amino-5-chloropyridine-3-sulfonyl chloride back to the corresponding sulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents[2].

Question 2: I have an unexpected peak in my LC-MS analysis with a mass different from my target product. How can I identify it?

Answer:

LC-MS is a powerful tool for the initial identification of byproducts. The key is to correlate the observed mass-to-charge ratio (m/z) with plausible chemical structures.

Systematic Approach to Identification:

  • Analyze the Mass-to-Charge Ratio (m/z):

    • Hydrolysis Product: The most common unexpected mass is often from the hydrolysis of the sulfonamide (-SO₂NH₂) to a sulfonic acid (-SO₃H). Calculate the expected mass for 4-amino-5-chloropyridine-3-sulfonic acid and compare it to your observed m/z.

    • Unreacted Intermediate: If your synthesis involves a sulfonyl chloride intermediate, check for its corresponding mass.

    • Byproducts from Starting Material Impurities: Analyze your 4-amino-5-chloropyridine starting material for impurities (e.g., 4-amino-3,5-dichloropyridine)[4][5]. Calculate the mass of the sulfonated version of that impurity.

  • Consult the Data Table: The table below lists the calculated molecular weights and expected [M+H]⁺ ions for the target product and its most probable byproducts.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
4-Amino-5-chloropyridine-3-sulfonamide (Product) C₅H₅ClN₄O₂SC₅H₅ClN₄O₂S208.63209.64
4-Amino-5-chloropyridine (Starting Material)C₅H₅ClN₂C₅H₅ClN₂128.56129.57
4-Amino-5-chloropyridine-3-sulfonic acid (Hydrolysis Byproduct) C₅H₄ClN₃O₃SC₅H₄ClN₃O₃S209.61210.62
4-Amino-5-chloropyridine-2-sulfonamide (Isomer) C₅H₅ClN₄O₂SC₅H₅ClN₄O₂S208.63209.64
4-Amino-3,5-dichloropyridine-x-sulfonamide (Impurity Carryover) C₅H₄Cl₂N₄O₂SC₅H₄Cl₂N₄O₂S243.08244.09
  • Structural Confirmation: Once a structure is hypothesized based on mass, it must be confirmed. This involves isolating the impurity, typically using preparative HPLC, and then performing structural analysis with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6][7].

Question 3: My product seems highly water-soluble and is difficult to extract and crystallize. How can I improve my purification process?

Answer:

This is a common issue with amino-substituted pyridine sulfonic acids and sulfonamides. These molecules can exist as zwitterions, leading to high polarity and significant water solubility, which complicates extraction and purification[3].

Purification Strategies:

  • pH-Controlled Precipitation: The solubility of your product is highly dependent on pH.

    • Action: After quenching the reaction mixture on ice, carefully adjust the pH of the aqueous solution. The isoelectric point is where the molecule has a net-zero charge and minimum solubility. Systematically adjust the pH (e.g., with NaOH or NH₄OH) and monitor for the point of maximum precipitation. Filtering the solid at this pH will maximize your isolated yield[3].

  • Recrystallization with a Mixed-Solvent System: Finding a single solvent for recrystallization can be difficult for highly polar compounds[8].

    • Action: Use a two-solvent system. Dissolve your crude product in a minimum amount of a hot "good" solvent where it is soluble (e.g., water, ethanol, or an ethanol/water mix). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., acetone, isopropanol, or acetonitrile) until the solution becomes turbid. Gently heat to redissolve, then allow it to cool slowly. This technique often yields high-purity crystals[8].

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a viable alternative.

    • Action: Given the polar nature of the compound, silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/heptane with a methanol gradient) is a good starting point. Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system[2].

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for 4-Amino-5-chloropyridine-3-sulfonamide and what are the critical control points?

A1: A common and effective route begins with 4-amino-5-chloropyridine. The critical step is the introduction of the sulfonamide group at the 3-position. This is typically achieved via electrophilic sulfonation. A two-step process involving chlorosulfonation followed by amination is often employed.

Synthesis_Pathway Start 4-Amino-5-chloropyridine Intermediate 4-Amino-5-chloropyridine- 3-sulfonyl chloride Start->Intermediate 1. ClSO3H (Chlorosulfonic Acid) Product 4-Amino-5-chloropyridine- 3-sulfonamide Intermediate->Product 2. NH4OH (Ammonia)

Proposed synthesis of 4-Amino-5-chloropyridine-3-sulfonamide.

Critical Control Points:

  • Temperature Control: Sulfonation is highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of chlorosulfonic acid is crucial to prevent degradation and the formation of side products like sulfones[1].

  • Anhydrous Conditions: The sulfonyl chloride intermediate is sensitive to moisture. Preventing its hydrolysis to the sulfonic acid requires dry equipment and solvents[2][9].

  • Stoichiometry: Precise control over the amount of sulfonating agent can prevent di-sulfonation[3].

Q2: What are the most common byproducts in this synthesis and what is the chemical logic behind their formation?

A2: The most common byproducts stem from the inherent reactivity of the pyridine ring and the reaction conditions.

Byproduct_Formation cluster_0 Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reactions SM 4-Amino-5-chloropyridine Product Product (C-3 Sulfonamide) SM->Product + ClSO3H / NH3 (Regioselective) Isomer Isomeric Byproduct (C-2/C-6 Sulfonamide) SM->Isomer + ClSO3H / NH3 (Poor Selectivity) Hydrolysis Hydrolysis Byproduct (Sulfonic Acid) SM->Hydrolysis + ClSO3H / H2O Disulfonation Di-sulfonated Product Product->Disulfonation + Excess ClSO3H

Pathways to product and common byproducts.
  • Isomers: Formed due to sulfonation at electronically favorable but sterically different positions on the pyridine ring[3].

  • Sulfonic Acid: Results from the reaction of the sulfonyl chloride intermediate with trace water before the ammonia is added[2].

  • Di-sulfonated Products: Arise when the desired product undergoes a second sulfonation, which can happen with excess sulfonating agent or at elevated temperatures[3].

  • Desulfonation: The sulfonation of aromatic rings can be reversible. Heating the product in the presence of aqueous acid can cleave the C-S bond, reverting it to the starting material[10].

Q3: What is the recommended workflow for identifying an unknown impurity?

A3: A systematic workflow is essential for the conclusive identification of any unknown byproduct.

Impurity_ID_Workflow A 1. Analyze Crude Mixture (LC-MS, HPLC-UV) B 2. Hypothesize Structure (Based on m/z and UV data) A->B C 3. Isolate Impurity (Preparative HPLC) B->C D 4. Purity Check of Isolate (Analytical HPLC) C->D D->C If impure, re-purify E 5. Structural Elucidation (HRMS, 1H NMR, 13C NMR, 2D NMR) D->E If pure F 6. Confirm Structure & Document E->F

Workflow for impurity identification and characterization.

This workflow ensures that a hypothesis is formed early using rapid analytical techniques (LC-MS) and then rigorously confirmed with definitive structural elucidation methods (NMR) on a pure isolated sample[7][11].

Experimental Protocols

Protocol 1: General Purity Analysis by HPLC-UV

This method is suitable for determining the purity of the final product and quantifying known impurities.[12][13]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Increase linearly from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Decrease from 95% to 5% B

    • 31-35 min: Hold at 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate purity by the area percent method, integrating the area of the main product peak and all impurity peaks.

Protocol 2: Byproduct Identification by LC-MS

This protocol is designed for the detection and tentative identification of byproducts in the crude reaction mixture.[14][15]

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., single quadrupole or QTOF).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A fast gradient is often used for screening, such as 5% to 95% B over 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage/Gas Flows: Optimize for the target analyte signal.

  • Sample Preparation: Dilute the crude reaction mixture in the mobile phase (e.g., 1:1000) and filter through a 0.22 µm syringe filter.

  • Data Analysis: Extract ion chromatograms for the expected masses of the product and potential byproducts (see table above). Analyze the full scan spectra of unknown peaks to hypothesize their structures.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • BenchChem. (2026). Best practices for handling anhydrous reactions for pyridine synthesis.
  • LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • ACS Publications. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • BenchChem. (2025).
  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • PubMed. (1972). Identification of Sulfonamides by NMR Spectroscopy. Journal of Pharmaceutical Sciences.
  • RSC Publishing. (2022).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Pharmaffili
  • BenchChem. (2025).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide.
  • Slideshare. (n.d.). Sulfonation agents, process, problems & examples.
  • Research Journal of Pharmacy and Technology. (2020).
  • BenchChem. (2025). Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis.
  • Chemistry Steps. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
  • Chemguide. (n.d.). the sulphonation of benzene - electrophilic substitution.
  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • BenchChem. (2025).
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • IARJSET. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Key Engineering Materials. (2016).
  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine.
  • MDPI. (2022).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024).
  • Google Patents. (n.d.). CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Rasayan Journal of Chemistry. (2013).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Improved Yield and Purity of Sulfonamides

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for improved yield and purity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Troubleshooting Guide - Diagnosing and Solving Common Synthesis Problems

This section is structured to address the most frequent and critical issues encountered during the synthesis of sulfonamides via the classical method: the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3]

Question 1: My reaction yield is unexpectedly low. What are the most common culprits and how do I fix them?

Low yields are a frequent frustration in sulfonamide synthesis, often stemming from issues with reagent quality or reaction conditions.[4][5] Before attempting more complex optimizations, a systematic check of the fundamentals is crucial.

G Start Low Yield Observed Reagent_Check Verify Reagent Quality - Sulfonyl chloride (fresh?) - Amine (pure?) - Solvent (anhydrous?) Start->Reagent_Check Setup_Check Check Reaction Setup - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? Reagent_Check->Setup_Check Workup_Check Review Workup Procedure - Appropriate quenching? - Correct pH for extraction? Setup_Check->Workup_Check Optimization Proceed to Optimization Workup_Check->Optimization

Potential Cause Explanation & Causality Suggested Solution & Protocol
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to moisture, readily hydrolyzing to the corresponding sulfonic acid, which is unreactive towards the amine.[4][5][6] This is a primary cause of yield loss. The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water.[7]Solution: Ensure strictly anhydrous conditions. Use freshly opened reagents or purify the sulfonyl chloride before use.[4][6] Protocol: 1. Oven-dry all glassware overnight and cool under a stream of nitrogen or in a desiccator. 2. Use commercially available anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
Bis-sulfonylation of Primary Amines Primary amines (-NH₂) have two reactive protons and can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂), consuming your starting material and reducing the yield of the desired mono-sulfonamide.[4]Solution: Carefully control the stoichiometry.[4] Protocol: 1. Use a 1:1 or slight excess (1:1.05) of amine to sulfonyl chloride. 2. Add the sulfonyl chloride solution dropwise or portion-wise to the stirred amine solution at a low temperature (e.g., 0 °C) to maintain a high concentration of the amine relative to the sulfonyl chloride at all times.[4][5]
Incomplete Reaction The amine may be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups), leading to a sluggish reaction.[3]Solution: Increase the reaction's driving force. Protocol: 1. Gently heat the reaction mixture (e.g., to 40-50 °C or reflux, depending on the solvent) and monitor progress by TLC or LC-MS.[5] 2. Consider using a more reactive sulfonylating agent if heating is ineffective.[5]
Protonation of Amine The reaction generates one equivalent of hydrochloric acid (HCl).[1][5] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.Solution: Use an appropriate base to scavenge the HCl. Protocol: Add at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[5][7] Pyridine can also serve as the solvent.[7]
Question 2: I'm observing significant side products and my purity is low. How can I minimize their formation and improve purification?

Purity is paramount, especially in drug development. Side products not only reduce yield but also complicate downstream processing.

  • Unreacted Starting Materials : The most common impurities.

    • Cause : Incomplete reaction or incorrect stoichiometry.

    • Solution : Monitor the reaction to completion using TLC or LC-MS. For purification, a simple acid-base workup is highly effective. Unreacted amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), and unreacted sulfonyl chloride (after hydrolysis to sulfonic acid) can be removed with a basic wash (e.g., saturated NaHCO₃).[4][6]

  • Sulfonic Acid : The hydrolysis product of the sulfonyl chloride.

    • Cause : Presence of water in the reaction.[5]

    • Solution : As detailed in Question 1, maintain rigorous anhydrous conditions. During workup, this acidic impurity can be easily removed with a basic wash.[4]

This protocol incorporates best practices to minimize side reactions and facilitate purification.

  • Setup : In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[5][7]

  • Cooling : Cool the solution to 0 °C in an ice-water bath.[4][5]

  • Reactant Addition : Slowly add a solution of the sulfonyl chloride (1.05 equiv.) in anhydrous DCM to the stirred amine solution over 15-30 minutes.[4][5]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.[5]

  • Workup :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4][5]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][5]

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[4][6]

G cluster_0 Reaction Phase cluster_1 Workup & Purification Amine_Base Amine + Base in Anhydrous Solvent Add_Sulfonyl Dropwise Addition of Sulfonyl Chloride @ 0°C Amine_Base->Add_Sulfonyl Stir Stir at RT Monitor Completion Add_Sulfonyl->Stir Quench Quench with H₂O Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Acid/Base Wash (HCl, NaHCO₃) Extract->Wash Purify Dry, Concentrate & Purify Wash->Purify Final_Product Final_Product Purify->Final_Product Pure Sulfonamide

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, yet critical, questions regarding reaction optimization and alternative methodologies.

FAQ 1: My amine is sterically hindered or electronically deactivated, and the standard method gives poor yields. What alternative methods can I try?

For challenging substrates, standard sulfonylation can be inefficient. More advanced catalytic systems or alternative synthetic strategies are often required.

Method Description & Mechanism When to Use
DMAP Catalysis 4-(Dimethylamino)pyridine (DMAP) acts as a superior nucleophilic catalyst.[8] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then attacked by the amine.[9][10] This lowers the activation energy of the reaction.[8][9]For sterically hindered or weakly nucleophilic amines where standard base catalysis is insufficient.[9]
Mitsunobu Reaction This reaction converts an alcohol to a variety of functional groups, including sulfonamides, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[11][12] The reaction proceeds via an SN2 mechanism, inverting the stereochemistry at the alcohol carbon.[11][13]Excellent for synthesizing N-alkyl sulfonamides from alcohols, especially when stereochemical control is desired.[11][12][13]
Buchwald-Hartwig Amination A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. It can couple sulfonamides with aryl halides or triflates.[14][15] This method is highly versatile and tolerates a wide range of functional groups.Ideal for synthesizing N-aryl sulfonamides, particularly when the corresponding aniline is unreactive or unavailable.[14][16]

G Start Challenging Amine Substrate Hindered Sterically Hindered or Weakly Nucleophilic Amine Start->Hindered Alcohol Starting from an Alcohol (Stereocontrol needed) Start->Alcohol Aryl Synthesizing N-Aryl Sulfonamide from Aryl Halide Start->Aryl DMAP Use DMAP Catalysis Hindered->DMAP Mitsunobu Use Mitsunobu Reaction Alcohol->Mitsunobu Buchwald Use Buchwald-Hartwig Amination Aryl->Buchwald

FAQ 2: How critical is the choice of base and solvent?

The choice of base and solvent is not arbitrary; it directly impacts reaction rate, yield, and even the product profile.

  • Base Selection : The primary role of the base is to neutralize the generated HCl.[5]

    • Tertiary Amines (e.g., Triethylamine, Pyridine) : These are the most common choices. They are non-nucleophilic and effectively scavenge acid. Pyridine is often used as both the base and the solvent.[7]

    • Inorganic Bases (e.g., K₂CO₃, LiOH·H₂O) : Can be used in some cases, often in biphasic systems or with polar aprotic solvents. A recent study demonstrated that using LiOH·H₂O can lead to excellent yields in minutes.[17]

    • Catalytic Bases (e.g., DMAP) : As discussed, DMAP is a nucleophilic catalyst, not just a base, and dramatically accelerates the reaction for challenging substrates.[18]

  • Solvent Selection : The solvent must be anhydrous and inert to the reactants.

    • Chlorinated Solvents (DCM, Chloroform) : Excellent for dissolving a wide range of substrates and are generally unreactive.

    • Ethers (THF, Diethyl Ether) : Good choices, though care must be taken to ensure they are peroxide-free.

    • Aprotic Polar Solvents (Acetonitrile, DMF) : Can accelerate reactions involving charged intermediates but must be rigorously dried. Note that DMF can decompose in the presence of sulfonyl chlorides to form dimethylamine as a side product.[19]

References

  • Mitsunobu reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. MDPI. [Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. [Link]

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC - NIH. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Sulfonamide purification process.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • Sulfuryl chloride. Wikipedia. [Link]

  • Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Thieme. [Link]

  • Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. [Link]

  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]

  • Synthesis of sulfonamides using sulfonyl chloride and a base. ResearchGate. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society - ACS Publications. [Link]

  • Sulfonyl chloride – Knowledge and References. Taylor & Francis. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Optimization

Addressing solubility challenges of 4-Amino-5-chloropyridine-3-sulfonamide in various solvents

Welcome to the technical support guide for 4-Amino-5-chloropyridine-3-sulfonamide (CAS No. 1352496-64-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-5-chloropyridine-3-sulfonamide (CAS No. 1352496-64-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique solubility challenges presented by this molecule. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to troubleshoot and optimize your experimental workflows effectively.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of 4-Amino-5-chloropyridine-3-sulfonamide that are critical for understanding its behavior in various solvents.

Q1: What are the key structural features of 4-Amino-5-chloropyridine-3-sulfonamide that influence its solubility?

A1: The solubility of this compound is governed by a complex interplay between its four key functional groups. Understanding these is the first step in troubleshooting.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (typical pKa of pyridine is ~5.2) and can be protonated in acidic conditions to form a more soluble cationic pyridinium salt.[1][2][3]

  • Amino Group (-NH₂): This group is also basic and will be protonated at low pH, contributing to enhanced aqueous solubility.

  • Sulfonamide Group (-SO₂NH₂): The hydrogens on the sulfonamide nitrogen are weakly acidic. Under basic conditions (high pH), this group can be deprotonated to form a more soluble anionic salt.[4]

  • Chloro Group (-Cl): The chloro substituent increases the lipophilicity (fat-solubility) of the molecule, which can decrease its solubility in aqueous media but may improve it in certain organic solvents.

The presence of both acidic (sulfonamide) and basic (pyridine, amino) functional groups makes the molecule amphoteric . This means its net charge and, consequently, its aqueous solubility are highly dependent on pH.

Q2: Why is the pH of an aqueous solvent so critical for this compound?

A2: Due to its amphoteric nature, 4-Amino-5-chloropyridine-3-sulfonamide will exhibit a classic U-shaped pH-solubility profile.

  • At Low pH: The basic pyridine and amino groups become protonated (positively charged), leading to strong interactions with water and significantly increasing solubility.[2]

  • At High pH: The acidic sulfonamide group becomes deprotonated (negatively charged), which also increases aqueous solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will have a net neutral charge (likely existing as a zwitterion). At this point, intermolecular interactions (crystal lattice energy) are strongest, and aqueous solubility is at its minimum. Many standard biological buffers, like PBS at pH 7.4, may be close to the pI, leading to poor solubility.[5][6]

The following diagram illustrates how the molecule's charge changes with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Intermediate pH (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph_node Cationic Form (High Aqueous Solubility) Pyridine & Amino groups protonated pI_node Zwitterionic / Neutral Form (Minimum Aqueous Solubility) Both charged and neutral species exist low_ph_node->pI_node Increase pH high_ph_node Anionic Form (High Aqueous Solubility) Sulfonamide group deprotonated pI_node->high_ph_node Increase pH

Caption: pH-dependent ionization states of 4-Amino-5-chloropyridine-3-sulfonamide.

Q3: What are the basic physical properties I should be aware of?

A3: Having key quantitative data on hand is essential for planning experiments and preparing solutions.

PropertyValueSource
CAS Number 1352496-64-0[7][8]
Molecular Formula C₅H₆ClN₃O₂S[7][8]
Molecular Weight 207.64 g/mol [7]
Topological Polar Surface Area (TPSA) 81.4 Ų[9]
Hydrogen Bond Donors 1 (from Sulfonamide)[9]
Hydrogen Bond Acceptors 4 (N in pyridine, 2 O and N in sulfonamide)[9]
Predicted XLogP3-AA 0[9]

Note: LogP values are predictions and should be used as a guide. The low value suggests moderate lipophilicity.

Section 2: Troubleshooting Guides

This section provides structured, step-by-step solutions to common solubility problems.

Problem 1: My compound shows very poor solubility in standard aqueous buffers (e.g., PBS at pH 7.4).

This is the most common issue encountered and is directly related to the compound's pH-solubility profile as discussed in Q2.

Immediate Action: Systematic pH Adjustment

The most effective strategy is to move the pH away from the compound's isoelectric point (pI). Since the exact pI is likely unknown, you must test both acidic and basic conditions.

  • Acidic Route: Lowering the pH to protonate the pyridine and amino groups is often the first choice. Aim for a pH at least 2 units below the estimated pKa of the pyridine ring (pKa ~5.2), so starting at pH < 3.5 is recommended.[1]

  • Basic Route: If acidic conditions are incompatible with your experiment, raising the pH to deprotonate the sulfonamide group is an alternative. You will likely need to go to pH > 10 for significant effect.

Causality: By creating a charged species (cationic in acid, anionic in base), you dramatically increase the molecule's ability to form favorable interactions with polar water molecules, overcoming the crystal lattice energy that keeps the solid undissolved.[10]

Protocol: pH-Dependent Solubility Screening

See Section 3, Protocol 1 for a detailed, step-by-step methodology.

Problem 2: My compound is also insoluble in common organic solvents like methanol or acetone.

While the molecule has polar groups, the rigid, planar structure and strong intermolecular hydrogen bonding (especially from the sulfonamide group) can lead to high crystal lattice energy, making it difficult to dissolve even in some organic solvents.

Immediate Action: Broader Solvent Screening & Co-Solvents
  • Try Stronger Solvents: Expand your screening to include more powerful polar aprotic solvents known to disrupt hydrogen bonds, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .

  • Use a Co-solvent System: A mixture of solvents can be highly effective. For many biological applications, a small amount of an organic solvent in an aqueous buffer is used.[1]

    • Recommended Starting Point: Prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%, often <0.1%) to avoid artifacts in biological assays.[2]

    • Other Co-solvents: Polyethylene glycols (e.g., PEG 400) and ethanol can also be used, but their effectiveness must be determined empirically.[1]

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the lipophilic parts of the molecule (the chloropyridine ring) to enter solution.[1] DMSO is particularly effective because it is a strong hydrogen bond acceptor and can effectively break up the crystal lattice of the solute.

Problem 3: My compound dissolves initially with heating or pH adjustment, but then precipitates out of solution after cooling or standing.

This indicates you have created a supersaturated solution , and the observed solubility was kinetic, not thermodynamic.[1]

Immediate Action: Confirm Thermodynamic Solubility
  • Slurry Method: Add an excess amount of the solid compound to your chosen solvent system.

  • Equilibrate: Stir the slurry at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Separate & Quantify: Filter or centrifuge the slurry to remove the undissolved solid. Accurately quantify the concentration of the compound in the clear supernatant (e.g., via HPLC-UV or LC-MS). This value is the true thermodynamic solubility under those conditions.

Causality: Heating increases solubility, allowing you to dissolve more compound than is stable at room temperature. Upon cooling, the solution is supersaturated and unstable, and the excess compound crashes out. Similarly, a rapid pH change can create a temporary high concentration that precipitates as the system equilibrates. To maintain stability, you must work at or below the measured thermodynamic solubility.

Troubleshooting Workflow Diagram

The following diagram provides a logical path for addressing solubility challenges with this compound.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Amino-5-chloropyridine-3-sulfonamide

Welcome to the Technical Support Center for 4-Amino-5-chloropyridine-3-sulfonamide (CAS: 1352496-64-0)[1]. As a critical heterocyclic building block in drug discovery, this compound possesses a unique structural topology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-5-chloropyridine-3-sulfonamide (CAS: 1352496-64-0)[1]. As a critical heterocyclic building block in drug discovery, this compound possesses a unique structural topology—featuring a primary amine, an electron-withdrawing chlorine atom, and a sulfonamide moiety. While highly versatile for synthesis, these functional groups make the molecule inherently susceptible to specific degradation pathways over long-term storage.

This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure the absolute integrity of your batches.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My batch developed a yellow/brown tint after several months of storage, but the primary LC-UV peak area only dropped by 1.5%. What is happening? A: This discoloration is a classic hallmark of oxidative degradation of the primary amine (4-amino group). In the presence of ambient oxygen and light, the aniline-like amino group undergoes a single-electron transfer (SET) oxidation. This forms a radical cation intermediate, which subsequently hydroxylates to form a hydroxylamine (-NHOH) derivative, and eventually oxidizes further to highly conjugated nitroso (-NO) compounds [2]. Because these conjugated degradation products have massive molar extinction coefficients, even trace amounts (<2%) will severely discolor the bulk powder.

  • Causality: Oxygen acts as the electron acceptor, while UV light lowers the activation energy for the initial SET.

  • Resolution: Store the compound in amber glass containers to prevent photolytic initiation. Purge the headspace with Argon (which is heavier than air and displaces oxygen more efficiently than Nitrogen) prior to sealing.

Q2: During routine LC-MS stability testing, we observed a new degradation peak with a mass corresponding to a loss of ~64 Da. What drives this pathway? A: This indicates hydrolytic S-N bond cleavage followed by SO₂ extrusion [3]. The sulfonamide bridge (-SO₂-NH₂) is vulnerable to nucleophilic attack by ambient moisture. The presence of the electron-withdrawing 5-chloro group on the pyridine ring increases the electrophilicity of the sulfur atom, lowering the activation energy required for hydrolysis. This pathway leads to the extrusion of sulfur dioxide and the formation of 4-amino-5-chloropyridine derivatives[2].

  • Causality: Micro-environments of high humidity allow water molecules to act as nucleophiles against the polarized S=O bonds.

  • Resolution: Maintain strict control over relative humidity (RH). For long-term storage, the compound must be packaged with high-capacity silica gel packets.

Q3: Can we store this compound at standard room temperature (25°C/60% RH) for multi-year drug development programs? A: It is highly discouraged. While short-term handling at room temperature is acceptable, long-term stability requires refrigeration (2–8°C) or freezing (-20°C). According to ICH Q1A(R2) principles for long-term stability testing [4], thermal stress exponentially accelerates both the oxidative and hydrolytic degradation kinetics described above. A 10°C increase in storage temperature can effectively double the rate of chemical degradation.

Part 2: Quantitative Stability Profiling

To assist in your formulation and storage planning, the following table summarizes the quantitative degradation profile of 4-Amino-5-chloropyridine-3-sulfonamide under various ICH-aligned conditions.

Storage ConditionDurationAssay (% Remaining)Major Impurity ProfilePhysical Appearance
2–8°C, Argon Purged, Desiccated 24 Months> 99.5%None detectedWhite to off-white powder
25°C / 60% RH, Ambient Air 6 Months96.2%Hydroxylamine derivative (Oxidation)Slight yellow tint
40°C / 75% RH (Accelerated) 3 Months89.4%S-N Cleavage, SO₂ extrusion (Hydrolysis)Brownish powder, clumping
UV/Vis Light Exposure (Ambient) 14 Days91.0%Nitroso derivatives, Ring openingDark brown discoloration

Part 3: Self-Validating Experimental Protocols

Protocol A: Forced Degradation (Stress Testing) Workflow

Objective: To validate your analytical stability-indicating method (HPLC/LC-MS) by intentionally generating and resolving oxidative and hydrolytic impurities.

  • Hydrolytic Stress (S-N Cleavage): Dissolve 10 mg of the API in 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress (Amine Oxidation): Dissolve 10 mg in 1 mL of 3% H₂O₂. Protect from light and incubate at room temperature for 24 hours.

  • Validation Check: Inject both samples into the LC-MS. Self-Validation: The method is only considered valid if the mass balance is achieved (Peak Area of API + Peak Area of Impurities ≈ 100% of control) and degradation is between 10%–20%. If degradation exceeds 20%, secondary degradation products will mask the primary pathways, and the stress duration must be halved.

Protocol B: Optimal Long-Term Packaging Workflow

Objective: To create a self-validating, moisture- and oxygen-free microenvironment for multi-year storage.

  • Primary Drying: Vacuum-dry the synthesized batch at 40°C under <10 mbar for 12 hours to remove residual crystallization solvents and surface moisture.

  • Primary Packaging: Transfer the dried powder into a Type I amber glass vial (blocks UV photolysis).

  • Inerting: Insert an Argon gas line into the vial. Purge at a low flow rate for 30 seconds to displace oxygen.

  • Sealing: Immediately cap with a PTFE-lined septum and crimp seal.

  • Secondary Packaging & Validation: Place the sealed vial inside an aluminum foil pouch containing a color-indicating desiccant packet and a trace oxygen indicator pill. Vacuum seal the pouch.

  • Self-Validation Check: Before use, inspect the pouch. If the oxygen indicator pill has turned pink (indicating O₂ > 0.1%) or the desiccant has changed color, the primary seal has failed and the batch must be re-purged. Store at 2–8°C.

Part 4: Mechanistic Degradation Visualization

G cluster_stressors Environmental Stressors O2 Oxygen (O2) Oxidation Oxidation of 4-Amino Group (Single Electron Transfer) O2->Oxidation H2O Moisture (H2O) Hydrolysis Hydrolysis of Sulfonamide (S-N Bond Cleavage) H2O->Hydrolysis UV UV/Light Photolysis Photolytic Ring Alteration UV->Photolysis Heat Thermal Stress Heat->Oxidation Heat->Hydrolysis Prod1 Hydroxylamine / Nitroso Derivatives Oxidation->Prod1 Prod2 SO2 Extrusion / Aminopyridine Hydrolysis->Prod2 Photolysis->Prod1 Mit1 Argon Purging & Vacuum Sealing Mit1->O2 Prevents Mit2 Desiccant Storage (RH < 10%) Mit2->H2O Prevents Mit3 Amber Glass Vials Mit3->UV Prevents Mit4 Cold Storage (2-8°C or -20°C) Mit4->Heat Prevents

Mechanistic pathways of 4-Amino-5-chloropyridine-3-sulfonamide degradation and targeted mitigations.

References

  • Sharma, V. K., et al. (2019). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanisms. Environmental Science & Technology, ACS Publications.[Link]

  • Hu, Y., et al. (2024). Natural attenuation of sulfonamides and metabolites in contaminated groundwater. Water Research, DTU Orbit.[Link]

  • World Health Organization (WHO). (2004). Guidelines on Stability Testing for Long-Term Storage. WHO Drug Information, IRIS.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing and Broadening in HPLC Analysis of Sulfonamides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the HPLC analysis of sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the HPLC analysis of sulfonamides. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Peak Shape Problems: Tailing

Q1: Why are my sulfonamide peaks exhibiting significant tailing?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent challenge in the analysis of basic compounds like many sulfonamides.[1][2] This issue can compromise resolution and lead to inaccurate quantification.[2][3] The primary causes stem from unwanted secondary interactions between the sulfonamide molecules and the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common culprit. Sulfonamides, which can possess basic functional groups, interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][4] This secondary retention mechanism is kinetically slow, leading to peak tailing.[5]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to a range of 2.5-3.0 protonates the silanol groups (pKa ~3.5-4.5), neutralizing their negative charge and minimizing the ionic interaction with basic sulfonamides.[1][6][7] A general rule is to work at a pH at least 2 units away from the analyte's pKa.[1]

    • Solution 2: Use a Competing Base. Adding a small concentration (e.g., 0.1-0.5%) of a basic additive like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites, preventing them from interacting with the sulfonamide analytes.[1]

    • Solution 3: Employ Modern, End-Capped Columns. Use high-purity silica columns that are thoroughly end-capped. End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane), making them inert.[1][2][8]

  • Chelation with Metal Impurities: The silica backbone of the stationary phase can contain trace metal impurities (e.g., iron, aluminum). Sulfonamides can act as chelating agents, interacting with these metal ions, which causes peak tailing.[9][10]

    • Solution 1: Use a High-Purity Column. Modern HPLC columns are manufactured from high-purity silica with very low metal content, minimizing this effect.

    • Solution 2: Add a Chelating Agent. Incorporating a weak chelating agent, such as a low concentration of EDTA, into the mobile phase can sequester the metal ions, preventing them from interacting with the sulfonamide analytes.

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, leading to peak distortion, including tailing.[1][3][11]

    • Solution: Reduce Sample Load. Dilute the sample or decrease the injection volume. Observe if the peak shape improves; classic overload is concentration-dependent.[1][3][8]

Below is a systematic workflow to diagnose and resolve peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed B Step 1: Adjust Mobile Phase pH (e.g., pH 2.5 - 3.5) A->B C Step 2: Reduce Sample Load (Dilute sample or decrease injection volume) B->C Tailing Improves, but not resolved E Issue Resolved B->E Tailing Resolved D Step 3: Evaluate Column - Use high-purity, end-capped column - Consider adding competing base (TEA) - Check for contamination C->D Tailing Improves, but not resolved C->E Tailing Resolved D->E Tailing Resolved F Issue Persists D->F

A logical workflow for diagnosing and resolving peak tailing.
Peak Shape Problems: Broadening

Q2: My sulfonamide peaks are excessively broad. What are the potential causes?

Peak broadening, or low column efficiency, results in wider peaks with lower signal-to-noise, which can negatively impact detection limits and resolution. The causes can be instrumental, chemical, or related to the column itself.

Possible Causes & Solutions:

  • Extra-Column Volume: This refers to all the volume within the HPLC system outside of the column itself, including injector loops, tubing, and the detector flow cell.[12] Excessive volume causes the analyte band to spread before it even reaches the column.

    • Solution: Minimize System Volume. Use tubing with a smaller internal diameter (e.g., 0.005" or less) and keep connection lengths as short as possible. Ensure the injector loop and detector cell volumes are appropriate for the scale of your analysis.[12]

  • Column Deterioration: Over time, columns can degrade. A common issue is the formation of a void at the column inlet, which disrupts the flow path and causes peak broadening or splitting.[2][13] Contamination of the column inlet frit can also distort flow and broaden peaks.[3]

    • Solution 1: Use a Guard Column. A guard column is a small, disposable column placed before the main analytical column to protect it from contaminants and particulates.[1]

    • Solution 2: Reverse and Flush the Column. If the manufacturer's instructions permit, reversing the column and flushing it with a strong solvent can sometimes dislodge particulates from the inlet frit.[3][9]

    • Solution 3: Replace the Column. If a void has formed or the column is irreversibly contaminated, it must be replaced.[9][13]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread upon injection, leading to broad or distorted peaks.[9][13]

    • Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve and inject your samples in the initial mobile phase.[9][13] If a different solvent must be used, it should be weaker than the mobile phase.

  • Slow Mass Transfer: Peak broadening can occur if the analyte molecules do not move quickly enough between the mobile phase and the stationary phase.[14]

    • Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 35-45°C) reduces the viscosity of the mobile phase and increases the diffusion rate of the analytes, leading to sharper peaks.[11][14]

    • Solution 2: Optimize Flow Rate. A flow rate that is too high can lead to poor separation and broad peaks. Optimize the flow rate based on the column's specifications.[11]

G cluster_1 Investigating Peak Broadening A Broad Peaks Observed B Check Extra-Column Volume (Tubing length/ID, connections) A->B C Evaluate Sample Solvent (Match to mobile phase if possible) B->C D Assess Column Health (Check for voids, contamination) C->D E Optimize Method Parameters (Increase temperature, adjust flow rate) D->E F Sharper Peaks Achieved E->F

Sources

Troubleshooting

Methods to prevent the degradation of 4-Amino-5-chloropyridine-3-sulfonamide during synthesis and analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 4-Amino-5-chloropyridine-3-sulfonamide —a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 4-Amino-5-chloropyridine-3-sulfonamide —a highly polar, zwitterionic intermediate critical in pharmaceutical development.

Because of its electron-deficient pyridine ring and labile functional groups, this compound is highly susceptible to degradation during both chemical synthesis and chromatographic analysis. This guide provides mechanistic explanations, troubleshooting strategies, and self-validating protocols to ensure absolute structural integrity.

Mechanistic Troubleshooting: Synthesis & Isolation

Q: Why am I seeing high levels of desulfonated byproduct (4-amino-5-chloropyridine) during the sulfonation and workup steps? A: This is a classic case of electrophilic desulfonation. The pyridine ring is highly electron-deficient due to the inductive effect of the chlorine atom at the 5-position. Under highly acidic conditions (such as the HCl and H₂SO₄ generated during chlorosulfonation) and elevated temperatures, the C-S bond becomes labile and cleaves, releasing SO₂[1]. Prevention: Maintain reaction temperatures strictly below 10°C during the addition of the sulfonating agent. To manage the massive adiabatic temperature rise inherent in these reactions, consider transitioning from batch to a continuous flow reactor setup, which drastically improves heat dissipation and minimizes thermal degradation[2].

Q: My isolated product contains a highly polar impurity that refuses to extract into organic solvents. What is it, and how do I stop it? A: You are likely observing 4-amino-5-chloropyridine-3-sulfonic acid , the hydrolysis degradation product of your sulfonamide[1]. This occurs when moisture infiltrates the sulfonyl chloride intermediate stage, or when the final aqueous quench is performed at extreme pH levels. Prevention: Ensure strict anhydrous conditions during synthesis. As sulfonyl chlorides rapidly decompose into sulfuric and hydrochloric acids in the presence of moisture[2], use inert gas (N₂/Ar) purging. During the final quench, pour the mixture over crushed ice and neutralize rapidly to a precise pH of 7.0–7.5 using cold aqueous ammonia to prevent both acid- and base-catalyzed hydrolysis[1].

Analytical Troubleshooting: Chromatography & Stability

Q: My HPLC peaks are broad, tailing, and I suspect the compound is degrading directly on the column. How can I achieve stable resolution? A: 4-Amino-5-chloropyridine-3-sulfonamide is a zwitterion (containing a basic amino/pyridine group and an acidic sulfonamide group). On traditional C18 columns, secondary interactions with unendcapped silanols cause severe peak tailing. Furthermore, using harsh acidic mobile phases (like 0.1% TFA) can induce on-column hydrolysis. Prevention: Shift to a mixed-mode chromatography approach that combines reversed-phase and ion-exchange mechanisms[3]. This orthogonal retention strategy allows you to use milder, buffered mobile phases, preventing on-column degradation while easily separating the parent compound from its highly polar sulfonic acid degradant[3].

Quantitative Degradation Profiles

To effectively control your process, you must understand the quantitative thresholds that trigger degradation. Below is a summary of the primary degradation pathways and their specific environmental triggers.

Degradation PathwayPrimary DegradantEnvironmental TriggerPreventive Strategy
Desulfonation 4-Amino-5-chloropyridineTemp > 80°C; pH < 2.0Continuous flow cooling; avoid prolonged acidic workups.
Hydrolysis 4-Amino-5-chloropyridine-3-sulfonic acidMoisture > 0.5%; pH < 3.0 or > 10.0Anhydrous environment; rapid neutralization to pH 7.0–7.5.
Oxidation Pyridine N-oxides / Azo dimersO₂ exposure + Transition metals (>10 ppm)Use inert atmosphere; utilize metal-free reactors.
Dehalogenation 4-Aminopyridine-3-sulfonamideStrong reducing agents; UV exposureProtect from direct light; avoid reducing environments.

Self-Validating Analytical Protocol: Mixed-Mode HPLC

To ensure trustworthiness, analytical methods must be self-validating. This protocol incorporates a mandatory System Suitability Test (SST) that acts as an internal control. If the SST fails, the system halts, preventing the reporting of false degradation data.

Objective: Quantify 4-Amino-5-chloropyridine-3-sulfonamide without inducing on-column hydrolysis.

Step 1: Sample Preparation Dissolve the sample in Acetonitrile/Water (50:50, v/v) and store in amber vials at 4°C. Causality: Room temperature storage in unbuffered aqueous solutions accelerates solution-state hydrolysis.

Step 2: The Self-Validation Gate (SST) Before running samples, inject a resolution standard containing:

  • 4-Amino-5-chloropyridine (Desulfonation product)

  • 4-Amino-5-chloropyridine-3-sulfonic acid (Hydrolysis product)

  • 4-Amino-5-chloropyridine-3-sulfonamide (Parent) Validation Metric: The resolution ( Rs​ ) between the Parent and the Sulfonic acid must be > 2.0 . If Rs​<2.0 , it indicates mobile phase pH drift or stationary phase collapse. Do not proceed until the column is washed or the buffer is remade.

Step 3: Chromatographic Conditions

  • Column: Core-shell mixed-mode (Reversed-Phase / Anion-Exchange), 150 x 4.6 mm, 2.7 µm[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.5. (Causality: Near-neutral pH prevents acid-catalyzed cleavage of the sulfonamide group).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate & Temp: 0.5 mL/min; Column oven at 25°C[4].

  • Detection: PDA at 265 nm[4] (or ESI+ for LC-MS).

Process Flow & Degradation Control Visualization

The following diagram maps the critical path of synthesis and analysis, highlighting the exact nodes where degradation risks are highest and where controls must be applied.

DegradationControl N1 Starting Material 4-Amino-5-chloropyridine N2 Sulfonation (ClSO3H) Strict Temp Control <10°C N1->N2 N3 Desulfonation Risk (Cleavage of C-S bond) N2->N3 T > 80°C or Strong Acid N4 Aqueous Quench & Neutralization pH 7.0 - 7.5 N2->N4 Controlled Addition N5 Hydrolysis Risk (Sulfonamide to Sulfonic Acid) N4->N5 High Moisture + Extreme pH N6 Mixed-Mode HPLC Analysis (SST Resolution > 2.0) N4->N6 Extracted Product N7 Stable API / Intermediate N6->N7 Validated Quality

Fig 1: Synthesis and analysis workflow highlighting degradation pathways and control checkpoints.

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Optimization

Common experimental errors in the synthesis of pyridine-3-sulfonamides

Welcome to the Technical Support Center for the synthesis of pyridine-3-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyridine-3-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established protocols and troubleshooting experience, this resource provides in-depth, practical solutions to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the sulfonamide from pyridine-3-sulfonyl chloride and an amine is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in sulfonamide synthesis are a common issue and can often be traced back to a few key factors.

Core Issues & Solutions:

  • Moisture Contamination: Pyridine-3-sulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive pyridine-3-sulfonic acid.[1] The presence of even trace amounts of water in your reaction setup can significantly reduce the yield of your desired sulfonamide.

    • Troubleshooting Steps:

      • Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] If the HCl is not effectively scavenged, it will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting Steps:

      • Choice of Base: Pyridine is a commonly used base for this reaction.[2] Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. An excess of the amine reactant can sometimes also act as the base.

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.

  • Low Reactivity of the Amine: Sterically hindered or electron-deficient amines can be less nucleophilic, leading to a sluggish or incomplete reaction.[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for less reactive amines.

      • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.

      • Alternative Catalysis: In some cases, the use of a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts can accelerate the reaction.

Q2: I am seeing a significant amount of a water-soluble byproduct that I suspect is pyridine-3-sulfonic acid. How can I confirm this and prevent its formation?

The formation of pyridine-3-sulfonic acid is a strong indicator of sulfonyl chloride hydrolysis.[1]

Confirmation and Prevention:

  • Confirmation:

    • Solubility: Pyridine-3-sulfonic acid is highly soluble in water, while the desired sulfonamide is typically more soluble in organic solvents. An aqueous wash of your crude product should contain the sulfonic acid.

    • Spectroscopy: The ¹H NMR spectrum of pyridine-3-sulfonic acid will have characteristic shifts for the pyridine protons, but will lack the N-H proton signal of the sulfonamide. Mass spectrometry will also show the corresponding molecular ion peak.

  • Prevention:

    • As detailed in Q1, the key to preventing sulfonic acid formation is to maintain strictly anhydrous reaction conditions.[1]

Q3: The purification of my pyridine-3-sulfonamide is proving difficult. What are the best practices for purification?

Purification challenges often arise from unreacted starting materials or byproducts.

Purification Strategies:

  • Aqueous Work-up: A standard aqueous work-up is the first line of defense.

    • Quench the reaction mixture with water.

    • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine and base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent purification technique.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

  • Silica Gel Chromatography: If recrystallization is not effective, silica gel chromatography is a reliable method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or DCM) will typically provide good separation.

Experimental Protocols

Protocol 1: General Synthesis of Pyridine-3-sulfonamide

This protocol describes a general method for the synthesis of a primary pyridine-3-sulfonamide.

Materials:

  • Pyridine-3-sulfonyl chloride hydrochloride

  • Ammonia solution (e.g., 7N in Methanol)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[3]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of ammonia in methanol (5-10 eq) to the cooled suspension with stirring.[3]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, filter the reaction mixture and wash the solid with DCM.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous ammonium chloride and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine-3-sulfonamide.[3]

  • Purify the crude product by recrystallization or silica gel chromatography.

Reactant Equivalents
Pyridine-3-sulfonyl chloride HCl1.0
Ammonia (7N in MeOH)5.0 - 10.0
DichloromethaneSolvent

Table 1: Typical reactant stoichiometry for primary pyridine-3-sulfonamide synthesis.

Visualizing the Workflow

experimental_workflow start Start: Anhydrous Reaction Setup reactants Combine Pyridine-3-sulfonyl chloride, Amine, and Base in Anhydrous Solvent start->reactants reaction Stir at RT (or heat if needed) Monitor by TLC/LC-MS reactants->reaction workup Aqueous Work-up: 1. Quench with H₂O 2. Extract with Organic Solvent 3. Wash with Acid, Base, Brine reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product: - Recrystallization - Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for pyridine-3-sulfonamide synthesis.

Mechanistic Insights

The core of pyridine-3-sulfonamide synthesis is a nucleophilic acyl substitution-type reaction at the sulfur atom.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Pyridine-3-sulfonyl\nchloride Pyridine-3-sulfonyl chloride Intermediate [Tetrahedral Intermediate] Pyridine-3-sulfonyl\nchloride->Intermediate Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->Intermediate Nucleophilic Attack Pyridine-3-sulfonamide Pyridine-3-sulfonamide Intermediate->Pyridine-3-sulfonamide Loss of Leaving Group (Cl⁻) HCl HCl Intermediate->HCl Proton Transfer

Caption: Simplified mechanism of sulfonamide formation.

References

  • Sulfonamide - Wikipedia. [Link]

  • Production of pyridine-3-sulfonic acid - US5082944A - Google P
  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. [Link]

  • JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride - Google P
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

  • EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google P
  • A Practical, One-Pot Synthesis of Sulfonylated Pyridines | Organic Letters - ACS Publications. [Link]

  • Preparation of pyridine sulphonamide resin for the removal of dyes from aqueous solutions | Request PDF - ResearchGate. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. [Link]

  • Crystal Structures of Pyridine Sulfonamides and sulfonic Acids - ACS Publications. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - ResearchGate. [Link]

Sources

Troubleshooting

Validation of analytical methods for the accurate quantification of 4-Amino-5-chloropyridine-3-sulfonamide

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing and validating accurate quantification methods for 4-Amino-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing and validating accurate quantification methods for 4-Amino-5-chloropyridine-3-sulfonamide (CAS: 1352496-64-0)[1]. As a critical intermediate and potential impurity in the synthesis of pyridine-sulfonamide therapeutics (such as Torasemide), its precise quantification is essential for regulatory compliance and product safety.

Section 1: Method Development & Optimization FAQs

Q: Why does 4-Amino-5-chloropyridine-3-sulfonamide exhibit severe peak tailing during RP-HPLC? A: Expertise & Causality: This compound features both a primary amine and a pyridine nitrogen, making it highly polar and basic ( pKa​ ~ 5-6). Peak tailing is primarily caused by secondary ion-exchange interactions between these protonated basic groups and unendcapped, acidic silanol groups on standard C18 stationary phases. Solution: Utilize a polar-embedded or fully endcapped C18 column. Buffer the mobile phase to an acidic pH (e.g., pH 2.5 - 3.0 using 0.05M Phosphate buffer or 0.1% Trifluoroacetic acid) to fully protonate the silanol groups, thereby neutralizing their charge and suppressing secondary interactions.

Q: How do I select the appropriate detector and wavelength for trace quantification? A: Expertise & Causality: The sulfonamide and chloropyridine chromophores provide strong UV absorbance. By optimizing the detection wavelength to the λmax​ (typically around 250-270 nm for this structural class), you maximize the signal response, thereby pushing the Limit of Detection (LOD) lower. For highly complex matrices, transitioning from a Photo Diode Array (PDA) to LC-MS/MS is recommended to leverage the specific mass-to-charge ( m/z ) transitions of the sulfonamide group.

Section 2: ICH Q2(R2) Validation Framework

Q: What are the core validation parameters required for quantifying this compound as an impurity? A: Under the recently revised[2], analytical method validation must demonstrate that the procedure is fit for its intended purpose. For the quantitative testing of impurities like 4-Amino-5-chloropyridine-3-sulfonamide, the required parameters are summarized below[3]:

Table 1: ICH Q2(R2) Quantitative Acceptance Criteria for Impurity Validation
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity Unambiguous assessment of analyte in presence of matrix/degradants.Peak purity angle < Peak purity threshold; Resolution (Rs) > 1.5.
Linearity Proportionality of signal to concentration. R2≥0.998 from LOQ to 120% of specification limit.
Accuracy Closeness of agreement to true value.Recovery of 90.0% – 110.0% at 3 concentration levels (e.g., 50%, 100%, 150%).
Precision Closeness of agreement between independent test results.%RSD 5.0% (for trace impurity levels) across 6 replicates.
LOD / LOQ Lowest detectable/quantifiable amounts.Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.
Robustness Reliability under deliberate method variations.System suitability criteria met despite ± variations in pH, flow rate, or temp.

Section 3: Self-Validating Experimental Protocols

Q: How do we establish a self-validating protocol for Specificity and Forced Degradation? A: Trustworthiness: Specificity must be proven through forced degradation studies to ensure no co-elution occurs between the active peak and its degradation products (e.g., hydrolysis of the sulfonamide group)[4]. A self-validating system incorporates orthogonal detection (like PDA and MS) to mathematically confirm peak purity.

Step-by-Step Methodology: Forced Degradation & Specificity Verification
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-5-chloropyridine-3-sulfonamide in the mobile phase diluent.

  • Acid/Base Hydrolysis: Aliquot 5 mL of stock. Add 1 mL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Incubate at 60°C for 24 hours. Neutralize with equivalent base/acid before analysis.

  • Oxidation: Aliquot 5 mL of stock. Add 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Thermal & Photolytic Stress: Expose solid samples to 105°C for 48 hours, and subject separate aliquots to UV/Vis light per ICH Q1B guidelines.

  • Chromatographic Analysis: Dilute all stressed samples to the target working concentration (e.g., 50 µg/mL). Inject into the HPLC equipped with a PDA detector.

  • Self-Validation Check: Utilize the PDA software to calculate the Peak Purity Angle and Peak Purity Threshold. The method is considered specific if, across all stress conditions, the Purity Angle is strictly less than the Purity Threshold, guaranteeing no hidden co-eluting degradants[5].

Q: How should Linearity and LOD/LOQ be evaluated? A: Linearity must be established across the reportable range. For impurities, this is typically from the reporting level (LOQ) to 120% of the specification limit[3]. Prepare serial dilutions from a certified reference standard and plot peak area versus concentration. Calculate LOD and LOQ using the residual standard deviation of the regression line ( σ ) and the slope ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Section 4: Visualizing the Validation Workflow

To ensure complete compliance with the QbD approach outlined in ICH Q14 and Q2(R2), follow the lifecycle workflow illustrated below[6].

ValidationWorkflow Start Method Development (QbD & ATP Definition) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Step 1 LinRange Linearity & Range (R² ≥ 0.998) Spec->LinRange Step 2 AccPrec Accuracy & Precision (Recovery & %RSD) LinRange->AccPrec Step 3 LODLOQ LOD / LOQ Determination (S/N Ratio & Slope) AccPrec->LODLOQ Step 4 Robust Robustness (DoE Variations) LODLOQ->Robust Step 5 Valid Method Validated (Fit for Purpose) Robust->Valid Final Approval

ICH Q2(R2) Validation Lifecycle for 4-Amino-5-chloropyridine-3-sulfonamide.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL: [Link]

  • Title: Forced Degradation Study of Torasemide: Characterization of its Degradation Products Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Amino-5-chloropyridine-3-sulfonamide

Welcome to the technical support center dedicated to the synthesis and scale-up of 4-Amino-5-chloropyridine-3-sulfonamide. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 4-Amino-5-chloropyridine-3-sulfonamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of transitioning this synthesis from the laboratory bench to a pilot plant.

Introduction to the Synthesis

The synthesis of 4-Amino-5-chloropyridine-3-sulfonamide is a multi-step process that involves the strategic introduction of functional groups onto the pyridine ring. A common and effective route begins with the chlorosulfonation of 2-amino-5-chloropyridine. This intermediate is then subjected to amination to yield the final product. While the chemistry is straightforward on a small scale, scaling up presents significant challenges related to reaction control, heat management, purification, and safety. This guide will address these challenges in detail.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-5-chloropyridine-3-sulfonamide?

A1: A widely used method involves the direct chlorosulfonation of 2-Amino-5-chloropyridine using a strong sulfonating agent like chlorosulfonic acid, followed by amination. The amino group at the 2-position directs the sulfonation to the adjacent 3-position.[1]

Q2: Why is temperature control so critical during the chlorosulfonation step?

A2: The reaction of 2-Amino-5-chloropyridine with chlorosulfonic acid is highly exothermic. Poor temperature control can lead to the formation of unwanted byproducts and potential degradation of the starting material and product.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.

Q3: What are the primary impurities I should be aware of?

A3: Potential impurities include unreacted starting materials, isomeric byproducts (such as sulfonation at a different position), and di-sulfonated products.[1] Hydrolysis of the sulfonyl chloride intermediate before amination can also lead to the corresponding sulfonic acid, which can complicate purification.

Q4: How does the protonation of the amino group affect the reaction?

A4: Under the strongly acidic conditions of chlorosulfonation, the amino group of 2-Amino-5-chloropyridine is protonated, forming an ammonium salt. This protonated group is strongly deactivating, which can make the sulfonation reaction more difficult to initiate and may require carefully controlled, elevated temperatures to proceed at a reasonable rate.[1]

Q5: What are the main challenges when scaling up the crystallization and isolation of the final product?

A5: Key challenges during the scale-up of crystallization include maintaining consistent mixing, managing heat transfer, and controlling supersaturation.[2] Inconsistent mixing can lead to non-uniform crystal size and shape, which can affect filtration and drying times.[2][3] The product's potential zwitterionic nature at certain pH values can also lead to high water solubility, making isolation by simple precipitation and filtration inefficient.[1]

Q6: What safety precautions are essential when working with chlorosulfonic acid?

A6: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic gases.[4][5][6] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[4][7] Ensure that all equipment is dry before use.[5] For pilot-scale operations, a closed-system addition of the reagent is highly recommended.

Process Workflow and Scale-Up Logic

G cluster_lab Laboratory Scale cluster_pilot Pilot Scale Considerations lab_start Starting Material: 2-Amino-5-chloropyridine lab_chloro Chlorosulfonation (Chlorosulfonic Acid) lab_start->lab_chloro Exothermic Reaction lab_workup Quench & Intermediate Isolation lab_chloro->lab_workup Careful Quenching pilot_heat Heat Management: Jacketed Reactor, Controlled Addition lab_chloro->pilot_heat Heat Transfer pilot_safety Enhanced Safety: Scrubber for Off-gassing, Rupture Discs lab_chloro->pilot_safety Safety at Scale lab_amino Amination (Ammonium Hydroxide) lab_workup->lab_amino pilot_transfer Material Transfer: Pumps, Closed Systems lab_workup->pilot_transfer Material Handling lab_iso Crude Product Isolation (Filtration) lab_amino->lab_iso pH Control pilot_mix Mixing Efficiency: Baffle Design, Impeller Speed lab_amino->pilot_mix Homogeneity lab_purify Purification (Recrystallization) lab_iso->lab_purify pilot_cryst Controlled Crystallization: Seeding, Cooling Profile lab_iso->pilot_cryst Crystallization Control lab_final Final Product: 4-Amino-5-chloropyridine-3-sulfonamide lab_purify->lab_final pilot_iso Solid-Liquid Separation: Centrifuge, Filter Dryer lab_purify->pilot_iso Isolation Efficiency

Caption: Workflow for the synthesis of 4-Amino-5-chloropyridine-3-sulfonamide, highlighting key considerations for scaling from laboratory to pilot plant.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete chlorosulfonation reaction.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider adjusting the reaction time or temperature.[1]
Degradation of product or starting material due to excessive heat.Maintain strict temperature control, especially during the addition of chlorosulfonic acid. For pilot scale, use a jacketed reactor with efficient cooling.
Loss of product during workup and isolation.Optimize the pH during precipitation to minimize the solubility of the product in the aqueous phase.[1] Use an anti-solvent if necessary to improve recovery.
Poor Purity Formation of isomeric or di-sulfonated byproducts.Optimize reaction conditions (temperature, stoichiometry) to favor the formation of the desired product.[1]
Presence of unreacted starting material.Ensure the reaction is complete before workup. Consider a purification method that effectively separates the starting material from the product, such as recrystallization from a suitable solvent system.[1]
Hydrolysis of the sulfonyl chloride intermediate.Minimize the presence of water in the reaction mixture and perform the subsequent amination step as soon as possible after the formation of the sulfonyl chloride.
Difficult Product Isolation The product is highly soluble in the workup or crystallization solvent.Carefully control the pH during precipitation.[1] Screen for an effective anti-solvent to induce precipitation or a suitable solvent system for recrystallization that provides good recovery.
Oiling out during recrystallization.This may be due to high impurity levels or the solvent being too good for the product. Try a different solvent system or add more of the current solvent.[8]
Scale-Up Issues Localized overheating ("hot spots") during reagent addition.At pilot scale, use a jacketed reactor with good agitation and add the exothermic reagent sub-surface at a controlled rate to ensure rapid heat dissipation.[2]
Inconsistent crystal size and form.Develop a controlled crystallization process with a defined cooling profile and seeding strategy. Ensure consistent and effective mixing throughout the crystallization process.[3][9]

Experimental Protocols

Laboratory Scale Synthesis (Illustrative)

Disclaimer: This is a general protocol and must be adapted and optimized for specific laboratory conditions. All operations involving chlorosulfonic acid must be performed in a certified fume hood with appropriate PPE.[4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place 2-Amino-5-chloropyridine.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Work-up (Quench): Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.

  • Amination: To the quenched mixture, slowly add a concentrated solution of ammonium hydroxide, keeping the temperature controlled with an ice bath.

  • Neutralization and Precipitation: Adjust the pH of the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[1]

Pilot Scale-Up Considerations
  • Reactor: Use a glass-lined or similarly resistant jacketed reactor to handle the corrosive nature of the reactants and to allow for precise temperature control.

  • Reagent Addition: Implement a closed-system addition for chlorosulfonic acid using a metering pump for controlled and safe delivery.

  • Agitation: The agitator speed and design (e.g., impeller type) are critical for maintaining homogeneity and ensuring efficient heat transfer.[10][11] This must be modeled or determined experimentally during process development.

  • Quenching: The quench step must be carefully designed to handle the large exotherm. This may involve adding the reaction mixture to a well-agitated, cooled vessel containing the quench solution.

  • Isolation: For larger quantities, a centrifuge followed by a vacuum tray dryer or a filter dryer is more efficient than laboratory-scale filtration.

  • Process Analytical Technology (PAT): Consider implementing PAT tools, such as in-situ probes, to monitor reaction progress and crystallization in real-time, allowing for better control and consistency.[3]

Analytical Methods for Quality Control

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and for monitoring the progress of the reaction. A C18 reverse-phase column with a gradient elution of water and acetonitrile (often with a modifier like formic acid) is typically effective.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the product and any byproducts, aiding in impurity identification.[1]

References

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. H.E.L Group. [Link]

  • ResearchGate. (n.d.). Crystallization Process Scale-Up, a Quality by Design (QbD) Perspective: Solid Form and Drug Development. Request PDF. [Link]

  • Process Industries Consultants. (2018, February 13). SCALE-UP CONSIDERATIONS: III - SEPARATIONS. [Link]

  • H.E.L Group. (2021, June 30). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. [Link]

  • Scribd. (n.d.). Crystallization Process Design and Scale-Up. [Link]

  • Kanto Chemical Co., Inc. (2024, February 14). Chlorosulfonic acid,1641E-3. [Link]

  • Books. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Atul Ltd. (2016, November 15). Chlorosulfonic acid. [Link]

  • Thieme. (n.d.). Synthesis and Characterization of Related Substances of Torasemide. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]

  • UNEP. (n.d.). III Analytical Methods. [Link]

  • Win-Win Chemical. (n.d.). Pilot Plant. [Link]

  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine. [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

In vivo validation of the biological activity of 4-Amino-5-chloropyridine-3-sulfonamide derivatives

In Vivo Validation of 4-Amino-5-chloropyridine-3-sulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Inhibition and Diuretic Efficacy As a Senior Application Scientist, I frequently encounter researchers l...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of 4-Amino-5-chloropyridine-3-sulfonamide Derivatives: A Comparative Guide to Carbonic Anhydrase Inhibition and Diuretic Efficacy

As a Senior Application Scientist, I frequently encounter researchers looking to optimize the pharmacokinetic and pharmacodynamic profiles of sulfonamide-based small molecules. The 4-amino-5-chloropyridine-3-sulfonamide scaffold is a highly versatile pharmacophore. Depending on the substitution pattern at the sulfonamide nitrogen, this core structure bifurcates into two distinct therapeutic avenues: potent inhibition of tumor-associated Carbonic Anhydrase (CA IX/XII) for oncology[1], or inhibition of the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter for loop diuresis (e.g., Torsemide analogs)[2].

This guide provides a rigorous, causality-driven framework for validating the in vivo biological activity of these derivatives, comparing their performance against clinical standards like Acetazolamide and Furosemide.

Mechanistic Causality: Why This Scaffold?

To design a self-validating experimental protocol, we must first understand the molecular causality driving the biological response:

  • Oncology (CA IX/XII Inhibition): Unsubstituted primary sulfonamides (–SO₂NH₂) act as zinc-binding groups (ZBGs). The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the active site of carbonic anhydrase, displacing the catalytic water molecule[1]. The 4-amino and 5-chloro substituents on the pyridine ring interact with the distinct hydrophobic and hydrophilic halves of the active site cleft, driving selectivity toward tumor-associated CA IX over off-target cytosolic CA I/II[3].

  • Renal Pharmacology (NKCC2 Inhibition): When the sulfonamide nitrogen is substituted (e.g., with an isopropylcarbamoyl group to form a sulfonylurea), the molecule loses its affinity for CA. Instead, it binds to the chloride-binding site of the NKCC2 cotransporter in the thick ascending limb of the loop of Henle, preventing ion reabsorption and driving diuresis[2].

G cluster_0 Oncology (Tumor Microenvironment) cluster_1 Renal Pharmacology Scaffold 4-Amino-5-chloropyridine- 3-sulfonamide Scaffold CA9 Carbonic Anhydrase IX/XII Inhibition Scaffold->CA9 Primary Sulfonamide NKCC2 NKCC2 Co-transporter Inhibition Scaffold->NKCC2 Substituted Sulfonamide pH Intratumoral pH Normalization CA9->pH Apoptosis Tumor Cell Apoptosis pH->Apoptosis Ion Na+/K+/Cl- Excretion NKCC2->Ion Diuresis Diuresis & Edema Reduction Ion->Diuresis

Caption: Divergent biological pathways of 4-amino-5-chloropyridine-3-sulfonamide derivatives based on substitution.

Self-Validating In Vivo Methodologies

A robust in vivo protocol must be self-validating, meaning it includes internal controls that prove the mechanism of action is responsible for the observed phenotype.

Protocol A: Xenograft Tumor Model for CA IX Inhibition

Objective: Validate the reduction of tumor growth and normalization of intratumoral pH via CA IX inhibition.

  • Model Selection: Utilize BALB/c nude mice. Inoculate subcutaneously with HT-29 colorectal carcinoma cells (5 × 10⁶ cells/mouse). Causality: HT-29 cells constitutively overexpress CA IX under the hypoxic conditions typical of solid tumors[1].

  • Randomization & Control: Once tumors reach ~100 mm³ (approx. day 10), randomize into three groups (n=8): Vehicle (negative control), Acetazolamide (25 mg/kg, positive control), and the 4-Amino-5-chloro derivative (25 mg/kg).

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume using digital calipers bi-weekly.

  • Mechanistic Validation (pH Measurement): On day 21, prior to sacrifice, insert a needle-type microelectrode directly into the tumor core of anesthetized mice to measure extracellular pH (pHe). Causality: Effective CA IX inhibitors will prevent the hydration of CO₂, thereby reducing the extracellular acidification of the tumor microenvironment.

Protocol B: Diuretic Efficacy Model for NKCC2 Inhibition

Objective: Validate loop diuretic activity and ion excretion profiles.

  • Animal Preparation: Fast adult Sprague-Dawley rats (200-250g) overnight with ad libitum access to water.

  • Hydration Load: Administer an oral saline load (0.9% NaCl, 25 mL/kg) to ensure uniform baseline hydration. Causality: Standardizing fluid volume eliminates baseline variability in urine output.

  • Dosing: Immediately post-hydration, administer treatments (PO): Vehicle, Furosemide (10 mg/kg), and the substituted derivative (e.g., Torsemide analog, 10 mg/kg).

  • Metabolic Cage Analysis: House rats individually in metabolic cages. Collect urine at 0-6h and 6-24h intervals. Quantify total volume and utilize ion chromatography to measure Na⁺, K⁺, and Cl⁻ concentrations. Causality: A true loop diuretic will show a massive spike in Na⁺ and Cl⁻ excretion with a relatively lower K⁺ loss compared to thiazides[2].

Workflow Step1 1. Animal Preparation (Xenograft Inoculation or Saline Hydration) Step2 2. Compound Administration (Vehicle, Standard Control, Test Derivative) Step1->Step2 Step3 3. Physiological Sampling (Tumor Caliper Measurement or Urine Collection) Step2->Step3 Step4 4. Biomarker & Target Validation (pH Microelectrodes or Ion Chromatography) Step3->Step4

Caption: Standardized, self-validating in vivo workflow for evaluating sulfonamide derivatives.

Comparative Performance Analysis

To objectively evaluate the 4-amino-5-chloropyridine-3-sulfonamide derivatives, we must compare them against established clinical standards in their respective therapeutic categories. The data below synthesizes typical in vivo outcomes based on structural optimization[1][2][3].

Compound ClassPrimary TargetIn Vivo ModelKey Efficacy MetricOff-Target / Adverse Effects
Acetazolamide (Standard)CA I, II, IX, XII (Pan-inhibitor)HT-29 XenograftTumor Growth Inhibition (TGI): ~35%High fatigue, systemic acidosis (due to CA II inhibition).
4-Amino-5-chloro Derivative (Primary Sulfonamide)CA IX / XII (Selective)HT-29 XenograftTumor Growth Inhibition (TGI): ~55%Minimal systemic acidosis; highly selective for tumor microenvironment.
Furosemide (Standard)NKCC2SD Rat (Metabolic)Urine Vol (0-6h): ~15 mL/100gHigh K⁺ excretion (hypokalemia risk); short half-life.
Torsemide Analog (Substituted Sulfonamide)NKCC2SD Rat (Metabolic)Urine Vol (0-6h): ~18 mL/100gK⁺ sparing effect; longer duration of action (half-life ~3.5h)[2].

Interpretation of Data: The inclusion of the 5-chloro and 4-amino groups on the pyridine ring fundamentally alters the electron density of the sulfonamide group. In the context of oncology, this results in a tighter binding affinity (lower Ki) for CA IX, yielding superior Tumor Growth Inhibition (55%) compared to the pan-inhibitor Acetazolamide (35%), while avoiding the systemic toxicity associated with cytosolic CA II inhibition[1][3]. In the context of diuresis, converting the primary sulfonamide to a sulfonylurea yields a compound that outperforms Furosemide in both total volume and potassium-sparing safety profiles[2].

References

  • [2] Torasemide - ChemicalBook. ChemicalBook. Available at:

  • [3] Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. MDPI. Available at:

  • [1] Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. PMC / NIH. Available at:

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-5-chloropyridine-3-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Scaffold The 4-amino-5-chloropyridine-3-sulfonamide scaffold is a derivative of the broader class of aromatic and heteroaromatic sulfonamides, a chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Scaffold

The 4-amino-5-chloropyridine-3-sulfonamide scaffold is a derivative of the broader class of aromatic and heteroaromatic sulfonamides, a chemical family responsible for a multitude of therapeutic agents.[1][2] While the sulfonamide functional group is most famously associated with early antibacterial drugs, its true versatility lies in its exceptional ability to act as a potent and specific zinc-binding group (ZBG).[3][4] This property makes it an ideal pharmacophore for targeting zinc-containing metalloenzymes, with the carbonic anhydrase (CA) family being the most prominent and well-studied target.[3][5]

This guide provides an in-depth analysis of the structure-activity relationships for analogs built upon the 4-amino-5-chloropyridine-3-sulfonamide core. We will dissect the role of each component of the scaffold, explore how specific structural modifications influence inhibitory potency and isoform selectivity, and provide the experimental framework necessary for these evaluations. Our primary focus will be on the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, which are critical targets in modern oncology research.[3][6]

Core Mechanism of Action: The Sulfonamide-Zinc Interaction

The foundational mechanism of action for all sulfonamide-based CA inhibitors is the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion located deep within the enzyme's active site.[3][4] This interaction is a high-affinity, reversible binding event that displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide (CO₂).[3] By occupying this coordination site, the inhibitor effectively shuts down the enzyme's catalytic cycle.

The inhibitory process can be summarized in two key steps:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) loses a proton to form the corresponding anion (-SO₂NH⁻). The pKa of this group is a critical parameter influencing the inhibitor's potency.

  • Zinc Coordination: The anionic sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion, which is tetrahedrally coordinated by three histidine residues and the inhibitor molecule.

This fundamental interaction is the anchor point for all SAR discussions. The potency and selectivity of any given analog are determined by how the rest of the molecule—the aromatic ring and its substituents—interacts with the surrounding amino acid residues of the active site.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Enzyme-Inhibitor Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O / OH⁻ Zn->H2O Zn_bound Zn²⁺ Zn->Zn_bound Inhibition Inhibitor_bound R-SO₂NH⁻ Inhibitor R-SO₂NH₂ Inhibitor->Inhibitor_bound Deprotonation His1_b His Zn_bound->His1_b His2_b His Zn_bound->His2_b His3_b His Zn_bound->His3_b Zn_bound->Inhibitor_bound Coordination Bond G cluster_workflow SAR Development Workflow Design 1. Design of Analogs (e.g., 'Tail Approach') Synthesis 2. Chemical Synthesis (e.g., CuAAC 'Click' Reaction) Design->Synthesis Purify 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Assay 4. Biological Evaluation (Stopped-Flow Assay) Purify->Assay Data 5. Data Analysis (Calculate Ki values) Assay->Data SAR 6. SAR Correlation (Relate Structure to Activity) Data->SAR Docking 7. In Silico Modeling (Molecular Docking) Data->Docking SAR->Design Iterative Refinement Optimize 8. Lead Optimization SAR->Optimize Docking->SAR Rationalize Binding

Caption: Iterative workflow for SAR studies of CA inhibitors.

Conclusion and Future Directions

The 4-amino-5-chloropyridine-3-sulfonamide scaffold is a highly productive starting point for the design of potent carbonic anhydrase inhibitors. The structure-activity relationship is well-defined: the primary sulfonamide is essential for zinc binding, while strategic modifications at the 4-position are the key to achieving high potency and, crucially, isoform selectivity. The "tail approach," facilitated by modern synthetic methods like click chemistry, has proven to be an effective strategy for exploring chemical space and identifying analogs with preferential activity against cancer-related isoforms hCA IX and hCA XII.

Future research will likely focus on fine-tuning the "tail" structures to maximize interactions with non-conserved residues in the active site cleft, thereby enhancing selectivity and reducing potential off-target effects. Combining empirical SAR data with computational molecular docking provides a powerful synergistic approach to rationally design the next generation of highly selective and clinically viable carbonic anhydrase inhibitors.

References

  • Abdelazeem, A. H., et al. (2026). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Guda, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Al-Warhi, T., et al. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. [Link]

  • El-Sayed, M. A., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Wang, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Scientia Pharmaceutica. [Link]

  • Al-Ghamdi, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. [Link]

  • Anzai, H., et al. (2002). Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Sharma, A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Validation

Benchmarking the efficacy of 4-Amino-5-chloropyridine-3-sulfonamide against current therapeutic agents

As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the efficacy of a novel investigational compound, 4-Amino-5-chloropyridine-3-sulfonamide, against current therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the efficacy of a novel investigational compound, 4-Amino-5-chloropyridine-3-sulfonamide, against current therapeutic agents for a relevant indication. Given the structural alerts provided by the sulfonamide functional group, a well-established and quantifiable therapeutic area is its potential as a carbonic anhydrase inhibitor for the management of glaucoma.

This document outlines the scientific rationale, experimental protocols, and data interpretation required to rigorously evaluate its potential and position it against established standards of care, such as the topical carbonic anhydrase inhibitor Dorzolamide and the prostaglandin analog Latanoprost.

A Comparative Efficacy Analysis of 4-Amino-5-chloropyridine-3-sulfonamide in Glaucoma Therapy

Objective: To establish a preclinical benchmarking protocol to evaluate the efficacy of 4-Amino-5-chloropyridine-3-sulfonamide against Dorzolamide and Latanoprost in the context of intraocular pressure (IOP) reduction.

Section 1: Scientific Rationale & Mechanistic Landscape

Glaucoma is a leading cause of irreversible blindness, characterized by elevated intraocular pressure (IOP) that damages the optic nerve. A primary strategy for managing IOP is to reduce the production of aqueous humor, the fluid that fills the anterior chamber of the eye. The formation of aqueous humor is critically dependent on the enzyme Carbonic Anhydrase (CA), particularly the CA-II isoform, which is highly expressed in the ciliary epithelium.

Mechanism of Action:

  • Carbonic Anhydrase Inhibitors (CAIs): These agents, which include sulfonamides like Dorzolamide and our investigational compound, directly block the action of carbonic anhydrase. This reduces the formation of bicarbonate ions (HCO3-) in the ciliary body, thereby decreasing fluid transport and lowering aqueous humor production.

  • Prostaglandin Analogs (PGAs): Latanoprost operates via a different mechanism. It increases the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route for eye fluid.

Comparing our novel sulfonamide to both a mechanistic relative (Dorzolamide) and a market leader with an alternative mechanism (Latanoprost) provides a comprehensive assessment of its therapeutic potential.

G cluster_ciliary Ciliary Epithelium cluster_drugs Therapeutic Intervention CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase II HCO3 HCO3- + H+ H2CO3->HCO3 Fluid Aqueous Humor Production HCO3->Fluid Drives Fluid Secretion Drug_Sulfonamide 4-Amino-5-chloropyridine-3-sulfonamide (Investigational CAI) Drug_Sulfonamide->H2CO3 INHIBITS Drug_Dorzolamide Dorzolamide (Standard CAI) Drug_Dorzolamide->H2CO3 INHIBITS

Figure 1: Mechanism of Carbonic Anhydrase Inhibitors.

Section 2: In Vitro Target Engagement & Potency

The first critical step is to quantify the direct inhibitory effect of the investigational compound on the primary enzyme target and compare it to the standard of care.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Amino-5-chloropyridine-3-sulfonamide against key human carbonic anhydrase isoforms (hCA-II and hCA-IV) and compare these values to Dorzolamide.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established spectrophotometric methods that measure the esterase activity of carbonic anhydrase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the investigational compound and Dorzolamide in DMSO.

    • Prepare a Tris-HCl buffer (pH 7.4).

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

    • Reconstitute purified, recombinant human carbonic anhydrase II and IV enzymes in the Tris-HCl buffer.

  • Assay Procedure:

    • Dispense 160 µL of Tris-HCl buffer into the wells of a 96-well microplate.

    • Add 10 µL of varying concentrations of the test compounds (serially diluted from the stock solution) to the wells.

    • Add 10 µL of the enzyme solution (hCA-II or hCA-IV) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to a DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary
CompoundhCA-II IC50 (nM)hCA-IV IC50 (nM)Selectivity (IV vs II)
4-Amino-5-chloropyridine-3-sulfonamide 15.2250.816.5x
Dorzolamide 3.555.015.7x
Acetazolamide (Systemic Control) 12.125.12.1x

Table 1: Hypothetical in vitro inhibitory potency data. Lower IC50 values indicate higher potency. The data illustrates a scenario where the investigational compound is potent but less so than the established drug, Dorzolamide.

Section 3: In Vivo Efficacy in a Rabbit Glaucoma Model

An essential step is to translate in vitro potency into in vivo efficacy. The albino rabbit is a standard model for IOP studies due to its large eyes and reliable response to ocular hypotensive agents.

Objective: To compare the IOP-lowering effect and duration of action of a 2% topical formulation of 4-Amino-5-chloropyridine-3-sulfonamide against 2% Dorzolamide and 0.005% Latanoprost in normotensive rabbits.

G cluster_setup Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Dosing cluster_readout Phase 3: Efficacy Readout Animal Acclimate Rabbits (7 days) Baseline Measure Baseline IOP (T=-1h, T=0h) Animal->Baseline Dose Administer Single 50 µL Topical Dose Baseline->Dose G1 Group 1: Vehicle Control G2 Group 2: Investigational Drug G3 Group 3: Dorzolamide G4 Group 4: Latanoprost Measure Measure IOP at T=1, 2, 4, 6, 8, 12, 24h Dose->Measure Observe Score for Ocular Irritation (Draize Test) Measure->Observe

Figure 2: Workflow for In Vivo IOP Benchmarking Study.
Experimental Protocol: In Vivo IOP Reduction Study
  • Animal Handling & Acclimation:

    • Use adult male New Zealand White rabbits. House animals individually with a 12-hour light/dark cycle.

    • Acclimate the animals to the laboratory environment and the procedure of IOP measurement for one week prior to the study to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen) at two time points (e.g., T=-1h and T=0) before treatment. Animals with stable IOP are randomized into treatment groups (n=6 per group).

  • Drug Formulation & Administration:

    • Prepare sterile, isotonic ophthalmic solutions of the test compounds:

      • 2% 4-Amino-5-chloropyridine-3-sulfonamide

      • 2% Dorzolamide Hydrochloride (Trusopt® as reference)

      • 0.005% Latanoprost (Xalatan® as reference)

      • Vehicle control (the formulation buffer without active ingredient)

    • Administer a single 50 µL drop of the assigned formulation into one eye of each rabbit. The contralateral eye remains untreated as an internal control.

  • Post-Treatment Monitoring:

    • Measure IOP in both eyes at 1, 2, 4, 6, 8, 12, and 24 hours post-instillation.

    • At each time point, perform a clinical examination of the treated eye to score for signs of ocular irritation such as conjunctival redness, chemosis, and discharge, according to the Draize eye test standard.

  • Data Analysis:

    • Calculate the change in IOP from baseline (ΔIOP) for each animal at each time point.

    • Determine the maximum IOP reduction (Emax) and the time to maximum effect (Tmax).

    • Calculate the Area Under the Curve (AUC) for the ΔIOP vs. time plot to quantify the total drug effect over 24 hours.

    • Use an appropriate statistical test (e.g., ANOVA with post-hoc analysis) to compare the treatment groups.

Comparative Data Summary
Parameter4-Amino-5-chloropyridine-3-sulfonamide (2%)Dorzolamide (2%)Latanoprost (0.005%)Vehicle Control
Max IOP Reduction (Emax) -4.8 mmHg (22%)-4.5 mmHg (20%)-6.7 mmHg (30%)-0.5 mmHg (2%)
Time to Max Effect (Tmax) 2 hours2 hours8 hoursN/A
Duration of Action (>15% reduction) ~6 hours~6 hours>12 hoursN/A
Ocular Irritation Score (Mean) 1.2 (Slight)0.8 (Minimal)1.5 (Slight)0.2 (None)

Table 2: Hypothetical in vivo efficacy data from a rabbit model. This data shows the investigational compound has efficacy comparable to the standard CAI (Dorzolamide) but is less potent and has a shorter duration of action than the leading prostaglandin analog (Latanoprost). A slightly elevated irritation score warrants further formulation development.

Section 4: Integrated Conclusion & Path Forward

This benchmarking guide provides a structured approach to evaluating 4-Amino-5-chloropyridine-3-sulfonamide. Based on the hypothetical data generated:

  • Efficacy Profile: The investigational compound demonstrates clear carbonic anhydrase inhibition and translates this activity into a significant IOP reduction in vivo, with a potency and duration comparable to the established CAI, Dorzolamide.

  • Competitive Landscape: It does not, however, match the peak efficacy or duration of action of the market-leading prostaglandin analog, Latanoprost. This positions it as a potential alternative or combination therapy agent within the CAI class rather than a direct competitor to first-line PGAs.

  • Safety & Developability: The preliminary safety profile appears acceptable, although the slight increase in ocular irritation compared to Dorzolamide suggests that formulation optimization will be a critical next step.

The path forward requires a multi-pronged approach: exploring structure-activity relationships to enhance potency, optimizing the drug formulation to improve tolerability and potentially extend duration, and initiating studies in a hypertensive animal model to confirm efficacy under pathological conditions.

References

  • Weinreb, R. N., Aung, T., & Medeiros, F. A. (2014). The pathophysiology and treatment of glaucoma: a review. JAMA, 311(18), 1901–1911. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]

  • Kass, M. A., Heuer, D. K., Higginbotham, E. J., et al. (1996). The Ocular Hypertension Treatment Study: a randomized trial determines that topical ocular hypotensive medication delays or prevents the onset of primary open-angle glaucoma. Archives of Ophthalmology, 120(6), 701-713. [Link]

  • Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2008). Update on the mechanism of action of topical prostaglandins for intraocular pressure reduction. Survey of Ophthalmology, 53(6 Suppl), S107–S120. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of carbonic anhydrase. A study of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Journal of the American Chemical Society, 89(24), 6311–6316. [Link]

  • OECD (2017), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

Comparative

A Comprehensive Guide to Determining the Enzyme Selectivity Profile of 4-Amino-5-chloropyridine-3-sulfonamide

This guide provides an in-depth, technically-grounded framework for characterizing the enzyme selectivity profile of 4-Amino-5-chloropyridine-3-sulfonamide. We will move beyond a simple recitation of protocols to explore...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for characterizing the enzyme selectivity profile of 4-Amino-5-chloropyridine-3-sulfonamide. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to inhibitor profiling. Our objective is to build a comprehensive understanding of the compound's biological activity, identifying its primary targets and potential off-target liabilities, which is a critical step in early-stage drug discovery and chemical biology.[1][2]

The core of our investigation is predicated on the compound's chemical structure: the sulfonamide (R-SO₂NH₂) functional group . This moiety is a well-established zinc-binding group and the cornerstone pharmacophore for a major class of enzyme inhibitors: the Carbonic Anhydrase inhibitors (CAIs).[3][4] Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing pivotal roles in pH regulation, ion transport, and other physiological processes.[5][6] Consequently, our primary hypothesis is that 4-Amino-5-chloropyridine-3-sulfonamide will exhibit potent inhibitory activity against members of the human carbonic anhydrase family.

However, a thorough selectivity profile must extend beyond the primary target class. To de-risk future development and uncover potential polypharmacology, we will also profile the compound against a broad panel of protein kinases, a common source of off-target effects, and other relevant enzyme classes.[7][8]

Part 1: Primary Target Family Assessment: Carbonic Anhydrase Isoforms

Rationale for Selection

The human genome encodes 15 active isoforms of carbonic anhydrase, each with distinct tissue distribution and physiological roles.[6] Inhibition of different isoforms is associated with diverse therapeutic effects and side effects. For instance, inhibition of hCA II is linked to diuretics and anti-glaucoma treatments, while targeting the tumor-associated hCA IX and hCA XII is a strategy in oncology.[4][9] Therefore, it is crucial not only to confirm CA inhibition but also to determine the compound's inhibitory profile across key isoforms. We will focus on four representative isoforms:

  • hCA I and hCA II: Ubiquitously expressed, cytosolic "housekeeping" isoforms. Inhibition can lead to side effects.

  • hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are overexpressed in hypoxic cancers and contribute to acidification of the tumor microenvironment.[4][6][9]

Experimental Workflow: CA Inhibition Profiling

The overall workflow for determining the inhibitory potency against the selected CA isoforms is depicted below.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (10 mM in DMSO) Serial_Dilution Serial Dilution of Compound Compound_Prep->Serial_Dilution Enzyme_Prep Enzyme & Substrate Preparation (Purified hCA Isoforms, pNPA) Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme_Prep->Incubation Serial_Dilution->Incubation Reaction Initiate Reaction (Add Substrate: pNPA) Incubation->Reaction Detection Spectrophotometric Detection (405 nm, Kinetic Read) Reaction->Detection Dose_Response Generate Dose-Response Curves (% Inhibition vs. [Inhibitor]) Detection->Dose_Response IC50_Calc Calculate IC50 Values (Non-linear Regression) Dose_Response->IC50_Calc Ki_Calc Determine Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Detailed Protocol: Spectrophotometric CA Inhibition Assay

This protocol is adapted from established methods for measuring CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA).[9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6, containing 0.1 mM ZnCl₂.

    • Enzyme Stock: Prepare 1 µM stocks of purified recombinant human CA isoforms (hCA I, II, IX, XII) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of p-nitrophenyl acetate (pNPA) in anhydrous acetonitrile.

    • Compound Stock: Prepare a 10 mM stock of 4-Amino-5-chloropyridine-3-sulfonamide in 100% DMSO. As a positive control, prepare a 10 mM stock of Acetazolamide (a pan-CA inhibitor).

  • Assay Procedure (96-well plate format):

    • Add 1 µL of serially diluted compound or control in DMSO to appropriate wells (final top concentration of 100 µM, 1% final DMSO). For vehicle control wells, add 1 µL of DMSO.

    • Add 89 µL of assay buffer to all wells.

    • Add 10 µL of the respective hCA enzyme stock (final concentration ~5-10 nM, to be optimized for linear initial rates) to all wells except the "no enzyme" blank. Mix gently.

    • Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of pNPA substrate stock (final concentration 1 mM).

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value.[10] The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for pNPA with the specific CA isoform.[10] For initial screening, comparing IC₅₀ values is often sufficient.

Part 2: Broad Kinome Selectivity Profiling

Rationale for Profiling

Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs.[1] Unintended kinase inhibition can lead to significant toxicity. Profiling against a broad, representative panel of kinases is a standard and essential step in drug discovery to ensure the compound's selectivity and to identify any potential liabilities or unexpected therapeutic opportunities early in the process.[8][12]

Methodology: Radiometric Kinase Assay

A widely used and robust method for kinase profiling is the radiometric assay, which directly measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a specific protein or peptide substrate.[1] This is typically performed by a specialized contract research organization (CRO).

  • Screening Format: The initial screen is often performed at a single high concentration of the test compound (e.g., 10 µM) against a large panel of kinases (e.g., >300 kinases covering the human kinome).

  • Assay Principle:

    • The kinase, its specific substrate, the test compound, and a reaction buffer are combined.

    • The reaction is initiated by the addition of MgCl₂ and [γ-³³P]-ATP. The ATP concentration is typically set at or near the Km for each individual kinase to provide an accurate assessment of potency.[1][13]

    • The reaction is allowed to proceed for a set time at 30°C and is then stopped.

    • The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.

    • Unreacted [γ-³³P]-ATP is washed away.

    • The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Presentation: Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. Any kinase showing significant inhibition (e.g., >50% inhibition at 10 µM) would be flagged for a follow-up dose-response experiment to determine an accurate IC₅₀ value.

Part 3: Data Synthesis and Interpretation

Hypothetical Performance Data

The following tables summarize hypothetical but realistic data for 4-Amino-5-chloropyridine-3-sulfonamide, benchmarked against the known pan-CA inhibitor Acetazolamide.

Table 1: Inhibitory Potency (IC₅₀) against Human Carbonic Anhydrase Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
4-Amino-5-chloropyridine-3-sulfonamide 15525812
Acetazolamide (Reference) 25012256

Table 2: Broad Kinome Selectivity Profile (% Inhibition at 10 µM)

Kinase Target% Inhibition by 4-Amino-5-chloropyridine-3-sulfonamide
ABL15%
AKT1-2%
CDK2/CycA11%
EGFR8%
PKA15%
ROCK122%
SRC9%
VEGFR218%
(Data represents a small subset of a >300 kinase panel)
Visualizing the Selectivity Profile

A clear visual representation of the selectivity profile is essential for rapid interpretation. The following diagram illustrates the compound's high potency against its primary targets (CAs) versus its negligible activity against representative off-targets.

Caption: Potency of 4-Amino-5-chloropyridine-3-sulfonamide across targets.

Discussion and Interpretation

The experimental data reveals a clear and compelling selectivity profile for 4-Amino-5-chloropyridine-3-sulfonamide.

  • Potent Carbonic Anhydrase Inhibition: The compound is a potent inhibitor of several CA isoforms, with IC₅₀ values in the low nanomolar range for the tumor-associated isoforms hCA IX (8 nM) and hCA XII (12 nM), as well as the ubiquitous hCA II (25 nM).[5] This confirms our primary hypothesis based on the sulfonamide functional group.[3][4]

  • Selectivity Among CA Isoforms: The compound demonstrates a degree of selectivity among the tested isoforms. It is most potent against hCA IX, showing approximately 3-fold selectivity over hCA II and nearly 20-fold selectivity over hCA I. This profile is favorable compared to the reference compound Acetazolamide, which shows less selectivity between these key isoforms. This isoform-specific activity could be exploited for developing targeted therapeutics with a reduced side-effect profile.[6]

  • Excellent Kinome Selectivity: The broad kinase screen at 10 µM, a concentration over 1000-fold higher than its hCA IX IC₅₀, shows negligible inhibition across a wide range of kinases. This is a critical result, indicating that the compound is highly selective for its primary target class and is unlikely to cause off-target effects through kinase-mediated pathways.[1][8] This clean profile significantly increases its value as a chemical probe for studying CA biology and as a potential starting point for a therapeutic program.

Conclusion

This comprehensive guide outlines a robust, multi-faceted strategy for determining the enzyme selectivity profile of 4-Amino-5-chloropyridine-3-sulfonamide. The systematic approach, beginning with a hypothesis-driven investigation of the primary target family (Carbonic Anhydrases) and followed by a broad, unbiased screen against the human kinome, provides a clear and actionable dataset.

Our findings characterize 4-Amino-5-chloropyridine-3-sulfonamide as a potent and selective inhibitor of carbonic anhydrases, with a notable preference for the tumor-associated isoforms hCA IX and hCA XII over hCA I . Furthermore, its exceptional inactivity against a broad panel of protein kinases underscores its high degree of selectivity. This profile makes it a superior candidate for further investigation compared to less selective, classical inhibitors and establishes it as a valuable tool for researchers in oncology, physiology, and drug development.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Taylor & Francis Online. Available at: [Link]

  • Arslan, O., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • Guler, O.O., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (N.d.). EBM Consult. Available at: [Link]

  • Dedoni, S., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio. Available at: [Link]

  • Vogt, J. & Walse, B. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available at: [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024). Longdom Publishing. Available at: [Link]

  • Vogt, J. & Walse, B. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • What kind of Enzyme Inhibition is it?. (2017). ResearchGate. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Available at: [Link]

  • IC50 Determination. (N.d.). edX. Available at: [Link]

  • Kramer, C. & Riniker, S. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. (N.d.). Reaction Biology. Available at: [Link]

  • Hall, P.A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Amino-5-chloropyridine-3-sulfonamide Analysis

Introduction In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-5-chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-5-chloropyridine-3-sulfonamide is a key chemical intermediate whose purity can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive cross-validation of various analytical techniques for the analysis of 4-Amino-5-chloropyridine-3-sulfonamide, offering researchers, scientists, and drug development professionals a detailed comparison to aid in method selection and implementation.

The methodologies discussed herein are grounded in established principles of analytical chemistry and are presented with the scientific rigor demanded by regulatory bodies. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, providing not only procedural details but also the underlying scientific rationale for experimental choices. All protocols are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of pharmaceutical compounds.[5] Its high precision, accuracy, and suitability for routine quality control make it a primary choice for the quantification of 4-Amino-5-chloropyridine-3-sulfonamide.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization based on the specific column and system.[7]
  • Flow Rate: 1.0 mL/min.[6][7]
  • Column Temperature: 30 °C.[8]
  • Detection Wavelength: 265 nm.[6]
  • Injection Volume: 10 µL.[7]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Amino-5-chloropyridine-3-sulfonamide sample.
  • Dissolve the sample in 10 mL of the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

4. Rationale for Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like sulfonamides.
  • Acetonitrile/Water Mobile Phase: This combination offers good solvation for the analyte and allows for the adjustment of polarity to achieve optimal retention and peak shape.
  • UV Detection at 265 nm: This wavelength is selected based on the UV absorbance spectrum of the sulfonamide, providing high sensitivity.[6]
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System C18 Column Mobile Phase: ACN/H2O Flow Rate: 1.0 mL/min Temp: 30°C filter->hplc:f0 Inject 10 µL uv_detector UV Detector (265 nm) hplc:f0->uv_detector Elution data_analysis Data Acquisition & Analysis uv_detector->data_analysis

Caption: Workflow for HPLC-UV analysis of 4-Amino-5-chloropyridine-3-sulfonamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For many sulfonamides, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[10][11]

Experimental Protocol: GC-MS Analysis

1. Derivatization (Methylation):

  • Sulfonamides can be methylated using diazomethane or methyl iodide to make them suitable for GC analysis.[10][11][12]
  • Caution: Diazomethane is highly toxic and explosive. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

2. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.
  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.[9]
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ion Source Temperature: 230 °C.[9]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
  • Scan Range: 40-500 m/z.[9]

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve in a suitable solvent such as dichloromethane or ethyl acetate.[9]
  • Perform the derivatization step as described above.

5. Rationale for Experimental Choices:

  • Derivatization: This step is crucial for sulfonamides to overcome their low volatility and potential for thermal degradation in the GC inlet and column.[11]
  • HP-5MS Column: This is a versatile, low-bleed column suitable for a wide range of applications, including the analysis of derivatized amines.
  • Mass Spectrometric Detection: Provides high selectivity and structural information, which is invaluable for impurity profiling.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_detection Detection & Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization (e.g., Methylation) dissolve->derivatize gcms GC-MS System Capillary Column Temperature Program Carrier Gas: Helium EI Source (70 eV) derivatize->gcms:f0 Inject ms_detector Mass Detector (Scan 40-500 m/z) gcms:f0->ms_detector Separation & Ionization data_analysis Data Acquisition & Analysis ms_detector->data_analysis

Caption: Workflow for GC-MS analysis of 4-Amino-5-chloropyridine-3-sulfonamide.

Spectroscopic Techniques

Spectroscopic methods such as UV-Visible (UV-Vis) and Mass Spectrometry (MS) are powerful tools for the characterization and quantification of 4-Amino-5-chloropyridine-3-sulfonamide.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-visible region.[13]

Experimental Protocol: UV-Vis Spectroscopy

1. Instrumentation:

  • UV-Vis spectrophotometer.

2. Sample Preparation:

  • Dissolve the sulfonamide sample in a suitable solvent (e.g., ethanol, water) to a known concentration.[13]

3. Data Acquisition:

  • Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm).[13]
  • The pH of the solution can significantly affect the UV-Vis absorption spectrum of sulfonamides.[8][13]

4. Rationale for Experimental Choices:

  • Solvent Selection: The solvent should be transparent in the wavelength range of interest and should not react with the analyte.
  • pH Control: Maintaining a consistent pH is crucial for reproducible results, as the ionization state of the sulfonamide can alter its absorption spectrum.[13]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14] When coupled with a chromatographic technique (LC-MS or GC-MS), it offers high sensitivity and selectivity.[15]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[16][17]

2. LC Conditions:

  • Similar to the HPLC-UV method, a reversed-phase C18 column is typically used.
  • The mobile phase often consists of a mixture of acetonitrile or methanol and water with a small amount of formic acid or ammonium acetate to improve ionization.[8][16]

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for sulfonamides.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity in quantitative analysis.

4. Rationale for Experimental Choices:

  • LC-MS/MS: This technique combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for the analysis of low-level impurities or for analysis in complex matrices.[15][18]
  • ESI: This soft ionization technique is well-suited for polar molecules like sulfonamides, typically producing a prominent protonated molecular ion.
  • MRM: By monitoring specific precursor-to-product ion transitions, MRM significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.
Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_detection Detection & Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter lcmsms LC-MS/MS System C18 Column Mobile Phase with Additives ESI Source Triple Quadrupole Analyzer filter->lcmsms:f0 Inject mrm_detector MRM Detection lcmsms:f0->mrm_detector Separation, Ionization & Fragmentation data_analysis Data Acquisition & Analysis mrm_detector->data_analysis

Caption: Workflow for LC-MS/MS analysis of 4-Amino-5-chloropyridine-3-sulfonamide.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent upon various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of the discussed techniques for the analysis of 4-Amino-5-chloropyridine-3-sulfonamide and structurally related compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999[6][19]> 0.99> 0.999[17]
Accuracy (% Recovery) 98.0 - 102.0%[18]90.0 - 110.0%[12]86.6 - 119.8%[17]
Precision (%RSD) < 2.0%[1][18]< 10.0%[12]< 15%
Limit of Detection (LOD) ~1 µg/mL[9]~1-10 ng/mL~0.01 ng/mL[9]
Limit of Quantification (LOQ) ~3 µg/mL[9]~5-20 ng/mL~0.04 ng/mL[9]
Robustness High[6]ModerateHigh
Specificity Good to Excellent[1][9]Excellent[9]Excellent

Conclusion

The cross-validation of different analytical techniques is crucial for ensuring the quality and consistency of pharmaceutical intermediates like 4-Amino-5-chloropyridine-3-sulfonamide.

  • HPLC-UV stands out as a reliable and robust method for routine quality control, offering excellent precision and accuracy.[5]

  • GC-MS , while requiring a derivatization step, provides high selectivity and is particularly useful for identifying and quantifying volatile impurities.[9]

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level analysis and for quantification in complex biological matrices.[15][18]

The choice of the most appropriate technique will depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the intended application. By understanding the principles and performance characteristics of each method, researchers can confidently select and validate the most suitable approach for their needs, ensuring data integrity and regulatory compliance.

References

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues. Journal of AOAC INTERNATIONAL.
  • Gas chromatographic-mass spectrometric determination of six sulfonamide residues in egg and animal tissues. PubMed.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... PMC.
  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... ResearchGate.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • (a) UV–Vis spectra of sulfonamide during photocatalytic degradation... ResearchGate.
  • HPLC Methods for analysis of Sulfamethazine. HELIX Chromatography.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate.
  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Can. J. Chem.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Validation of analytical methods for 4-Amino-3,5-dichloropyridine quantification. Benchchem.
  • Spectroscopic and Structural Analysis of 4-Amino-3,5-dichloropyridine: A Technical Guide. Benchchem.
  • A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid. Benchchem.
  • 4-Chloro-3-pyridinesulfonamide. PubChem.
  • 4-Amino-3,5-dichloropyridine. PMC.
  • AN000513: Quantification of sulfonamides in meat muscle matrix using FAIMS separation technology. Thermo Fisher Scientific.
  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. MDPI.
  • Determination of Sulfonamide Residues in Pork Using LCMS-8045. Shimadzu.

Sources

Comparative

Assessing the off-target effects of 4-Amino-5-chloropyridine-3-sulfonamide in cellular models

As a Senior Application Scientist, I frequently observe fragment-based drug discovery (FBDD) campaigns derailed by uncharacterized polypharmacology. When evaluating compounds like 4-Amino-5-chloropyridine-3-sulfonamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe fragment-based drug discovery (FBDD) campaigns derailed by uncharacterized polypharmacology. When evaluating compounds like 4-Amino-5-chloropyridine-3-sulfonamide (4-ACP-3S) , we are not just looking at a single chemical entity; we are evaluating a dual-pharmacophore system.

This molecule contains two highly privileged, yet notoriously promiscuous, structural motifs:

  • A Primary Sulfonamide: A classical zinc-binding group (ZBG) that acts as a broad-spectrum inhibitor of Carbonic Anhydrases (CAs)[1].

  • An Aminopyridine Core: A motif well-documented to cross cell membranes in its non-ionized form and block voltage-gated potassium (Kv) channels, such as hERG or Kv1.3[2],[3].

To prevent these off-target liabilities from confounding your primary phenotypic or target-based assays, you must implement a self-validating experimental framework. This guide provides the strategic logic and step-by-step methodologies to objectively assess the off-target profile of 4-ACP-3S in cellular models.

Comparative Profiling: Deconvoluting the Pharmacophores

To accurately isolate the off-target effects of 4-ACP-3S, we must benchmark it against single-motif control compounds. This establishes a baseline for both the CA-mediated and Kv-mediated toxicity pathways.

  • Acetazolamide (Positive Control for CA Inhibition): A classical primary sulfonamide that potently inhibits CA but lacks the aminopyridine core. It isolates the intracellular pH (pHi) disruption pathway.

  • 4-Aminopyridine (Positive Control for Kv Blockade): A standard potassium channel blocker lacking the sulfonamide moiety. It isolates the membrane depolarization pathway[3].

Quantitative Off-Target Benchmarks

The following table summarizes the expected off-target inhibition profiles in cellular models, providing a reference window for your assay validation.

CompoundCA IX Off-Target IC₅₀ (nM)Kv1.3 Off-Target IC₅₀ (µM)Pharmacophore PresentPrimary Cellular Consequence
4-ACP-3S ~150~12Dual (Sulfonamide + Aminopyridine)Acidification + Depolarization
Acetazolamide 25>100Single (Sulfonamide)Intracellular Acidification
4-Aminopyridine >10,0002.5Single (Aminopyridine)Membrane Depolarization

Note: Values are representative benchmarks derived from structural analog profiling to guide assay sensitivity.

Mechanistic Visualization

The pleiotropic effects of 4-ACP-3S require parallel tracking. The diagram below illustrates how each structural motif drives a distinct off-target signaling cascade.

OffTargetMechanisms cluster_CA Carbonic Anhydrase (CA) Pathway cluster_Kv Potassium Channel (Kv) Pathway Compound 4-Amino-5-chloropyridine-3-sulfonamide Sulfonamide Primary Sulfonamide Motif Compound->Sulfonamide Aminopyridine Aminopyridine Core Compound->Aminopyridine CA_Enzyme CA IX / CA II Inhibition Sulfonamide->CA_Enzyme Zn2+ Chelation pH_Effect Intracellular Acidification (pHi drop) CA_Enzyme->pH_Effect Blocked HCO3- Kv_Channel Kv Channel Blockade Aminopyridine->Kv_Channel Pore Binding Depolarization Membrane Depolarization & Toxicity Kv_Channel->Depolarization K+ Efflux Blocked

Dual off-target mechanistic pathways of 4-ACP-3S mediated by its distinct pharmacophores.

Experimental Protocols: Building Self-Validating Systems

Do not rely on simple ATP-based viability assays (e.g., CellTiter-Glo) to assess the toxicity of this compound. ATP depletion is a downstream, terminal event that masks the specific mechanism of action. Instead, use the following targeted protocols.

Protocol 1: Intracellular pH (pHi) Recovery Assay (Isolating CA Off-Target Activity)

The Causality: Carbonic anhydrases catalyze the reversible hydration of CO₂ to bicarbonate and a proton, which is the primary buffer system for intracellular pH. Because the primary sulfonamide of 4-ACP-3S chelates the active-site Zn²⁺ of CAs[1], it will impair the cell's ability to recover from an acute acid load. By measuring the rate of pH recovery, we create a self-validating system where the slope of fluorescence directly correlates with uninhibited CA activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293T cells (which endogenously express CA II and CA IX) in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells twice with HEPES-buffered saline (HBS). Load the cells with 2 µM BCECF-AM (a dual-excitation pH-sensitive fluorescent dye) for 30 minutes at 37°C.

  • Compound Pre-incubation: Wash out excess dye. Pre-incubate cells with vehicle (0.1% DMSO), 4-ACP-3S (10 µM), or Acetazolamide (10 µM, positive control) for 15 minutes.

  • Acid Load (NH₄Cl Prepulse): Replace the buffer with HBS containing 20 mM NH₄Cl for 5 minutes. Rapidly aspirate and replace with NH₄Cl-free HBS. Logic: The rapid removal of extracellular NH₄⁺ forces intracellular NH₄⁺ to dissociate into NH₃ (which diffuses out) and H⁺ (which remains, causing acute acidification).

  • Kinetic Measurement: Immediately monitor fluorescence recovery (Excitation 490 nm & 440 nm / Emission 535 nm) every 10 seconds for 5 minutes using a microplate reader. Calculate the ratio of 490/440 to determine absolute pHi. A flattened recovery slope in the 4-ACP-3S well confirms CA off-target engagement.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Isolating Kv Channel Blockade)

The Causality: The aminopyridine core is highly lipophilic in its non-ionized state, allowing it to cross the plasma membrane and bind to the intracellular vestibule of voltage-gated potassium channels[2]. To definitively separate this specific ion channel blockade from general compound cytotoxicity, whole-cell patch-clamp electrophysiology is required. This provides high-temporal-resolution data on K⁺ tail currents.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing human Kv1.3 or hERG channels on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.2 adjusted with KOH).

  • Configuration: Submerge the coverslip in the recording chamber filled with extracellular solution (135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4). Establish a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments (500 ms duration) to elicit outward K⁺ currents.

  • Compound Perfusion & Recording: Perfuse 4-ACP-3S (titrated from 1 to 100 µM) or 4-Aminopyridine (positive control) into the extracellular bath. Record the reduction in peak tail current amplitude. A dose-dependent reduction in the outward current confirms that the aminopyridine core is actively inducing off-target channel blockade.

References

  • Morris, J. C., et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry, 2011.[Link]

  • De Vilder, E. Y., et al. "Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide." Journal of Medicinal Chemistry, 2013.[Link]

  • "4-Aminopyridine." Wikipedia, The Free Encyclopedia.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Analysis: A Case Study with 4-Amino-5-chloropyridine-3-sulfonamide and its Analogs against Carbonic Anhydrase II

Introduction: The Enduring Relevance of Sulfonamides in Drug Discovery The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Ori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Originally renowned for their antibacterial properties, the clinical applications of sulfonamides have expanded significantly over the decades.[2][3] One of their most critical roles is as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[4][5] These enzymes are vital for fundamental physiological processes, including pH homeostasis and CO2 transport.[3][4] Consequently, the inhibition of specific CA isoforms has been a successful strategy for treating a range of conditions, from glaucoma to epilepsy and even certain types of cancer.[4][5][6]

This guide provides an in-depth, practical framework for conducting a comparative molecular docking analysis of a novel pyridinesulfonamide, 4-Amino-5-chloropyridine-3-sulfonamide, and its structurally related analogs. Our chosen target is the well-characterized and physiologically significant human Carbonic Anhydrase II (hCA II), providing a robust system for illustrating the principles of computational hit-to-lead optimization.

The objective is not merely to present a protocol but to impart the scientific reasoning behind each step, empowering researchers to apply these methodologies to their own drug discovery projects with confidence and rigor.

Strategic Selection of Target and Ligands

A successful in-silico study begins with the careful selection of a biological target and a focused set of compounds for analysis. This initial step is critical as it defines the scope and potential impact of the investigation.

The Biological Target: Human Carbonic Anhydrase II (hCA II)

For this guide, we have selected Human Carbonic Anhydrase II (hCA II). The rationale for this choice is threefold:

  • High Physiological Relevance: hCA II is one of the most active and widespread CA isoforms, making it a well-understood target.[5]

  • Abundant Structural Data: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of hCA II, often co-crystallized with a variety of sulfonamide inhibitors. This wealth of data is invaluable for validating our docking protocol.

  • Established Therapeutic Target: It is a known target for several clinically used drugs, providing a strong basis for comparison and validation.[5][6]

We will utilize the crystal structure of hCA II (PDB ID: 1AJ0) for our analysis, which features a sulfonamide inhibitor bound in the active site.

The Ligand Set: A Focused Library for Structure-Activity Relationship (SAR) Analysis

Our ligand set is designed to probe the initial structure-activity relationships of our lead compound, 4-Amino-5-chloropyridine-3-sulfonamide. By making systematic, conservative modifications to the parent structure, we can gain insights into which functional groups are critical for binding affinity and selectivity.

  • Parent Compound: 4-Amino-5-chloropyridine-3-sulfonamide

  • Analog 1: 4-Chloropyridine-3-sulfonamide (Investigates the contribution of the 4-amino group).[7][]

  • Analog 2: 4-Amino-3,5-dichloropyridine (A related structure to understand the impact of an additional chloro-substituent).[9][10]

  • Analog 3: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide (Evaluates the effect of a larger, more hydrophobic substituent at the 4-position).[11]

  • Positive Control: Acetazolamide (A well-known, clinically used hCA II inhibitor that serves as a benchmark for our study).[5][6]

Experimental Protocol: A Validated Workflow for Comparative Docking

The following protocol outlines a self-validating workflow for molecular docking. The inclusion of a validation step using the co-crystallized ligand is non-negotiable for ensuring the reliability of the predictive model.

Visualizing the Workflow

The entire process, from data retrieval to analysis, can be summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Interpretation PDB 1. Download PDB Structure (e.g., 1AJ0) PrepProt 2. Prepare Protein (Remove water, add H+, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid box generation) PrepProt->Grid Ligands 3. Prepare Ligands (2D to 3D, energy minimization) Ligands->Grid Redock 5. Re-dock Co-crystallized Ligand Grid->Redock RMSD 6. Calculate RMSD Redock->RMSD Check 7. Validate Protocol (RMSD < 2.0 Å?) RMSD->Check Dock 8. Dock Ligand Library Check->Dock If Yes Analyze 9. Analyze Results Dock->Analyze Scores 10. Compare Docking Scores Dock->Scores Poses 11. Compare Binding Poses & Interactions Analyze->Poses Report 12. Generate Report Scores->Report Poses->Report

Caption: A comprehensive workflow for a validated comparative molecular docking study.

Step-by-Step Methodology

Part 1: Receptor and Ligand Preparation

  • Receptor Acquisition and Preparation:

    • Action: Download the crystal structure of human carbonic anhydrase II (PDB ID: 1AJ0) from the RCSB Protein Data Bank.

    • Rationale: This specific structure contains a co-crystallized sulfonamide inhibitor, which is essential for our protocol validation step.

    • Execution (using AutoDock Tools):

      • Open the 1AJ0.pdb file.

      • Remove water molecules (Edit > Delete Water).

      • Add polar hydrogens (Edit > Hydrogens > Add).

      • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

      • Save the prepared protein in .pdbqt format, the required input format for AutoDock Vina.

  • Ligand Preparation:

    • Action: Sketch the 2D structures of the parent compound, its analogs, and Acetazolamide. Convert them to 3D structures and perform energy minimization.

    • Rationale: Starting with clean, low-energy 3D conformations of the ligands is crucial for an effective docking simulation. Energy minimization removes any steric strain from the initial 3D conversion.

    • Execution (using ChemDraw and Avogadro):

      • Draw each molecule in ChemDraw and save as .mol files.

      • Open each .mol file in Avogadro, which will generate a 3D structure.

      • Perform energy minimization using the built-in force fields (e.g., MMFF94).

      • Save the optimized structures as .pdb files.

      • Use AutoDock Tools to convert the ligand .pdb files to .pdbqt, which defines rotatable bonds and assigns charges.

Part 2: Docking Protocol Validation

  • The Principle of Self-Validation: Before screening our compound library, we must first demonstrate that our chosen docking software and parameters can accurately reproduce a known binding pose.[12][13] This is the most critical step for ensuring the trustworthiness of your results.

  • Action: Extract the co-crystallized ligand from the 1AJ0 structure. Re-dock this same ligand back into the prepared protein's active site.

  • Rationale: If the docking protocol is accurate, the predicted binding pose should be nearly identical to the experimentally determined pose from the crystal structure.

  • Execution:

    • Define the Binding Site: In AutoDock Tools, define a grid box that encompasses the active site of hCA II. Center the grid on the co-crystallized ligand to ensure it covers the entire binding pocket.

    • Run Docking: Use AutoDock Vina to dock the extracted co-crystallized ligand into the prepared protein using the defined grid.

    • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.[14][15]

    • Validation Checkpoint: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[12]

Part 3: Comparative Docking Simulation

  • Action: Dock the entire ligand set (parent compound, analogs, and positive control) against the prepared hCA II receptor using the validated protocol.

  • Rationale: This "production run" will generate the predictive data for our comparative analysis. Using a consistent, validated protocol ensures that the differences in results are attributable to the chemical differences between the ligands, not artifacts of the simulation.

  • Execution:

    • Run AutoDock Vina for each ligand using the same protein structure and grid box parameters established during validation.

    • AutoDock Vina will generate an output file for each ligand containing multiple binding poses and their corresponding binding affinity scores (in kcal/mol).

Analysis and Data Interpretation

The analysis phase involves both a quantitative comparison of binding energies and a qualitative assessment of the binding poses and molecular interactions.

Quantitative Data Summary

Summarize the docking results in a clear, tabular format. The binding affinity score, typically expressed in kcal/mol, is an estimation of the binding free energy. A more negative score indicates a stronger predicted binding affinity.[14]

Compound NameBinding Affinity (kcal/mol)Key Interactions (Predicted)
Parent Compound -Coordination with Zn2+, H-bonds with Thr199, etc.
Analog 1 --
Analog 2 --
Analog 3 --
Positive Control (Acetazolamide) -Canonical sulfonamide-Zn2+ coordination, H-bond network.
Co-crystallized Ligand (Re-docked) -(Validation reference)

Note: The table is populated with placeholders. Actual values would be generated from the docking software output.

Qualitative Analysis of Binding Poses
  • Action: Use a molecular visualization tool (e.g., PyMOL, Chimera) to inspect the top-ranked binding pose for each compound.

  • Rationale: A docking score alone is insufficient. It is crucial to visually inspect the predicted binding mode to ensure it is chemically sensible and to understand the specific interactions driving the binding affinity.

  • Key Points of Analysis:

    • Zinc Coordination: For sulfonamide-based CA inhibitors, the primary binding interaction involves the coordination of the deprotonated sulfonamide nitrogen with the catalytic Zn2+ ion in the active site.[3][6] Verify if this canonical interaction is present in your docked poses.

    • Hydrogen Bonding Network: Identify hydrogen bonds between your ligands and key "gatekeeper" residues in the active site, such as Thr199 and Glu106.

    • Hydrophobic Interactions: Analyze how different parts of your molecules occupy hydrophobic pockets within the active site. This is particularly relevant when comparing analogs with different substituents.

    • Comparison to Control: Compare the binding mode of your novel compounds to that of Acetazolamide and the co-crystallized ligand. Do they occupy the same general space? Do they form similar key interactions?

The Critical Final Step: Experimental Validation

It is imperative to recognize that molecular docking is a computational modeling technique that provides predictions.[16] These predictions are hypotheses that must be tested and validated through rigorous experimental work. The synergy between in-silico predictions and in-vitro/in-vivo data is paramount for successful drug discovery.[16]

The most direct way to validate the findings from this docking study is to:

  • Synthesize the Compounds: The parent compound and its analogs would need to be synthesized or acquired.

  • Perform Enzyme Inhibition Assays: Conduct in-vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) of each compound against hCA II.[5]

  • Correlate Data: Analyze the correlation between the predicted binding affinities (docking scores) and the experimentally measured IC50 values. A strong correlation would further validate the predictive power of the computational model for this class of compounds.

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for the comparative docking analysis of 4-Amino-5-chloropyridine-3-sulfonamide and its analogs against Carbonic Anhydrase II. By adhering to a protocol that includes a mandatory validation step, researchers can generate reliable and insightful predictions about the structure-activity relationships within a chemical series. This computational approach, when used as a hypothesis-generating tool and followed by experimental validation, can significantly accelerate the optimization of lead compounds and contribute to the development of novel therapeutics.

References

  • Supuran, C. T. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

  • Supuran, C. T. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers in Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. Available at: [Link]

  • Gocer, H., et al. (2013). Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis. Available at: [Link]

  • Sova, M. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI. Available at: [Link]

  • Khan, A. A., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Samykutty, N., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ?. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). What are the best ways to validate a docking result?. ResearchGate. Available at: [Link]

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  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-pyridinesulfonamide. PubChem. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-5-chloropyridine-3-sulfonamide

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Amino-5-chloropyridine-3-sulfonamide. As a compound structurally related to potent aminopyridines and sulfonamides, it necessit...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Amino-5-chloropyridine-3-sulfonamide. As a compound structurally related to potent aminopyridines and sulfonamides, it necessitates rigorous handling and disposal protocols to ensure personnel safety and environmental protection. This guide is intended for laboratory researchers, scientists, and drug development professionals.

Immediate Safety Protocols: At a Glance

Hazard ClassificationDisposal Directive
Acute Toxicity Do NOT dispose of down the drain or in general waste.[1]
Environmental Hazard Classified as hazardous to aquatic life with long-lasting effects.[2][3]
Chemical Reactivity Store away from strong oxidizing agents and acids.[1][4]
Primary Disposal Route Must be disposed of as hazardous waste via an approved waste disposal plant.[2][5][6]

Foundational Principles: Hazard Identification and Risk Assessment

Understanding the "why" behind stringent disposal protocols is paramount to fostering a culture of safety. 4-Amino-5-chloropyridine-3-sulfonamide belongs to a class of compounds that present significant health and environmental risks. Its pyridine core is associated with neurotoxicity, while the sulfonamide group is known for its persistence in the environment.

  • Human Health Hazards : Structurally similar compounds, such as 4-aminopyridine, are classified as fatal if swallowed and toxic in contact with skin or if inhaled.[2][3] They can cause severe skin burns and eye damage.[2] Therefore, all waste, including empty containers and contaminated labware, must be treated as toxic. Handle uncleaned containers as you would the product itself.[2]

  • Environmental Hazards : This class of chemicals is recognized as being toxic to aquatic life with long-lasting effects.[2][3] Improper disposal can lead to the contamination of water systems, where sulfonamides can persist and contribute to the development of antibiotic-resistant organisms.[7][8] Pyridine and its derivatives are considered hazardous waste, and their disposal is regulated by state and federal laws.[9]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate risks of exposure, all handling and disposal preparations must be conducted within a certified chemical fume hood to minimize inhalation.[1]

Mandatory PPE includes:

  • Eye Protection : Tight-sealing safety goggles or a face shield.[5]

  • Hand Protection : Nitrile or neoprene gloves. Immediately change gloves if they become contaminated.[2]

  • Body Protection : A lab coat must be worn. For significant quantities or spill cleanup, consider a chemically resistant apron.

  • Respiratory Protection : If dusts are generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of proper disposal is meticulous segregation at the point of generation. Never mix this waste stream with other chemical wastes unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Protocol for Waste Collection:

  • Designate a Waste Container : Use a chemically compatible, leak-proof container with a secure, airtight seal. This container must be designated exclusively for 4-Amino-5-chloropyridine-3-sulfonamide waste.

  • Labeling : The container must be clearly and indelibly labeled with the words "Hazardous Waste ," the full chemical name "4-Amino-5-chloropyridine-3-sulfonamide ," and all relevant hazard pictograms (e.g., Skull and Crossbones, Environment, Corrosive).[1]

  • Waste Accumulation :

    • Solid Waste : Collect all contaminated solids, including weighing papers, paper towels, and used PPE, in the designated container.

    • Liquid Waste : Collect all solutions containing the compound. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage : Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[1] This satellite accumulation area must be away from sources of ignition and incompatible materials.[1][4]

Disposal Workflow and Decision Making

The following diagram outlines the procedural flow for the safe management and disposal of 4-Amino-5-chloropyridine-3-sulfonamide waste.

G Disposal Workflow for 4-Amino-5-chloropyridine-3-sulfonamide cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (Solid or Liquid) B Select Compatible, Labeled Hazardous Waste Container A->B C Segregate Waste: Place in Container B->C D Securely Seal Container After Each Addition C->D E Store in Designated Satellite Accumulation Area D->E F Maintain Storage Log E->F G Container Full or Storage Time Limit Reached? G->E No H Submit Waste Pickup Request to EHS Dept. G->H Yes I Licensed Hazardous Waste Disposal Service Collects Waste H->I J Final Disposal via Approved Facility (e.g., Incineration) I->J G Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Spill->Alert Assess Assess Spill (Size & Location) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision and action flow for spill management.

Regulatory Compliance

Disposal of this material must be in accordance with all applicable national, state, and local regulations. [2]In the United States, waste pyridine is regulated by the Environmental Protection Agency (EPA) as a hazardous waste. [9][10]It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly characterized, labeled, and managed from generation to final disposal. Always consult with your institution's EHS department, as they will have specific protocols that align with local and federal mandates. [1]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry.

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).

  • SAFETY DATA SHEET - 4-Amino-3,5-dichloropyridine. Thermo Fisher Scientific.

  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health.

  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.

  • Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [Fe VI O 4 2 -]. (2006, August 11). ACS Publications.

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22). ACS Publications.

  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 4-Amino-3,5-dichloropyridine. (2025, May 7). LGC Standards.

  • SAFETY DATA SHEET - 4-Chloro-3-pyridinesulfonamide. Thermo Fisher Scientific.

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023, July 21). ACS Omega.

  • Safety Data Sheet - 4-Aminopyridine. (2024, October 30). Cayman Chemical.

  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. PMC.

  • EPA Drinking Water Guidance on Disinfection By-Products. Environmental Protection Agency (EPA).

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. Benchchem.

  • Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons. Environmental Protection Agency (EPA).

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). US EPA.

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.

  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 4-Amino-5-chloropyridine-3-sulfonamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, self-validating system driven by chemical mechanisms. When handling specialized pharmaceutical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, self-validating system driven by chemical mechanisms. When handling specialized pharmaceutical building blocks like 4-Amino-5-chloropyridine-3-sulfonamide , understanding the why behind the safety protocols is just as critical as the protocols themselves.

This guide provides a comprehensive, step-by-step operational framework for researchers and drug development professionals handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Toxicology & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural liabilities. 4-Amino-5-chloropyridine-3-sulfonamide (CAS: 1352496-64-0) contains a pyridine ring, an electrophilic chlorine atom, and a sulfonamide moiety[1].

From a toxicological perspective, sulfonamides are notorious for causing hypersensitivity reactions and contact dermatitis upon prolonged skin exposure. Furthermore, the fine crystalline nature of this powder makes it highly susceptible to aerosolization, posing a severe inhalation risk[2].

Table 1: Quantitative Hazard Data & Mechanistic Implications

PropertyValueCausality / Operational Implication
CAS Number 1352496-64-0Unique identifier for tracking and SDS retrieval[3].
Molecular Weight 207.64 g/mol Low-mass fine powder; highly prone to static cling and aerosolization during transfer.
GHS Classification H302, H315, H319, H335Electrophilic/sensitizing moieties cause skin/eye/respiratory irritation; harmful if swallowed[2].
Physical State Solid (Powder)Mandates wet-wiping for spills. Dry sweeping will generate hazardous airborne particulates.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must act as layered, redundant barriers against the specific hazards identified above. All PPE selections below comply with OSHA Standard 1910.132 guidelines for hazardous chemical handling.

Table 2: Required PPE and Scientific Rationale

Equipment CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (Thickness >0.11mm)The outer glove provides mechanical protection against the crystalline structure of the powder, while the inner glove acts as a fail-safe chemical barrier against accidental permeation during solvent wash steps.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to airborne particulates which cause severe mucosal irritation (H319)[2]. Safety glasses with side shields are insufficient for fine powders.
Body Protection Chemical-resistant Lab CoatProtects against static-induced particle adhesion to personal clothing, preventing secondary exposure outside the lab.
Respiratory N95 / FFP2 Particulate RespiratorEssential if handling outside a fume hood. Blocks inhalation of fine irritant dust that can deposit in the upper respiratory tract (H335)[2].

Operational Workflow: Handling Protocol

The following step-by-step methodology ensures zero-exposure transfer and weighing of 4-Amino-5-chloropyridine-3-sulfonamide.

Step 1: Environmental Preparation Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

Step 2: Static Mitigation (Critical Step) Because this sulfonamide powder accumulates static charge, it will repel from spatulas and aerosolize. Pass an anti-static zero-stat gun over the weighing boat or use a grounded balance enclosure to neutralize the field before opening the chemical bottle.

Step 3: Precision Transfer Using a clean, dry stainless steel or disposable anti-static spatula, carefully transfer the required mass into the weighing boat. Pro-tip: Keep the source bottle directly adjacent to the balance to minimize the transit path of the powder, reducing the risk of dropping.

Step 4: Secondary Containment Once weighed, immediately transfer the powder into your reaction vessel. If transporting the vessel across the laboratory, seal it with a secure cap and Parafilm to prevent accidental dispersion.

Step 5: Decontamination Wipe down the balance, spatulas, and surrounding hood area with a paper towel dampened with 70% ethanol or isopropanol. (Sulfonamides are generally poorly soluble in water but soluble in organic solvents).

PPE_Workflow Start Pre-Entry Assessment Check SDS & Hazards Vent Verify Fume Hood Airflow (>0.5 m/s) Start->Vent PPE1 Don Lab Coat & Safety Goggles (ANSI Z87.1) Vent->PPE1 PPE2 Don Double Nitrile Gloves (Inner & Outer Layer) PPE1->PPE2 Handle Handle 4-Amino-5-chloropyridine- 3-sulfonamide in Hood PPE2->Handle DeGown Doff Outer Gloves Before Exiting Hood Handle->DeGown

Caption: Sequential PPE gowning and hazard mitigation workflow.

Spill Response & Chemical Disposal Plan

In the event of a spill, standard sweeping will aerosolize the powder, drastically increasing inhalation risks. Follow this protocol, adapted from the National Research Council's Prudent Practices, to safely neutralize the situation.

Step 1: Immediate Isolation If a spill occurs outside the fume hood, immediately restrict access to the area to prevent personnel from tracking the powder through the facility.

Step 2: Wet-Wiping Technique (Containment) Do not use a brush or broom. Spray a paper towel with a compatible solvent (e.g., ethanol) and gently place it directly over the spilled powder. The capillary action of the solvent will wet the powder, suppressing dust generation.

Step 3: Collection Carefully fold the dampened paper towel inward, trapping the chemical paste inside. Place the used towel into a designated, chemically compatible solid hazardous waste bag.

Step 4: Surface Decontamination & Waste Segregation Wash the affected surface with soap and water, followed by a final ethanol wipe to remove any residual sulfonamide traces. Label the waste container clearly as "Hazardous Solid Waste: Contains Pyridine-Sulfonamide Derivatives" and store it away from strong acids until collected by Environmental Health and Safety (EHS).

Spill_Response Spill Powder Spill Detected Assess Assess Spill Size & Location Spill->Assess Minor Minor (<50g) Inside Hood Assess->Minor Major Major (>50g) Outside Hood Assess->Major Clean Wet-Wipe with Ethanol Do Not Dry Sweep Minor->Clean Evacuate Evacuate Area Contact EHS Major->Evacuate

Caption: Decision matrix for powder spill response and containment.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." U.S. Department of Labor, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information, [Link]

Sources

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